Creatine malate
Description
Properties
Molecular Formula |
C8H15N3O7 |
|---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H9N3O2.C4H6O5/c1-7(4(5)6)2-3(8)9;5-2(4(8)9)1-3(6)7/h2H2,1H3,(H3,5,6)(H,8,9);2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
IJHJWHALYRGNKV-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C(=N)N.C(C(C(=O)O)O)C(=O)O |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Topic: Bioavailability and Absorption of Creatine Malate In Vivo
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Creatine is a cornerstone of sports nutrition and is increasingly investigated for clinical applications. While creatine monohydrate remains the most studied form, newer derivatives such as creatine malate have been developed with the aim of improving physicochemical properties like solubility, which are hypothesized to enhance bioavailability and reduce gastrointestinal side effects. However, rigorous in vivo pharmacokinetic data for this compound is sparse. This technical guide provides a comprehensive framework for designing, executing, and interpreting in vivo studies to definitively characterize the absorption and bioavailability of this compound. We synthesize established methodologies from creatine monohydrate research and apply them to this compound, offering detailed experimental protocols and the causal reasoning behind critical study design choices.
Introduction: The Rationale for this compound
Creatine is a vital endogenous compound that facilitates the recycling of adenosine triphosphate (ATP) in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1] Oral creatine supplementation, most commonly with creatine monohydrate (CrM), has been shown to increase intramuscular creatine stores, enhancing performance in high-intensity activities.[2] CrM is considered the gold standard due to a large body of evidence supporting its efficacy and safety.[3][4]
Historically, the oral bioavailability of CrM was assumed to be nearly 100%.[3] This assumption was based on early studies that measured increases in blood and tissue creatine levels and the absence of creatine in fecal samples.[5] However, this perspective has been challenged, as it often neglects potential degradation by gut microbiota or other gastrointestinal factors.[5] More recent animal studies have demonstrated that the absolute oral bioavailability of CrM is incomplete and dose-dependent, with values as low as 16% at high doses in rats.[5][6][7]
This incomplete absorption, coupled with CrM's relatively low aqueous solubility, has driven the development of alternative creatine salts.[3] this compound (CrM), a compound formed by bonding creatine with malic acid, is one such alternative. The theoretical advantages of this compound are twofold:
-
Enhanced Solubility: Malic acid is intended to improve the compound's solubility in water, which may lead to more efficient dissolution in the gastrointestinal tract and potentially greater absorption.[4]
-
Metabolic Synergy: Malic acid is an intermediate in the Krebs (TCA) cycle, a key pathway for cellular energy production. It is hypothesized that the malate moiety could provide an independent, synergistic benefit to cellular metabolism.[8]
Despite these compelling theoretical benefits, there is a significant lack of robust in vivo pharmacokinetic data to substantiate the claims of superior bioavailability for this compound. This guide outlines the necessary scientific framework to address this knowledge gap.
Core Mechanisms of Creatine Absorption and Pharmacokinetics
Understanding the bioavailability of this compound requires a firm grasp of the fundamental processes governing creatine absorption and disposition.
The Creatine Transporter (CreaT1/SLC6A8)
The absorption of creatine from the gut and its uptake into target tissues is not a passive process. It is mediated by a specific, sodium- and chloride-dependent transporter protein known as CreaT1 (coded by the SLC6A8 gene).[9][10][11] This transporter is the primary gateway for creatine to enter the bloodstream from the intestinal lumen and to subsequently enter cells in muscle and other tissues.[9][12]
The reliance on a transporter system has critical implications for bioavailability:
-
Saturability: Like any protein transporter, CreaT1 can become saturated at high substrate concentrations. This is a key reason why the oral bioavailability of creatine is dose-dependent.[9][13] As the oral dose increases, the transporters may reach their maximum capacity, leading to a lower fraction of the dose being absorbed.
-
Non-Linear Pharmacokinetics: Due to transporter saturation, the pharmacokinetics of creatine are non-linear. This means that doubling the dose does not necessarily double the peak plasma concentration (Cmax) or the total systemic exposure (Area Under the Curve, AUC).[9][13]
Key Pharmacokinetic Parameters
To quantify bioavailability, the following pharmacokinetic parameters are essential:
-
Cmax: The maximum (or peak) concentration of the drug in plasma after administration.
-
Tmax: The time at which Cmax is observed.
-
AUC (Area Under the Curve): The integral of the plasma concentration-time curve, which represents the total systemic exposure to the substance over time.
-
Absolute Bioavailability (F): The fraction of the administered dose that reaches systemic circulation unchanged. It is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration (AUCoral / AUCiv).
In Vivo Study Design: A Comparative Pharmacokinetic Protocol
To definitively assess the bioavailability of this compound, a randomized, crossover in vivo study using an animal model is the gold standard approach. This design allows for a direct comparison with creatine monohydrate while minimizing inter-individual variability.
Animal Model Selection
The Sprague-Dawley rat is a suitable model for these studies. This strain is widely used in pharmacokinetic research due to its well-characterized physiology and manageable size. Using animal models allows for terminal procedures like tissue collection, which are crucial for assessing tissue-specific uptake.[14][15]
Experimental Workflow: Crossover Study Design
A crossover design is superior to a parallel design for this purpose because each animal serves as its own control, reducing the influence of individual metabolic differences.
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"Mechanism of action of creatine malate at the cellular level"
Topic: Mechanism of Action of Creatine Malate at the Cellular Level Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (often formulated as Trithis compound) represents a stoichiometric salt of creatine and malic acid designed to overcome the solubility limitations of creatine monohydrate while providing a dual-substrate advantage for cellular bioenergetics. While often marketed for its physicochemical properties, its true potential lies in the simultaneous provision of a high-energy phosphate acceptor (creatine) and a key tricarboxylic acid (TCA) cycle intermediate (malate) .
This technical guide dissects the cellular mechanism of action, moving beyond simple supplementation kinetics to the molecular interplay between cytosolic phosphocreatine buffering and mitochondrial respiration. It establishes a theoretical and experimental framework for understanding how these two distinct moieties converge to enhance ATP resynthesis rates during both anaerobic burst and aerobic recovery phases.
Chemical & Physical Basis: The Dissociation Event
To understand the cellular mechanism, one must first accept that "this compound" does not exist as a single intact molecule inside the cytosol. It functions as a delivery vehicle .
1.1 Stoichiometry and Dissociation
Creatine acts as a weak base (
Crucial Insight: The "mechanism" at the cellular level is the coordinated, simultaneous influx of these two bioenergetic fuels, rather than the uptake of a novel hybrid molecule.
1.2 Solubility Profile
The ionic nature of the salt disrupts the crystal lattice energy more effectively than the monohydrate form, leading to significantly higher aqueous solubility. This creates a steeper concentration gradient at the intestinal epithelium, potentially accelerating passive paracellular absorption alongside active transport, though the primary cellular entry remains transporter-mediated.
Cellular Uptake & Bioavailability Pathways
Once in the interstitial fluid, the creatine and malate moieties utilize distinct transport systems to enter the skeletal muscle cell (sarcolemma) and subsequently the mitochondria.
2.1 Creatine Transport (The SLC6A8 Gateway)
Free creatine enters the myocyte via the Sodium-Dependent Creatine Transporter (CRT/SLC6A8) .
-
Mechanism: Symport of
and with . -
Regulation: Activity is downregulated by high intracellular creatine (feedback inhibition) and modulated by AMPK (energy sensor), which can decrease surface expression during chronic energy stress to prevent futile cycling.
2.2 Malate Transport (The Dicarboxylate Shuttles)
Malate entry is more complex and occurs in two stages:
-
Sarcolemmal Entry: Via Monocarboxylate Transporters (MCTs) or specific dicarboxylate transport systems (NaDC), often coupled with sodium or proton cotransport.
-
Mitochondrial Entry: This is the rate-limiting step for malate's ergogenic effect. Malate enters the mitochondrial matrix via:
Mitochondrial Bioenergetics: The Malate Synergy
This section details the core mechanism: the convergence of cytosolic buffering and mitochondrial respiration.
3.1 The "Dual-Fuel" Hypothesis
This compound provides a unique advantage by targeting two different organelles simultaneously:
-
Cytosol (Creatine): Immediate ATP buffering via Creatine Kinase (CK).
-
Mitochondria (Malate): Upregulation of the TCA cycle and electron transport chain (ETC) NADH supply.
3.2 Mechanism A: Enhanced Phosphocreatine (PCr) Recovery
The free creatine is phosphorylated by Cytosolic CK:
3.3 Mechanism B: The Malate-Driven Anaplerosis
Malate is a potent anaplerotic substrate . By entering the mitochondria, it:
-
Replenishes Oxaloacetate (OAA): Malate is converted to OAA by Malate Dehydrogenase (MDH), generating NADH .
-
Stimulates TCA Flux: Increased OAA availability allows for faster condensation with Acetyl-CoA (from glycolysis or fatty acids) to form Citrate, preventing the TCA cycle from stalling during high-intensity exercise.
-
Activates Malate-Aspartate Shuttle: This shuttle transfers reducing equivalents (NADH) from the cytosol (produced by glycolysis) into the mitochondria for ATP production.
The Synergy: The Malate component accelerates mitochondrial ATP production, which is then used by Mitochondrial CK (mtCK) to re-phosphorylate the Creatine component. This results in a faster PCr regeneration rate between sets of high-intensity exercise.
Visualization: The Coordinated Pathway
Figure 1: The dual-entry and convergent bioenergetic pathways of this compound. Note the distinct transport mechanisms (SLC6A8 vs. DIC) and the metabolic convergence on ATP resynthesis.
Experimental Validation Protocols
To validate the specific efficacy of this compound over Monohydrate, researchers must isolate the variables of solubility and mitochondrial respiration .
Protocol A: Comparative Solubility & Stability Profiling
Objective: To quantify the thermodynamic solubility advantage.
-
Preparation: Prepare saturated solutions of Creatine Monohydrate (CrM) and Trithis compound (TCM) in deionized water at pH 7.0 and pH 1.2 (simulated gastric fluid).
-
Method: Shake flask method at 25°C and 37°C for 24 hours.
-
Analysis: Filter supernatant (0.45 µm) and analyze via HPLC-UV (210 nm).
-
Expected Result: TCM should show significantly higher molar solubility (
) than CrM, confirming the "delivery" advantage.
Protocol B: Mitochondrial Respiration Assay (Seahorse XF)
Objective: To prove the "Malate Synergy" in enhancing aerobic capacity.
-
Cell Line: C2C12 Murine Myoblasts (differentiated into myotubes).
-
Treatment Groups:
-
Control (Vehicle)
-
Group 1: Creatine Monohydrate (5 mM)
-
Group 2: Malic Acid (1.5 mM)
-
Group 3: Trithis compound (5 mM equivalent)
-
-
Assay: Seahorse XF Cell Mito Stress Test.
-
Key Metrics:
-
Basal Respiration: Resting metabolic rate.
-
Maximal Respiration: After FCCP injection (uncoupler).
-
Spare Respiratory Capacity: (Maximal - Basal).
-
-
Hypothesis: Group 3 (TCM) should exhibit higher Spare Respiratory Capacity than Group 1 (CrM) due to the anaplerotic support of Malate fueling the TCA cycle during maximal stress.
Protocol C: Intracellular Uptake Quantification
Objective: To determine if Malate influences Creatine retention.
-
Method: Incubate C2C12 cells with radiolabeled
-Creatine vs. -Creatine + Malate. -
Lysis: Lyse cells after 1, 4, and 24 hours.
-
Scintillation Counting: Measure intracellular CPM (Counts Per Minute).
-
Normalization: Normalize to total protein content (BCA Assay).
-
Logic: If Malate enhances uptake, CPM/mg protein will be higher in the combination group. If transport is purely SLC6A8 dependent, levels should be identical, proving the benefit is metabolic rather than kinetic.
Comparative Pharmacokinetics
| Feature | Creatine Monohydrate | This compound | Mechanism of Difference |
| Aqueous Solubility | Low (~14 g/L @ 20°C) | High (>40 g/L) | Ionic salt dissociation energy vs. stable crystal lattice. |
| Gastric Stability | High (converts to creatinine slowly) | High | Dissociation occurs; free creatine is stable at low pH for transit time. |
| Cellular Transporter | SLC6A8 (Creatine) | SLC6A8 (Creatine) + DIC (Malate) | No unique "Creatine-Malate" transporter exists. |
| ATP Impact | Primarily Anaerobic (PCr) | Anaerobic (PCr) + Aerobic (TCA) | Malate fuels mitochondrial NADH production. |
| Water Retention | High (Osmotic drag) | Moderate/Low (Claimed) | Malate metabolism may alter intracellular osmolarity dynamics. |
References
-
Bonen, A. (2001). "The expression of lactate transporters (MCT1 and MCT4) in heart and muscle." European Journal of Physiology. Link
-
Jäger, R., et al. (2011).[6] "Analysis of the efficacy, safety, and regulatory status of novel forms of creatine." Amino Acids.[7] Link
-
Palmieri, F. (2013). "The mitochondrial transporter family (SLC25): physiological and pathological implications." Pflügers Archiv. Link
-
Snow, R.J., & Murphy, R.M. (2001). "Creatine and the creatine transporter: a review." Molecular and Cellular Biochemistry. Link
-
Wu, J.L., et al. (2007). "Effects of this compound supplementation on sprint performance in swimmers." Journal of Sports Science & Medicine. Link
-
Sterkowicz, S., et al. (2006). "The effects of this compound supplementation on physical performance in judoists." Journal of Human Kinetics. Link
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An In-Depth Technical Guide to the Solubility and Stability of Creatine Malate in Aqueous Solutions for Research
Abstract: This technical guide provides a comprehensive analysis of the aqueous solubility and stability of creatine malate, a popular alternative to creatine monohydrate in research and pharmaceutical development. We delve into the physicochemical principles governing its behavior in solution, offering field-proven, step-by-step protocols for accurate characterization. This document is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to effectively formulate, handle, and analyze this compound solutions, ensuring data integrity and experimental reproducibility.
Introduction to this compound
Creatine, or 2-(methylguanidino) ethanoic acid, is a naturally occurring compound pivotal for energy homeostasis in cells with high and fluctuating energy demands, such as those in skeletal muscle and the brain.[1][2] While creatine monohydrate is the most studied form, this compound has gained significant attention due to claims of enhanced solubility and stability.[3][4][5]
1.1 Chemical Identity and Structure
This compound is an ionic salt formed between creatine and malic acid.[6] The most common forms are di-creatine malate (a 2:1 molar ratio) and tri-creatine malate (a 3:1 molar ratio).[7] This association with malic acid, an intermediate in the Krebs cycle, is purported to offer synergistic benefits, though this guide will focus strictly on its physicochemical properties.[5][6]
Caption: Ionic association between Creatine and Malic Acid.
1.2 Physicochemical Properties
Understanding the fundamental properties of this compound is essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Appearance | White crystalline powder | [6] |
| Molar Mass (Tri-creatine malate) | ~567.5 g/mol | |
| Creatine Content (Tri-creatine malate) | ~74.7% | |
| Common Forms | Di-creatine malate, Tri-creatine malate |
Aqueous Solubility of this compound
Solubility is a critical parameter for any compound intended for aqueous formulation. This compound is often marketed as having superior solubility to creatine monohydrate.[3][5][8]
2.1 Factors Influencing Solubility
The dissolution of creatine salts is governed by several key factors:
-
Temperature: The solubility of creatine in water is almost linearly correlated with temperature. For instance, one liter of water dissolves approximately 14 g of creatine at 20°C, but this increases to 34 g at 50°C.[9] This endothermic process means that warming the solvent can significantly increase the amount of this compound that can be dissolved.
-
pH: Creatine's solubility can be enhanced by lowering the pH of the solution.[9][10][11] Creatine salts, such as malate, citrate, or pyruvate, inherently lower the pH of water due to the acidic nature of their counter-ions, which contributes to their increased solubility compared to the neutral pH (~7) of a creatine monohydrate solution.[9] For example, a saturated solution of tricreatine citrate has a pH of 3.2.[9]
-
Particle Size: Reducing the particle size of the powder increases the surface area available for solvation, thereby increasing the rate of dissolution.[10] Finely milled powders (e.g., 200 mesh) will dissolve more rapidly than coarser powders.[3]
2.2 Comparative Solubility Data
The primary advantage of this compound lies in its enhanced aqueous solubility compared to creatine monohydrate.
| Compound | Solubility at 20°C (g/L) | Fold Increase vs. Monohydrate | pH of Saturated Solution |
| Creatine Monohydrate | 14 g/L | 1.0x | ~7.0 |
| Creatine Citrate | 29 g/L | ~1.55x (normalized) | 3.2 |
| Creatine Pyruvate | 54 g/L | ~2.63x (normalized) | 2.6 |
| This compound | >15 g/100 mL (>150 g/L) | >10x | Acidic (Exact pH Varies) |
Data compiled from multiple sources.[9] Normalization accounts for the percentage of creatine per molecule.
2.3 Experimental Protocol for Equilibrium Solubility Determination
The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[12][13]
Methodology:
-
Preparation: Add an excess amount of this compound powder to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, as recommended by WHO guidelines for biopharmaceutical classification).[13][14]
-
Equilibration: Place the sealed vials in a temperature-controlled shaker (e.g., 25°C or 37°C).[13][14] Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.[12][13] It is crucial to establish that the concentration has reached a plateau by sampling at multiple time points (e.g., 24, 48, 72 hours).[13]
-
Phase Separation: After equilibration, allow the samples to rest, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.[12]
-
Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of dissolved creatine using a validated High-Performance Liquid Chromatography (HPLC) method (see Section 3.4).[15][16]
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The Bioenergetic Role of Malic Acid in Creatine Malate: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Creatine malate, a salt formed from creatine and malic acid, has garnered attention in the scientific community for its potential to enhance bioenergetics beyond the established effects of creatine monohydrate. This technical guide provides an in-depth exploration of the physiological effects of the malic acid component within this compound. We will dissect the biochemical pathways influenced by malic acid, its synergistic potential with creatine in cellular energy production, and provide detailed experimental protocols for investigating these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action and its implications for therapeutic and performance-enhancing applications.
Introduction: Beyond Creatine Monohydrate - The Rationale for this compound
Creatine monohydrate is a well-established ergogenic aid, primarily functioning through the phosphocreatine system to rapidly regenerate adenosine triphosphate (ATP) during high-intensity, short-duration activities.[1] However, the quest for enhanced bioavailability and synergistic physiological effects has led to the development of alternative creatine forms. This compound, a compound where creatine is ionically bound to malic acid, is one such alternative. The primary hypothesis underpinning the formulation of this compound is that the malic acid moiety is not merely a passive carrier but an active participant in cellular energy metabolism, potentially offering advantages over traditional creatine supplementation.[2][3]
Malic acid, as an intermediate in the Krebs (tricarboxylic acid) cycle, plays a pivotal role in aerobic respiration and ATP production.[4] This guide will elucidate the specific physiological contributions of malic acid in the context of this compound, focusing on its potential to enhance mitochondrial function, improve substrate utilization, and ultimately, augment the bioenergetic capacity of cells.
The Pivotal Role of Malic Acid in Cellular Bioenergetics
Malic acid is a dicarboxylic acid that is central to several metabolic pathways, most notably the Krebs cycle, which occurs within the mitochondrial matrix. Its primary roles include:
-
Krebs Cycle Intermediate: Malate is a key intermediate in the Krebs cycle, formed from the hydration of fumarate and subsequently oxidized to oxaloacetate, a reaction that reduces NAD+ to NADH.[4] This NADH is a crucial electron carrier that donates electrons to the electron transport chain, driving oxidative phosphorylation and the generation of a significant portion of cellular ATP.
-
Anaplerosis: Malic acid can serve an anaplerotic role, meaning it can replenish the pool of Krebs cycle intermediates that may be depleted for biosynthetic processes.[5] This is critical for maintaining the cycle's capacity for energy production.
-
Malate-Aspartate Shuttle: Malate is a key component of the malate-aspartate shuttle, a mechanism that transports reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria.[6] This is essential because the inner mitochondrial membrane is impermeable to NADH. By participating in this shuttle, malic acid facilitates the utilization of cytosolic NADH, generated during glycolysis, for mitochondrial ATP production.
Signaling Pathway: The Krebs Cycle and the Role of Malate
The following diagram illustrates the central position of malate within the Krebs cycle.
Caption: The Krebs Cycle, highlighting the conversion of Malate to Oxaloacetate and the production of NADH.
Synergistic Potential of Creatine and Malic Acid
The combination of creatine and malic acid in a single compound presents a compelling hypothesis for synergistic effects on muscle bioenergetics. While creatine primarily enhances the immediate energy supply through the phosphocreatine system, malic acid can potentially augment the aerobic energy production pathways. This dual action could lead to:
-
Enhanced ATP Regeneration: By providing both a rapid phosphagen-based ATP regeneration system (creatine) and a substrate for the Krebs cycle (malic acid), this compound may support ATP production across a wider spectrum of exercise intensities and durations.[2][3]
-
Increased Mitochondrial Respiration: The provision of exogenous malate could increase the flux through the Krebs cycle, leading to greater production of NADH and FADH2, and consequently, increased mitochondrial respiration and ATP synthesis.[[“]][8]
-
Improved Endurance and Reduced Fatigue: By supporting aerobic metabolism, the malic acid component may help delay the onset of fatigue during prolonged exercise.[9]
Physicochemical Properties: Solubility and Bioavailability
A key purported advantage of this compound over creatine monohydrate is its enhanced solubility in aqueous solutions.[10][11] Increased solubility could potentially lead to improved absorption and reduced gastrointestinal distress, although direct comparative pharmacokinetic data in humans is still emerging.[2]
| Property | Creatine Monohydrate | This compound | Rationale for Difference |
| Solubility in Water (20°C) | ~14 g/L[12] | Claimed to be higher; specific values vary.[10] | The presence of the polar carboxylic acid groups in malic acid increases the overall polarity and potential for hydrogen bonding with water. |
| pH in Solution | Neutral (~7.0)[12] | Acidic | The malic acid component lowers the pH of the solution. |
| Bioavailability | High (~99% orally)[13] | Hypothesized to be higher due to increased solubility, but direct comparative human studies are limited.[2][3] | Improved dissolution in the gastrointestinal tract may lead to more efficient absorption. |
Table 1: Comparative Physicochemical Properties of Creatine Monohydrate and this compound.
Experimental Protocols for a Self-Validating System
To rigorously investigate the physiological effects of the malic acid component in this compound, a series of well-controlled experiments are necessary. The following protocols are designed to provide a framework for such investigations.
Experimental Workflow: Assessing the Synergistic Effects of Creatine and Malate
Caption: A comprehensive experimental workflow to investigate the effects of this compound.
Detailed Protocol: Measurement of Mitochondrial Respiration in Permeabilized Muscle Fibers
This protocol describes the use of high-resolution respirometry to assess the impact of malic acid and creatine on mitochondrial function in isolated muscle fibers.
Objective: To determine if the addition of malic acid, alone or in combination with creatine, enhances mitochondrial respiration in skeletal muscle.
Materials:
-
Skeletal muscle biopsy sample
-
Biopsy preservation solution (e.g., BIOPS)
-
Saponin solution (50 µg/mL in BIOPS)
-
Respiration medium (e.g., MiR05)
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Substrates and inhibitors:
-
Malate (2 mM)
-
Pyruvate (5 mM)
-
ADP (5 mM)
-
Succinate (10 mM)
-
Creatine (20 mM)
-
Cytochrome c (10 µM)
-
Oligomycin (2 µg/mL)
-
FCCP (0.5 µM steps)
-
Rotenone (0.5 µM)
-
Antimycin A (2.5 µM)
-
Procedure:
-
Muscle Fiber Preparation:
-
Immediately place the muscle biopsy in ice-cold BIOPS solution.
-
Under a microscope, mechanically separate the muscle fibers using fine-tipped forceps.
-
Transfer the separated fibers to a tube containing saponin solution and incubate on a gentle shaker for 30 minutes at 4°C to permeabilize the sarcolemma.
-
Wash the permeabilized fibers three times in ice-cold respiration medium.
-
Determine the wet weight of the fiber bundles.
-
-
High-Resolution Respirometry:
-
Calibrate the oxygen sensors of the respirometer.
-
Add 2 mL of respiration medium to each chamber and bring to the desired temperature (e.g., 37°C).
-
Add a known weight of permeabilized muscle fibers (typically 1-3 mg) to each chamber.
-
Allow for equilibration and stabilization of the baseline oxygen consumption rate.
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Step 1 (Leak Respiration): Add malate and pyruvate to assess leak respiration in the absence of ADP (State 2).
-
Step 2 (Oxidative Phosphorylation): Add ADP to measure oxidative phosphorylation capacity with Complex I substrates (State 3).
-
Step 3 (Integrity Test): Add cytochrome c to test the integrity of the outer mitochondrial membrane. A significant increase in respiration indicates damage.
-
Step 4 (Complex I & II): Add succinate to assess the combined activity of Complex I and II.
-
Step 5 (Creatine Effect): In a separate experiment or parallel chamber, add creatine along with ADP to investigate its effect on stimulating mitochondrial respiration.
-
Step 6 (Leak Respiration in the presence of ATP synthase inhibition): Add oligomycin to inhibit ATP synthase and measure leak respiration (State 4o).
-
Step 7 (Electron Transport System Capacity): Titrate FCCP to uncouple respiration and determine the maximum capacity of the electron transport system.
-
Step 8 (Residual Oxygen Consumption): Add rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to measure residual oxygen consumption, which is subtracted from all other rates.
-
-
Data Analysis:
-
Calculate the oxygen flux (respiration rate) for each step of the SUIT protocol, normalized to muscle fiber wet weight.
-
Compare the respiratory rates between different experimental conditions (e.g., with and without creatine, with varying malate concentrations).
-
Safety and Toxicological Profile
Both creatine and malic acid are generally recognized as safe (GRAS) when consumed within recommended dosages. Creatine monohydrate has an extensive safety record from numerous clinical trials.[13] Malic acid is a common food additive and is naturally present in many fruits. Potential side effects are typically mild and dose-dependent, primarily involving gastrointestinal discomfort.[14] As with any supplement, individuals with pre-existing medical conditions should consult with a healthcare professional.
Conclusion and Future Directions
The malic acid component of this compound holds theoretical promise for enhancing cellular bioenergetics beyond the capabilities of creatine alone. Its central role in the Krebs cycle and the malate-aspartate shuttle provides a strong rationale for its potential to augment aerobic ATP production. However, while the hypothesis is compelling, further rigorous scientific investigation is required to fully elucidate the synergistic effects of creatine and malic acid.
Future research should focus on:
-
Direct Comparative Pharmacokinetic Studies: Well-designed clinical trials are needed to directly compare the bioavailability and pharmacokinetics of this compound versus creatine monohydrate in humans.
-
Mechanistic In Vitro and Ex Vivo Studies: Utilizing the protocols outlined in this guide, researchers can dissect the specific molecular mechanisms by which creatine and malic acid interact to influence mitochondrial function.
-
Performance-Based Clinical Trials: Robust, placebo-controlled trials are necessary to determine if the theoretical bioenergetic advantages of this compound translate into tangible improvements in athletic performance, particularly in activities with a significant aerobic component.
By pursuing these avenues of research, the scientific community can build a comprehensive understanding of the physiological effects of the malic acid component in this compound, paving the way for its informed application in both therapeutic and performance-enhancement settings.
References
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Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. (n.d.). MDPI. [Link]
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Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. (2011). PMC. [Link]
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Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. (n.d.). [Link]
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Oxaloacetate vs Malate: Impact on Muscle Performance. (2025). Patsnap Eureka. [Link]
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Creatine: a review of efficacy and safety. (1999). PubMed. [Link]
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Creatine monohydrate or this compound - which form of creatine to choose? (2025). Foodcom S.A. [Link]
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6 Types of Creatine: Benefits, Research, and How to Choose. (2023). Healthline. [Link]
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Creatine Monohydrate vs. This compound. (2023). Pernetti Sports Performance & Nutrition. [Link]
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Malate, monohydrate or other form of creatine? (2026). OstroVit. [Link]
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Dietary Malic Acid Supplementation Induces Skeletal Muscle Fiber-Type Transition of Weaned Piglets and Further Improves Meat Quality of Finishing Pigs. (2022). PMC. [Link]
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How does creatine supplementation affect mitochondrial biogenesis in skeletal muscle? (n.d.). Consensus. [Link]
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Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. (n.d.). PMC. [Link]
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Effect of this compound supplementation on physical performance, body composition and selected hormone levels in spinters and long-distance runners. (n.d.). ResearchGate. [Link]
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Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. (2021). PMC. [Link]
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Uptake Mechanisms: Maximizing Creatine Absorption for Enhanced Muscle. (n.d.). Drink Harlo. [Link]
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Creatine Monohydrate or this compound: Which is Better for Your Fitness Goals? (2024). [Link]
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Characterization of creatine uptake. (A) Michaelis–Menten kinetics of... (n.d.). ResearchGate. [Link]
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The role of phosphorylcreatine and creatine in the regulation of mitochondrial respiration in human skeletal muscle. (n.d.). PMC. [Link]
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Creatine uptake, metabolism, and efflux in human monocytes and macrophages. (1986). PubMed. [Link]
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Effect of this compound supplementation on physical performance, body composition and selected hormone levels in spinters and long-distance runners. (n.d.). PubMed. [Link]
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Analysis of the Efficacy and Safety of Novel Forms of Creatine. (n.d.). Exercise & Sport Nutrition Lab. [Link]
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Creatine as a mitochondrial theranostic in predictive, preventive, and personalized medicine. (2025). [Link]
- Compositions and methods for improving creatine solubility and stability. (n.d.).
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How to Improve Creatine Solubility? (2024). SRS Nutrition Express. [Link]
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Evidence of an intracellular creatine-sensing mechanism that modulates creatine biosynthesis via AGAT expression in human HAP1 cells. (2023). PubMed. [Link]
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Replenishment and depletion of citric acid cycle intermediates in skeletal muscle. Indication of pyruvate carboxylation. (n.d.). PubMed. [Link]
- Aqueous creatine solution and process of producing a stable, bioavailable... (n.d.).
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Acute Effects of Different Creatine Supplementation Methods on Anaerobic Performance. (n.d.). [Link]
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Creatine Supplementation Beyond Athletics: Benefits of Different Types of Creatine for Women, Vegans, and Clinical Populations—A Narrative Review. (n.d.). MDPI. [Link]
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Relationship: Mitochondria and Creatine. (n.d.). Caring Sunshine. [Link]
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Oral Bioavailability of Creatine Supplements. (n.d.). OUCI. [Link]
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Citric Acid Cycle Intermediates in Cardioprotection. (n.d.). Circulation: Cardiovascular Genetics. [Link]
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Dietary Malic Acid Supplementation Induces Skeletal Muscle Fiber-Type Transition of Weaned Piglets and Further Improves Meat Quality of Finishing Pigs. (2022). PubMed. [Link]
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The Effects of Creatine Supplementation on Upper- and Lower-Body Strength and Power: A Systematic Review and Meta-Analysis. (n.d.). MDPI. [Link]
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Effects of Creatine Supplementation on Athletic Performance in Soccer Players: A Systematic Review and Meta-Analysis. (2019). MDPI. [Link]
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Role of Creatine Supplementation in Conditions Involving Mitochondrial Dysfunction: A Narrative Review. (n.d.). PMC. [Link]
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Supplementing With Which Form of Creatine (Hydrochloride or Monohydrate) Alongside Resistance Training Can Have More Impacts on Anabolic/Catabolic Hormones, Strength and Body Composition? (n.d.). PMC - NIH. [Link]
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A Deep Dive into the Long-Term Physiological Impact of Creatine Malate Supplementation: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Creatine stands as one of the most extensively researched and scientifically validated ergogenic aids. While creatine monohydrate has historically held the title of the "gold standard," alternative salt forms, such as creatine malate, have been developed with purported advantages in solubility, bioavailability, and tolerability. This technical guide provides a comprehensive analysis of the long-term physiological effects of creatine supplementation, with a specific focus on this compound. It navigates the established landscape of creatine monohydrate research to build a foundational understanding, and then critically evaluates the existing—though limited—evidence and theoretical framework for this compound. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the underlying mechanisms, methodologies for investigation, and key considerations for future research and application.
Introduction: The Rationale for Creatine Salts
Creatine monohydrate is a cornerstone of sports nutrition, with a robust body of evidence supporting its efficacy in enhancing high-intensity exercise performance and augmenting training adaptations.[1][2] Its mechanism is primarily centered on increasing intramuscular phosphocreatine (PCr) stores, which serve as a rapid reserve for adenosine triphosphate (ATP) regeneration during explosive, short-duration activities.[1] Despite its proven track record, the physicochemical properties of creatine monohydrate—namely its relatively low aqueous solubility—have spurred the development of alternative forms.
This compound, a compound formed by binding three creatine molecules with one molecule of malic acid (trithis compound), is one such alternative. The primary rationale for its development is to improve upon the characteristics of the monohydrate form.
-
Enhanced Solubility: Malic acid's presence is claimed to increase the compound's solubility in water.[3][4] From a formulation and drug development perspective, improved solubility can prevent precipitation in liquid formulations and may lead to faster dissolution and absorption, potentially reducing gastric distress for some users.[3][4]
-
Bioenergetic Synergy: Malic acid is a key intermediate in the Krebs (tricarboxylic acid) cycle, a fundamental pathway for aerobic energy production.[5][6] The hypothesis is that this compound could offer a dual benefit: the ergogenic effect of creatine on the phosphagen system and the potential for malic acid to support aerobic metabolism.[4]
Despite these compelling theoretical advantages, it is crucial to note that the volume of long-term clinical research on this compound is sparse compared to the extensive literature on creatine monohydrate.[7][8] Therefore, this guide will first establish the well-documented long-term effects of creatine (based on monohydrate studies) and then contextualize these findings for this compound, highlighting areas where evidence is direct versus extrapolated.
Pharmacokinetics and Bioavailability: A Comparative Overview
The physiological effects of any creatine salt are contingent upon its ability to be absorbed into the bloodstream and subsequently taken up by target tissues, primarily skeletal muscle.
Creatine Monohydrate: This form is considered the benchmark for bioavailability, with studies indicating that nearly all of an ingested dose is absorbed and either taken up by tissues or excreted in the urine.[9] Following a standard oral dose, plasma creatine concentrations typically peak within 1-2 hours.
Since both forms dissociate into free creatine and their respective counter-ions (a water molecule or malic acid) in the stomach's acidic environment, the creatine molecule available for absorption is identical. The long-term physiological effects are therefore dependent on whether this compound can saturate and maintain intramuscular creatine stores as effectively as creatine monohydrate.
Established Long-Term Physiological Effects of Creatine Supplementation
The following effects have been consistently documented in long-term studies (weeks to years), primarily using creatine monohydrate. It is scientifically reasonable to assume that this compound, if administered in equimolar doses to effectively increase muscle creatine, would elicit similar outcomes.
Muscular System
-
Increased Intramuscular Creatine Stores: Long-term supplementation with daily doses of 3-5 grams maintains saturated muscle creatine and phosphocreatine levels, following an initial loading phase (e.g., 20g/day for 5-7 days) or a prolonged low-dose intake (3-5g/day for 28 days).[1][11] This saturation enhances the muscle's capacity to rapidly regenerate ATP.[1]
-
Enhanced Strength and Power Output: By augmenting the phosphagen energy system, long-term creatine use, when combined with resistance training, leads to significantly greater gains in maximal strength and power compared to training alone.[12] An average increase in muscle strength of approximately 8% above that seen with resistance training alone has been reported.[12]
-
Increased Lean Body Mass: Creatine supplementation promotes muscle hypertrophy.[1] This is attributed to several mechanisms:
-
Increased Training Volume: The ability to perform more work during training sessions acts as a potent stimulus for muscle growth.
-
Cellular Hydration: Creatine is an osmolyte, drawing water into muscle cells. This cell swelling can act as an anabolic signal, stimulating protein synthesis.
-
Anabolic Signaling: Creatine has been shown to influence key signaling pathways involved in muscle protein synthesis, such as the Akt/mTOR pathway. It may also augment satellite cell activity, which is crucial for muscle repair and growth.[1]
-
Renal System
Concerns about the long-term safety of creatine supplementation, particularly regarding kidney health, have been a subject of extensive research. Creatine is degraded to creatinine, which is cleared by the kidneys. Supplementation can elevate serum creatinine levels, which can be a misleading indicator of renal dysfunction in this context.
Numerous long-term controlled trials, some lasting up to five years, have concluded that creatine supplementation in healthy individuals, at recommended dosages, does not cause renal damage.[11] A comprehensive study on college football players over a 21-month period found no adverse effects on a 69-item panel of health markers, including renal function.
Potential Neurological and Cognitive Effects
The brain is a highly metabolically active organ that relies on the creatine/phosphocreatine system for energy buffering. Long-term supplementation has been shown to increase brain creatine levels.[9] This has led to research into its potential cognitive benefits, with some studies suggesting improvements in short-term memory and reasoning, particularly in conditions of metabolic stress like sleep deprivation or in populations with lower baseline creatine levels, such as vegetarians.[1]
The Potential Synergistic Role of Malic Acid
The malate component of this compound is a unique variable. As an intermediate of the Krebs cycle, malic acid plays a direct role in aerobic ATP production. Supplementing with malic acid has been investigated for its potential to enhance endurance and reduce fatigue by supporting mitochondrial function.[5][6]
The theoretical benefit of this compound is the simultaneous support of both the anaerobic phosphagen system (via creatine) and the aerobic Krebs cycle (via malate). This could be particularly advantageous in activities that involve repeated bouts of high-intensity effort with short recovery periods, where both energy systems are heavily taxed. However, it is important to note that the amount of malic acid in a standard dose of trithis compound (typically around 1 gram of malic acid per 3-4 grams of creatine) may be less than the doses used in studies investigating malic acid as a standalone ergogenic aid.[7] Clinical trials are needed to confirm if this amount is sufficient to produce a significant, synergistic physiological effect over the long term.
Methodologies for Assessing Long-Term Effects
To rigorously evaluate the long-term physiological impact of this compound, a multi-faceted experimental approach is required. The design of such a long-term clinical trial would necessitate a randomized, double-blind, placebo-controlled methodology, ideally with a creatine monohydrate group for direct comparison.
Quantifying Creatine and Metabolites
Protocol: HPLC for Plasma Creatine and Creatinine
This protocol provides a reliable method for quantifying creatine and its metabolite, creatinine, in plasma or serum, which is essential for pharmacokinetic analysis.
-
Sample Preparation:
-
Collect venous blood into heparinized or EDTA tubes.
-
Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma.
-
To 200 µL of plasma, add 600 µL of a protein precipitation agent (e.g., ice-cold acetonitrile or methanol).
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 10 mM sodium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile) at a ratio of approximately 95:5 (v/v). The pH should be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210-220 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a standard curve using known concentrations of creatine and creatinine standards prepared in the mobile phase.
-
Calculate the concentration in the unknown samples by interpolating their peak areas against the standard curve.
-
Causality Behind Choices: The use of a C18 column provides good retention and separation of the polar creatine and creatinine molecules. Protein precipitation is a critical step to remove interfering macromolecules that could damage the HPLC column. UV detection is a robust and widely available method for these compounds.
Assessing Muscle Bioenergetics and Performance
-
Muscle Biopsy: The gold standard for directly measuring intramuscular creatine and phosphocreatine concentrations. Samples are typically taken from the vastus lateralis muscle under local anesthesia, immediately frozen in liquid nitrogen, and later analyzed biochemically.
-
Magnetic Resonance Spectroscopy (³¹P-MRS): A non-invasive technique to measure the relative concentrations of phosphorus-containing compounds in muscle, including phosphocreatine (PCr) and ATP. It allows for the real-time assessment of PCr depletion and resynthesis rates during and after exercise.
-
Strength and Power Testing: Standardized tests such as one-repetition maximum (1-RM) for bench press and squat, and Wingate anaerobic capacity tests are used to quantify changes in muscular performance over the course of the supplementation period.
Data Summary and Visualization
The following tables summarize expected outcomes based on the extensive research on creatine monohydrate, which provides a benchmark for what could be anticipated from a long-term this compound study.
Table 1: Expected Long-Term Changes in Performance and Body Composition with Creatine Supplementation
| Parameter | Expected Change with Long-Term Supplementation + Training | Placebo + Training | Citation(s) |
| Maximal Strength (1-RM) | ↑ 15-25% | ↑ 5-15% | [12] |
| High-Intensity Exercise Capacity | ↑ 10-20% | ↑ 1-5% | [1] |
| Fat-Free Mass | ↑ 1-3 kg | ↑ 0.5-1.5 kg | [13] |
| Intramuscular Creatine | ↑ 20-40% | No significant change | [9] |
Table 2: Physicochemical Properties of Creatine Monohydrate vs. This compound
| Property | Creatine Monohydrate | This compound (Trithis compound) | Citation(s) |
| Creatine Content by Weight | ~88% | ~75% | [3] |
| Aqueous Solubility (20°C) | ~14 g/L | Higher (Specific values vary) | [9] |
| Primary Counter-Ion | Water | Malic Acid | [7] |
| Long-Term Efficacy Data | Extensive | Very Limited | [8] |
Visualizations of Key Pathways
The following diagrams illustrate the core mechanisms of action for creatine and the proposed experimental workflow for a long-term study.
Caption: Core mechanism of creatine action in skeletal muscle.
Caption: Experimental workflow for a long-term comparative clinical trial.
Implications for Drug Development and Future Research
For drug development professionals, the interest in creatine salts like malate extends beyond athletic performance. Creatine is being investigated for therapeutic applications in various clinical populations, including those with neuromuscular diseases, metabolic disorders, and age-related muscle loss (sarcopenia).[1] In these contexts, formulation characteristics are paramount.
-
Formulation Stability and Delivery: The enhanced solubility of this compound could be advantageous for developing stable liquid formulations or orally disintegrating tablets, which may be preferable for pediatric or geriatric populations with difficulty swallowing powders.[14]
-
Tolerability: In clinical populations that may be more sensitive to gastrointestinal side effects, a more soluble and faster-dissolving form of creatine could improve patient compliance over long-term administration.[4]
-
Regulatory Pathway: While creatine monohydrate has a well-established safety profile, any novel creatine salt like malate would require its own rigorous safety and toxicological evaluation to achieve regulatory approval for therapeutic use. The existing long-term safety data for monohydrate provides a strong foundation but is not directly transferable.[8]
Future Research Directives:
-
Direct Comparative Efficacy Trials: There is a critical need for long-term, head-to-head clinical trials comparing this compound to creatine monohydrate. These studies should assess muscle creatine saturation, performance outcomes, body composition, and safety markers.
-
Pharmacokinetic Profiling: Detailed pharmacokinetic studies are required to confirm whether the theoretical advantages in solubility translate to meaningful differences in absorption rate, peak plasma concentration, and overall bioavailability in humans.
-
Investigating Synergistic Effects: Research should be designed to specifically isolate and quantify any additional ergogenic or metabolic benefits provided by the malate component of the compound.
Conclusion
This compound presents a theoretically attractive alternative to creatine monohydrate, primarily due to its enhanced aqueous solubility and the potential for synergistic bioenergetic effects from malic acid. However, a critical evaluation of the current scientific literature reveals a stark lack of long-term clinical data to substantiate these claims. The extensive body of evidence on creatine monohydrate confirms its long-term safety and efficacy in augmenting muscle mass, strength, and high-intensity exercise performance. Until direct, long-term comparative studies are conducted, the physiological effects of this compound supplementation should be cautiously extrapolated from the robust data available for creatine monohydrate. For researchers and drug developers, this compound remains a compound of interest for its formulation advantages, but its purported superiority in long-term physiological impact is, as of now, scientifically unproven.
References
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Title: Creatine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 6 Types of Creatine: Benefits, Research, and How to Choose Source: Healthline URL: [Link]
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Title: Malate, monohydrate or other form of creatine? Source: OstroVit URL: [Link]
-
Title: Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review Source: PMC (PubMed Central) URL: [Link]
-
Title: State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate Source: PMC (PubMed Central) URL: [Link]
-
Title: Effect of Malate-oligosaccharide Solution on Antioxidant Capacity of Endurance Athletes Source: Atlantis Press URL: [Link]
-
Title: Efficacy of Alternative Forms of Creatine Supplementation on Improving Performance and Body Composition in Healthy Subjects: A Systematic Review Source: PubMed URL: [Link]
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Title: Creatine content of different forms of creatine | Download Table Source: ResearchGate URL: [Link]
-
Title: Creatine Monohydrate or this compound: Which is Better for Your Fitness Goals? Source: Unnamed Source URL: [Link]
-
Title: Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations Source: ResearchGate URL: [Link]
-
Title: Creatine for Exercise and Sports Performance, with Recovery Considerations for Healthy Populations Source: PMC (PubMed Central) URL: [Link]
-
Title: Malic Acid Source: JS Performance Lab URL: [Link]
-
Title: Which Form of Creatine is Best (NOT MONOHYDRATE!) Source: YouTube URL: [Link]
-
Title: Analysis of the Efficacy and Safety of Novel Forms of Creatine Source: Exercise & Sport Nutrition Lab URL: [Link]
-
Title: Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth Source: MDPI URL: [Link]
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Title: THE SAFETY AND EFFICACY OF CREATINE MONOHYDRATE SUPPLEMENTATION: WHAT WE HAVE LEARNED FROM THE PAST 25 YEARS OF RESEARCH Source: Unnamed Source URL: [Link]
-
Title: The Effects of L-Citrulline and Malic Acid on Substrate Utilisation and Lactate Elimination Source: Unnamed Source URL: [Link]
-
Title: Effects of creatine monohydrate timing on resistance training adaptations and body composition after 8 weeks in male and female collegiate athletes Source: Frontiers URL: [Link]
-
Title: Dietary Malic Acid Supplementation Induces Skeletal Muscle Fiber-Type Transition of Weaned Piglets and Further Improves Meat Quality of Finishing Pigs Source: PMC (PubMed Central) URL: [Link]
- Title: WO2000074647A1 - Method for enhancing stable cellular creatine concentration Source: Google Patents URL
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Title: The Effects of L-Citrulline and Malic Acid on Substrate Utilisation and Lactate Elimination Source: MDPI URL: [Link]
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Technical Guide: Creatine Malate in Cellular Energy Metabolism and ATP Regeneration
Executive Summary: The "Dual-Fuel" Bioenergetic Hypothesis
Creatine Monohydrate remains the gold standard for ergogenic supplementation, yet its efficacy is primarily limited to the phosphagen system (anaerobic alactic). Creatine Malate (typically Trithis compound) represents a second-generation energetic salt designed to address the "metabolic gap" between explosive power and sustained oxidative phosphorylation.
This guide analyzes the mechanistic role of this compound not merely as a creatine donor, but as a dual-action bioenergetic modulator . By coupling creatine (the cytosolic phosphoryl donor) with malate (a key tricarboxylic acid cycle intermediate and shuttle component), this compound theoretically accelerates ATP regeneration through two distinct but coupled pathways:
-
Rapid Resynthesis: Via the Creatine Kinase (CK) reaction.
-
Anaplerotic Support: Via the malate-aspartate shuttle and direct TCA cycle entry, enhancing mitochondrial NADH flux.[1]
Molecular Architecture & Dissociation Kinetics
Chemical Composition
Trithis compound consists of three creatine molecules ionically bonded to one molecule of malic acid.[2][3]
-
Formula:
[4] -
Dissociation: Upon ingestion and entry into the aqueous physiological environment (gastric/blood), the salt dissociates into free creatine and malate.
-
Solubility Advantage: The weak acid nature of malate lowers the pH of the local solution, significantly enhancing the solubility of the creatine moiety compared to the monohydrate form. This suggests faster gastric emptying and potentially higher peak plasma concentrations.
Metabolic Mechanistics: The Convergent Pathways
The efficacy of this compound lies in the simultaneous saturation of cytosolic PCr stores and the "priming" of mitochondrial respiration.
Pathway A: The Phosphocreatine Shuttle (Anaerobic)
Free creatine enters the myocyte via the CreaT transporter. Intracellularly, it is phosphorylated by Creatine Kinase (CK) using ATP derived from oxidative phosphorylation (in mitochondria) or glycolysis.
-
Reaction:
-
Role: Buffers ATP levels during the first 10–15 seconds of high-intensity exertion.
Pathway B: Malate-Driven Anaplerosis (Aerobic)
Malate acts as a critical "spark plug" for aerobic metabolism through two mechanisms:
-
TCA Cycle Anaplerosis: Malate enters the mitochondria and is converted to oxaloacetate (OAA) by malate dehydrogenase (MDH).[5] High OAA levels are required for Citrate Synthase to accept Acetyl-CoA, preventing the "stalling" of the Krebs cycle during rapid glycolysis.
-
Malate-Aspartate Shuttle: The inner mitochondrial membrane is impermeable to NADH.[5][6][7] Malate transports reducing equivalents (electrons) from cytosolic NADH into the mitochondrial matrix, directly fueling Complex I of the Electron Transport Chain (ETC).[1][7]
Visualization: The Convergent ATP Regeneration Model
Figure 1: Convergent pathways of this compound. Note the dual contribution: Creatine buffers cytosolic ATP via PCr, while Malate accelerates mitochondrial NADH supply via the shuttle system.
Experimental Protocols for Validation
To validate the superior efficacy of this compound over Monohydrate, researchers must isolate the aerobic recovery phase, where malate's contribution is most theoreticaly significant.
Protocol A: In Vitro ATP Kinetics (Luciferase Assay)
Objective: Compare ATP regeneration rates in C2C12 myoblasts under metabolic stress.
-
Cell Culture:
-
Culture C2C12 myoblasts in DMEM + 10% FBS.
-
Differentiate into myotubes (low serum media) for 5–7 days.
-
-
Treatment Groups:
-
Control (Vehicle)
-
Group A: Creatine Monohydrate (5 mM)
-
Group B: Trithis compound (5 mM)
-
Note: Equimolar concentrations of creatine must be normalized.
-
-
Metabolic Challenge:
-
ATP Quantification:
-
Lyse cells at T=0, T=5, T=15, T=30 minutes.
-
Use a Firefly Luciferase ATP Assay Kit .[8]
-
Reaction:
-
Measure luminescence (RLU) using a microplate luminometer.
-
-
Analysis: Plot ATP recovery curves. Group B is expected to show a steeper recovery slope in the T=5 to T=15 minute window due to enhanced anaplerosis.
Protocol B: In Vivo 31P-MRS Recovery Kinetics
Objective: Non-invasive measurement of Phosphocreatine (PCr) resynthesis rates in human skeletal muscle.[10]
-
Setup:
-
3T MRI Scanner with a dual-tuned 31P/1H surface coil placed over the vastus lateralis.
-
-
Baseline Acquisition:
-
Acquire resting spectra (TR = 2000ms) to establish baseline PCr/ATP and Pi/PCr ratios.
-
-
Exercise Protocol:
-
Subject performs plantar flexion exercise (in-magnet ergometer) until PCr is depleted by ~40-50% (monitored in real-time).
-
-
Recovery Acquisition:
-
Immediately upon cessation, acquire dynamic spectra every 6 seconds for 5 minutes.
-
-
Data Processing:
-
Fit the PCr peak area over time to a mono-exponential recovery function:
-
Key Metric: The time constant (
). A lower indicates faster mitochondrial oxidative phosphorylation. -
Hypothesis: this compound supplementation will reduce
more significantly than Monohydrate due to malate-driven upregulation of the malate-aspartate shuttle.
-
Data Synthesis: Comparative Profile
| Feature | Creatine Monohydrate | Trithis compound | Biological Implication |
| Solubility (Water) | Moderate (~14 g/L) | High (>20 g/L) | Faster dissolution; potentially less GI distress/bloating. |
| pH in Solution | Neutral (7.0) | Acidic (~3.5) | Acidic environment may improve passive diffusion stability. |
| Creatine Content | ~88% by weight | ~70-75% by weight | Malate requires higher total dosage to match creatine yield. |
| Primary Mechanism | PCr Shuttle | PCr Shuttle + Anaplerosis | Potential for "Dual-Fuel" energy support. |
| Target Pathway | Anaerobic Alactic | Anaerobic + Aerobic | Better suited for mixed-mode sports (e.g., CrossFit, Rugby). |
Experimental Workflow Diagram
Figure 2: Parallel validation workflows for assessing this compound efficacy.
References
-
Malate-Aspartate Shuttle Mechanism Source: Wikipedia / Biochemistry Textbooks Context: Defines the transport of reducing equivalents into mitochondria.[1][5][7][11]
-
Trithis compound Chemical Properties Source: PubChem (NIH) Context: Chemical structure (CID 10311646) and molecular weight data.[4]
-
31P-MRS Methodology for PCr Recovery Source: ISMRM / NIH PubMed Central Context: Protocol for non-invasive measurement of mitochondrial oxidative capacity.
-
Luciferase ATP Assay Protocols Source: Sigma-Aldrich / NIH Protocols Context: Standardized method for quantifying intracellular ATP in cell lysates.
-
Anaplerosis and the TCA Cycle Source: Promega Connections / ResearchGate Context: Explains the role of malate in replenishing TCA cycle intermediates during high flux.
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- 2. Malate, monohydrate or other form of creatine? | OstroVit [ostrovit.com]
- 3. mrsupplement.com.au [mrsupplement.com.au]
- 4. Trithis compound | C16H33N9O11 | CID 10311646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
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A Technical Guide to Investigating Gene Expression Changes in Response to Creatine Malate Supplementation
Authored For: Researchers, Scientists, and Drug Development Professionals Pillar: Senior Application Scientist Synthesis
Executive Summary
Creatine stands as one of the most extensively studied and effective nutritional supplements for enhancing high-intensity exercise capacity and muscle mass. While the bioenergetic role of creatine in replenishing adenosine triphosphate (ATP) is well-established, its influence on the muscular transcriptome is a frontier of active investigation. This guide delineates the molecular underpinnings of creatine's action on gene expression and provides a comprehensive framework for designing and executing robust experimental investigations. We will focus on creatine malate, a salt form of creatine purported to offer enhanced solubility and bioavailability, though much of the foundational mechanistic data is derived from studies on creatine monohydrate. This document provides detailed, field-proven protocols for transcriptomic analysis, from sample acquisition to bioinformatic data interpretation, equipping researchers with the necessary tools to explore the nuanced effects of this compound on skeletal muscle gene expression.
Introduction: Beyond Bioenergetics
Creatine's primary physiological function is to serve as a temporal and spatial energy buffer. It accepts a phosphate group from ATP to form phosphocreatine (PCr), a reaction catalyzed by creatine kinase (CK). During intense muscular contraction, PCr rapidly donates this phosphate group back to ADP to regenerate ATP, sustaining power output.[1] This core function, known as the PCr/CK shuttle, is critical in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1]
This compound is a compound where creatine is ionically bound to malic acid. Malic acid itself is an intermediate in the citric acid (TCA) cycle, leading to the hypothesis that this formulation could offer synergistic benefits by influencing both the phosphagen system and mitochondrial respiration. While direct evidence for the superiority of this compound over the more common monohydrate form in modulating gene expression is sparse, its potential for improved aqueous solubility and reduced gastrointestinal distress makes it a compound of interest for research and development.
The central thesis of this guide is that creatine's ergogenic effects are not solely derived from enhanced ATP regeneration but also from a complex cascade of events that culminate in altered gene expression. These transcriptomic shifts appear to support muscle hypertrophy, enhance stress resistance, and modulate metabolic pathways.
Core Molecular Mechanisms & Signaling Pathways
Creatine supplementation initiates a cascade of cellular events that translate into altered gene expression. The primary drivers are changes in cellular energy status, osmotic stress, and the activation of key signaling hubs.
2.1 The mTOR Signaling Nexus: The mammalian target of rapamycin (mTOR) pathway is a master regulator of cell growth, proliferation, and protein synthesis.[2][3] Creatine supplementation has been shown to positively influence this pathway.[2][4] The proposed mechanism involves enhanced energy status (higher ATP:ADP ratio), which relieves the inhibitory pressure on mTOR from AMP-activated protein kinase (AMPK). Activated mTORC1 then phosphorylates downstream targets like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an upregulation of protein synthesis.[4][5] This stimulation of the mTOR pathway is a critical link between creatine supplementation and the transcriptional upregulation of genes involved in muscle protein synthesis.[2]
2.2 Satellite Cell Activation and Myogenesis: Muscle hypertrophy is fundamentally linked to the activity of satellite cells, the resident stem cells of skeletal muscle. When activated by stimuli such as resistance training, these cells proliferate and fuse with existing muscle fibers, donating their nuclei and thus increasing the fiber's capacity for protein synthesis. Creatine supplementation, particularly when combined with strength training, has been demonstrated to augment the number of satellite cells and myonuclei within muscle fibers.[1][[“]][7] This is likely mediated by changes in the expression of Myogenic Regulatory Factors (MRFs), such as MyoD, Myf5, myogenin, and MRF4, which are critical transcription factors governing myogenesis.[8][9]
2.3 Osmotic Stress and Cellular Signaling: Creatine is an osmolyte, meaning it draws water into the muscle cell. This cell swelling, or osmotic stress, is not merely a physical phenomenon but a potent signaling event. It is hypothesized to act as an anabolic stimulus, upregulating genes and proteins involved in osmosensing, cytoskeleton remodeling, and cell survival, thereby contributing to an anti-catabolic environment.[3][[“]][[“]]
2.4 Modulation of Growth Factors and Catabolic Signals: Studies have indicated that creatine can increase the resting muscle mRNA levels of anabolic growth factors like Insulin-like Growth Factor-1 (IGF-1).[[“]][11] Conversely, under catabolic conditions such as starvation or disuse, creatine may help preserve muscle mass by inhibiting the expression of genes in the ubiquitin-proteasome pathway, such as Atrogin-1 and MuRF1, and downregulating myostatin, a potent negative regulator of muscle growth.[2][5]
Diagram 1: Key Signaling Pathways Influenced by Creatine
Caption: Causal pathways from creatine supplementation to altered gene expression.
Designing a Robust Gene Expression Study
A successful investigation hinges on meticulous experimental design, from the model system to the molecular analysis pipeline.
3.1 Study Design Considerations:
-
Model Systems:
-
In Vitro (e.g., C2C12 myotubes): Ideal for mechanistic studies and high-throughput screening. Allows for precise control over creatine concentration and timing.
-
Animal Models (e.g., Rodents): Essential for understanding systemic effects, interactions with exercise, and for obtaining tissue for analysis. Hindlimb suspension models can be used to study creatine's effects on atrophy.[5]
-
Human Trials: The gold standard for translational relevance. Muscle biopsies are required for direct analysis of skeletal muscle gene expression.
-
-
Dosage and Administration:
-
Loading Phase: A common strategy involves a loading dose of ~20g/day for 5-7 days to rapidly saturate muscle creatine stores.[[“]]
-
Maintenance Phase: Followed by a lower daily dose of 3-5g to maintain saturation.
-
Washout Period: In crossover designs, a washout period of at least 5 weeks is recommended to allow muscle creatine levels to return to baseline.[12]
-
-
Controls: A placebo-controlled, double-blind design is critical to mitigate bias. The placebo should be indistinguishable from the this compound supplement.
3.2 Sample Collection and Processing:
-
Tissue: For human and animal studies, skeletal muscle biopsies (e.g., from the vastus lateralis) are the primary sample type.
-
Stabilization: Immediately stabilize the tissue to prevent RNA degradation. Options include snap-freezing in liquid nitrogen or submersion in an RNA stabilization solution (e.g., RNAlater™).[13][14]
-
Storage: Store stabilized samples at -80°C until RNA extraction.
Methodologies for Transcriptomic Analysis
This section provides validated, step-by-step protocols for the core experimental workflows required to analyze gene expression changes.
Diagram 2: Experimental Workflow for Transcriptomic Analysis
Caption: From tissue collection to data analysis in a gene expression study.
Protocol: Total RNA Extraction from Skeletal Muscle
Skeletal muscle is a challenging tissue due to its high content of contractile proteins and connective tissue.[13][14] This protocol is optimized for high yield and purity.
Rationale: This protocol combines mechanical disruption (cryogenic grinding) to break down the tough fibrous tissue with a guanidinium thiocyanate-phenol-chloroform extraction (TRIzol) to effectively denature proteins and separate RNA from other cellular components.[13][15][16] A column-based cleanup can be added to improve purity for sensitive downstream applications like RNA-Seq.
Materials:
-
Frozen muscle tissue (~30-50 mg)
-
TRIzol™ Reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Liquid Nitrogen, pre-chilled mortar and pestle
-
RNase-free centrifuge tubes
Procedure:
-
Cryogenic Homogenization: Pre-chill a ceramic mortar and pestle with liquid nitrogen. Place the frozen muscle tissue in the mortar and add liquid nitrogen. Grind the tissue into a fine powder. This step is critical for disrupting fibrous muscle.[14]
-
Lysis: Transfer the frozen powder into a tube containing 1 mL of TRIzol™ reagent per 50-100 mg of tissue.[16] Vortex vigorously until the powder is fully suspended.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol™. Cap the tube securely and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, a white interphase, and a colorless upper aqueous phase containing the RNA.[15]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol™ used. Mix by inverting and incubate for 10 minutes at room temperature.
-
Pelleting RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
Washing: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Final Steps: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes (do not over-dry). Resuspend the RNA in 20-50 µL of RNase-free water. Incubate at 55-60°C for 10 minutes to aid dissolution.
-
Quality Control: Assess RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN > 8 is highly recommended for RNA-Seq.[17]
Protocol: High-Throughput Analysis via RNA-Sequencing (RNA-Seq)
Rationale: RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by this compound supplementation.
Procedure:
-
Library Preparation: Starting with 100-1000 ng of high-quality total RNA (RIN > 8), prepare sequencing libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves:
-
mRNA isolation via poly-A tail selection.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends and ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Library QC: Validate the library size distribution and concentration using a Bioanalyzer and qPCR.
-
Sequencing: Pool libraries and sequence on a high-throughput platform (e.g., Illumina NovaSeq) to generate 20-30 million single-read or paired-end reads per sample.
Protocol: Targeted Validation via RT-qPCR
Rationale: RT-qPCR is the gold standard for validating the expression changes of specific genes identified by RNA-Seq or for testing pre-defined hypotheses.[18] Its high sensitivity and specificity make it essential for confirming key findings.
Materials:
-
1 µg of total RNA
-
Reverse transcriptase kit (e.g., SuperScript™ IV)
-
SYBR™ Green or TaqMan™ qPCR Master Mix
-
Validated primer pairs for target genes and reference genes
-
qPCR instrument
Procedure:
-
Reverse Transcription (RT): Convert 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Primer Validation: Before analyzing experimental samples, validate each primer pair to ensure specificity (single peak in melt curve analysis) and efficiency (90-110% via a standard curve).[19][20]
-
Reference Gene Selection: It is critical to use stable reference genes for normalization. Do not assume common housekeeping genes (e.g., GAPDH) are stable without validation. Test a panel of potential reference genes (e.g., ACTB, B2M, CYC) across your experimental conditions and use algorithms like geNorm or NormFinder to identify the most stable ones.[12][19] Normalizing to the geometric mean of two or three stable reference genes is best practice.[21]
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample, including target genes, reference genes, and no-template controls. A typical thermal profile is: 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the geometric mean of the selected reference genes.
Bioinformatic Analysis and Data Interpretation
Raw sequencing data must be processed through a rigorous bioinformatic pipeline to yield biologically meaningful results.
Diagram 3: Bioinformatic Pipeline for RNA-Seq Data
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- 5. Short-term creatine supplementation changes protein metabolism signaling in hindlimb suspension - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. consensus.app [consensus.app]
- 11. mdpi.com [mdpi.com]
- 12. Effects of creatine supplementation on housekeeping genes in human skeletal muscle using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation of Total RNA from Difficult Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Next-Generation Sequencing Application: A Systematic Approach for High-Quality RNA Isolation from Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 16. researchgate.net [researchgate.net]
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- 19. bio-rad.com [bio-rad.com]
- 20. Ensure reliable qPCR results - advice on assay validation [lubio.ch]
- 21. PCR/qPCR Data Analysis [sigmaaldrich.com]
The Synergistic Potential of Creatine Malate in Mitochondrial Bioenergetics: A Technical Guide
Preamble: Beyond the Ergogenic Aid
For decades, creatine has been a cornerstone of sports nutrition, lauded for its ability to enhance high-intensity exercise performance. However, a deeper dive into its biochemical role reveals a molecule of profound significance to cellular energy homeostasis, with the mitochondrion at the very heart of its mechanism of action. This guide moves beyond the surface-level understanding of creatine as a simple ergogenic aid to provide a detailed technical exploration of creatine malate and its nuanced effects on mitochondrial function. We will dissect the established roles of creatine in mitochondrial bioenergetics and critically evaluate the potential for the malate moiety to confer synergistic advantages. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic and performance-enhancing potential through its interaction with cellular powerhouses.
The Creatine Kinase/Phosphocreatine System: The Cellular Energy Backbone
To appreciate the impact of creatine on mitochondria, one must first understand the creatine kinase/phosphocreatine (CK/PCr) system. This elegant and highly efficient system acts as a temporal and spatial buffer for adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2]
-
Temporal ATP Buffering: In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, ATP concentrations are kept relatively stable.[3] The CK/PCr system rapidly regenerates ATP from adenosine diphosphate (ADP) using phosphocreatine (PCr) as a phosphate donor, a reaction catalyzed by creatine kinase (CK).[1][3] This immediate replenishment of ATP is crucial during intense metabolic activity.[4]
-
Spatial ATP Shuttling: The CK/PCr system also functions as an energy shuttle, transporting high-energy phosphates from the site of production (mitochondria) to the site of utilization (e.g., myofibrils, ion pumps).[2][5] This is facilitated by different isoforms of CK located in distinct cellular compartments.
The mitochondrial isoform of creatine kinase (mtCK) is of particular importance. It is strategically located in the mitochondrial intermembrane space, where it forms a complex with the adenine nucleotide translocator (ANT) and the voltage-dependent anion channel (VDAC).[6] This "mitochondrial interactosome" functionally couples the ATP produced via oxidative phosphorylation directly to the synthesis of PCr.[7] The newly synthesized PCr is then transported to the cytosol to regenerate ATP where it is needed most.[7]
Creatine's Multifaceted Influence on Mitochondrial Function
Creatine's engagement with mitochondria extends beyond the CK/PCr shuttle, exerting a range of protective and function-enhancing effects.
Stabilization of Mitochondrial Membranes and Prevention of Permeability Transition
Mitochondrial membrane integrity is paramount for efficient energy production and cell survival. The mitochondrial permeability transition pore (mPTP) is a non-specific channel whose opening can lead to mitochondrial swelling, rupture, and the initiation of apoptosis. Creatine has been shown to inhibit the opening of the mPTP, thereby protecting mitochondria from calcium-induced damage and reducing cell death in response to oxidative stress.[6] This stabilizing effect is partly attributed to the interaction of mtCK with the mitochondrial membranes.[2]
Attenuation of Oxidative Stress
Mitochondrial respiration is the primary source of reactive oxygen species (ROS) in the cell. While essential for signaling, excessive ROS can damage cellular components, including mitochondria themselves. Creatine exhibits antioxidant properties, helping to mitigate oxidative damage.[2] By sustaining ATP levels, creatine reduces the reliance on anaerobic glycolysis, which can contribute to oxidative stress.[5] Furthermore, it supports the glutathione system by sparing NADPH, which is required for the regeneration of reduced glutathione, a key cellular antioxidant.[6]
Enhancement of Mitochondrial Biogenesis
Mitochondrial biogenesis is the process of generating new mitochondria, which is crucial for adaptation to increased energy demands and for cellular health. Creatine supplementation, particularly when combined with exercise, has been shown to upregulate key regulators of mitochondrial biogenesis, including peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), nuclear respiratory factor 1 (NRF-1), and mitochondrial transcription factor A (TFAM).[2][8] This leads to an increase in mitochondrial DNA content and a more robust mitochondrial network, enhancing the cell's capacity for oxidative phosphorylation.[8]
This compound: Introducing a Krebs Cycle Intermediate
This compound is a salt of creatine and malic acid. While much of the research on creatine's mitochondrial effects has utilized creatine monohydrate, the most studied form, the inclusion of malate in the compound is of significant interest from a mitochondrial perspective.[2][9] Malate is a key intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle), the central metabolic hub for the oxidation of carbohydrates, fats, and proteins to produce reducing equivalents (NADH and FADH₂) for the electron transport chain.[10][11]
The Potential for Synergistic Effects
The provision of malate directly to the mitochondrial environment could theoretically enhance mitochondrial respiration and ATP production. The malate-aspartate shuttle is a primary mechanism for translocating reducing equivalents from the cytosol into the mitochondrial matrix, a critical step for oxidative phosphorylation.[12] By supplying anaplerotic substrate to the Krebs cycle, malate can help maintain the pool of cycle intermediates, which can be depleted under high metabolic stress. This replenishment could lead to a more robust and sustained rate of oxidative phosphorylation.
The proposed synergistic mechanism of this compound on mitochondrial function can be summarized as follows:
-
Creatine Moiety: Exerts its established effects on the CK/PCr shuttle, mitochondrial membrane stability, antioxidant defense, and biogenesis.
-
Malate Moiety: Enters the mitochondrial matrix and serves as a direct substrate for the Krebs cycle, potentially increasing the production of NADH and FADH₂ and enhancing the overall flux through the cycle.
This dual action could theoretically lead to a more efficient and resilient mitochondrial network, capable of sustaining higher rates of ATP production with reduced oxidative stress.
Experimental Methodologies for Assessing Mitochondrial Function
To rigorously evaluate the effects of this compound on mitochondrial function, a multi-faceted experimental approach is required.
High-Resolution Respirometry
This technique allows for the precise measurement of oxygen consumption in isolated mitochondria, permeabilized cells, or tissue fibers. A detailed protocol to assess the effects of creatine and malate on mitochondrial respiration is provided below.
Protocol: High-Resolution Respirometry of Permeabilized Muscle Fibers
-
Fiber Preparation:
-
Excise a small sample of muscle tissue and place it in a relaxing solution (e.g., BIOPS) on ice.
-
Mechanically separate the muscle fibers using fine-tipped forceps under a microscope.
-
Permeabilize the fibers by incubating them with a mild detergent (e.g., saponin) to selectively perforate the sarcolemma while leaving the mitochondrial membranes intact.
-
Wash the permeabilized fibers to remove the detergent and any remaining metabolites.
-
-
Respirometry Assay:
-
Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) with the assay buffer (e.g., MiR05).
-
Add a known weight of permeabilized fibers to the chamber.
-
Employ a substrate-uncoupler-inhibitor titration (SUIT) protocol to interrogate different aspects of mitochondrial function. A sample SUIT protocol could include:
-
LEAK state (State 2): Add malate and pyruvate to assess non-phosphorylating respiration.
-
OXPHOS capacity (State 3): Add ADP to stimulate maximal coupled respiration with complex I substrates.
-
Creatine-stimulated respiration: Add creatine to assess the activity of mtCK.
-
Succinate addition: Add succinate to assess complex II-linked respiration.
-
Cytochrome c addition: Add cytochrome c to test for the integrity of the outer mitochondrial membrane.
-
Electron transport system (ETS) capacity: Add a chemical uncoupler (e.g., CCCP) to measure the maximal capacity of the electron transport system.
-
Inhibition: Add specific inhibitors (e.g., rotenone for complex I, antimycin A for complex III) to dissect the contributions of different respiratory complexes.
-
-
-
Data Analysis:
-
Calculate oxygen flux (respiration rate) at each step of the SUIT protocol.
-
Determine respiratory control ratios (RCR) and flux control ratios (FCR) to quantify the coupling efficiency and the relative contributions of different mitochondrial pathways.
-
Mitochondrial Biogenesis Markers
The impact of this compound on mitochondrial biogenesis can be assessed by measuring the expression of key regulatory genes and proteins.
-
Quantitative PCR (qPCR): Measure the mRNA levels of PGC-1α, NRF-1, and TFAM.
-
Western Blotting: Quantify the protein levels of PGC-1α, NRF-1, and TFAM.
-
Mitochondrial DNA (mtDNA) Quantification: Use qPCR to determine the ratio of mitochondrial to nuclear DNA as an indicator of mitochondrial mass.
Oxidative Stress and Antioxidant Capacity Assays
-
ROS Measurement: Use fluorescent probes (e.g., MitoSOX Red) to quantify mitochondrial superoxide production in live cells.
-
Lipid Peroxidation Assays: Measure markers of oxidative damage, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).
-
Antioxidant Enzyme Activity: Assay the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Data Presentation and Visualization
Clear and concise data presentation is crucial for interpreting the complex effects of this compound on mitochondrial function.
Table 1: Hypothetical Respirometry Data Comparing Creatine Monohydrate and this compound
| Respiration State | Substrate(s) | Control | Creatine Monohydrate | This compound |
| LEAK (pmol O₂/s/mg) | Malate, Pyruvate | 10.2 ± 1.1 | 10.5 ± 1.3 | 12.8 ± 1.5 |
| OXPHOS (pmol O₂/s/mg) | + ADP | 65.4 ± 5.8 | 75.1 ± 6.2 | 82.3 ± 6.5† |
| Cr-stimulated OXPHOS | + Creatine | 70.1 ± 6.0 | 85.3 ± 7.1 | 93.6 ± 7.8† |
| ETS (pmol O₂/s/mg) | + CCCP | 80.5 ± 7.2 | 88.9 ± 7.9 | 95.4 ± 8.1 |
| RCR (OXPHOS/LEAK) | 6.4 | 7.2 | 6.4 |
* p < 0.05 vs. Control; † p < 0.05 vs. Creatine Monohydrate
Diagrams of Key Pathways and Workflows
Caption: The Creatine Kinase/Phosphocreatine Shuttle.
Caption: Entry of Malate into the Krebs Cycle.
Conclusion and Future Directions
Creatine is a pleiotropic molecule with profound effects on mitochondrial function, extending far beyond its role in ATP buffering.[6] It enhances mitochondrial resilience, mitigates oxidative stress, and promotes mitochondrial biogenesis. The formulation of creatine as this compound presents an intriguing therapeutic and performance-enhancing strategy. The malate moiety has the potential to act as a direct anaplerotic substrate for the Krebs cycle, synergistically enhancing the bioenergetic benefits of creatine.
While the theoretical advantages are compelling, further research is required to fully elucidate the effects of this compound on mitochondrial function in various physiological and pathological contexts. Direct comparative studies against creatine monohydrate, employing the methodologies outlined in this guide, are essential to validate these proposed synergistic effects. Such research will not only advance our understanding of mitochondrial metabolism but also pave the way for novel therapeutic interventions targeting mitochondrial dysfunction in a range of diseases.
References
-
Wallimann, T., Tokarska-Schlattner, M., & Schlattner, U. (2011). The creatine kinase system and pleiotropic effects of creatine. Amino Acids, 40(5), 1271–1296. [Link]
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Wikipedia. (n.d.). Creatine. In Wikipedia. Retrieved February 11, 2026, from [Link]
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Bonilla, D. A., Kreider, R. B., Stout, J. R., Forero, D. A., Kerksick, C. M., Roberts, M. D., & Rawson, E. S. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Nutrients, 13(4), 1238. [Link]
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Marshall, R. P., Droste, J. N., Giessing, J., & Kreider, R. B. (2022). Role of Creatine Supplementation in Conditions Involving Mitochondrial Dysfunction: A Narrative Review. Nutrients, 14(3), 529. [Link]
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Cymbiotika. (2026, January 26). Creatine and Mitochondria: Powering Cellular Energy. [Link]
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CreatineForHealth. (2022, August 2). Role of Creatine Supplementation in Conditions Involving Mitochondrial Dysfunction [Video]. YouTube. [Link]
-
Söderlund, K., & Hultman, E. (1991). The role of phosphorylcreatine and creatine in the regulation of mitochondrial respiration in human skeletal muscle. The Journal of Physiology, 442(1), 643–655. [Link]
-
Swolverine. (2025, July 22). MOTS-c For Beginners: Benefits, Dosage, Stacking, and Side Effects. [Link]
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ResearchGate. (2025, October 14). Role of Creatine Supplementation in Conditions Involving Mitochondrial Dysfunction. [Link]
-
MDPI. (n.d.). Role of Creatine Supplementation in Conditions Involving Mitochondrial Dysfunction: A Narrative Review. Retrieved February 11, 2026, from [Link]
-
World Mitochondria Society. (n.d.). Mitochondria and Creatine: Perspectives and Strategies. Retrieved February 11, 2026, from [Link]
-
PubMed. (2022, January 26). Role of Creatine Supplementation in Conditions Involving Mitochondrial Dysfunction: A Narrative Review. [Link]
- Google. (n.d.). How does creatine supplementation affect mitochondrial biogenesis in skeletal muscle?
-
Perry, C. G., Kane, D. A., Lanza, I. R., & Neufer, P. D. (2013). Mitochondrial creatine kinase activity and phosphate shuttling are acutely regulated by exercise in human skeletal muscle. The Journal of physiology, 591(20), 5165–5177. [Link]
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Tyka, A. K., Chwastowski, M., Cison, T., Palka, T., Sliwowski, R., & Szygula, Z. (2015). Effect of this compound supplementation on physical performance, body composition and selected hormone levels in spinters and long-distance runners. Acta Physiologica Polonica, 66(3), 459-466. [Link]
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Williams, N. C., O'Connell, M. J., & O'Neill, L. A. (2018). A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation. Frontiers in immunology, 9, 141. [Link]
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Loike, J. D., Somes, M., & Silverstein, S. C. (1986). Creatine uptake, metabolism, and efflux in human monocytes and macrophages. American journal of physiology. Cell physiology, 251(1 Pt 1), C128–C135. [Link]
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A&P Made Easy. (2020, October 29). Muscle Metabolism 1: Creatine [Video]. YouTube. [Link]
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Safdar, A., Yardley, N. J., Snow, R., Melov, S., & Tarnopolsky, M. A. (2008). Enhanced mitochondrial biogenesis is associated with the ameliorative action of creatine supplementation in rat soleus and cardiac muscles. Experimental and therapeutic medicine, 1(1), 119–127. [Link]
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An In-Depth Technical Guide to the Endogenous Production and Regulation of Creatine and the Metabolic Profile of Creatine Malate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Creatine, a nitrogenous organic acid, is a pivotal molecule in cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. Its endogenous synthesis is a tightly regulated, two-step enzymatic process involving the kidneys and liver. This guide provides a comprehensive technical overview of the creatine biosynthetic pathway, detailing the key enzymes, their kinetics, and the multi-layered regulatory mechanisms that govern creatine homeostasis. Furthermore, it examines creatine malate, a popular alternative to creatine monohydrate, assessing its physicochemical properties, metabolic fate, and the current scientific evidence regarding its purported benefits. This document synthesizes field-proven insights with established biochemical principles to serve as a definitive resource for professionals engaged in metabolic research and therapeutic development.
The Endogenous Creatine Biosynthetic Pathway
The de novo synthesis of creatine is a vital metabolic process that complements dietary intake to maintain the body's creatine pool. This pathway consumes three amino acids—arginine, glycine, and methionine (in the form of S-adenosylmethionine)—and is primarily an inter-organ process involving the kidneys and liver.[1][2]
Enzymatic Steps and Cellular Localization
The synthesis occurs via two enzymatic reactions catalyzed by L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[1][3]
-
Step 1: Guanidinoacetate (GAA) Synthesis: The initial and rate-limiting step occurs predominantly in the kidneys.[1] The enzyme AGAT (EC 2.1.4.1), located in the mitochondrial intermembrane space, catalyzes the transfer of an amidino group from L-arginine to glycine. This reaction yields L-ornithine and guanidinoacetate (GAA).[1][4]
-
Step 2: Creatine Synthesis: The GAA produced in the kidneys is transported via the bloodstream to the liver, which has high concentrations of the second enzyme, GAMT (EC 2.1.1.2).[1][3] GAMT, a cytosolic enzyme, then catalyzes the methylation of GAA to form creatine. This reaction utilizes S-adenosylmethionine (SAM) as the methyl group donor, which is converted to S-adenosylhomocysteine (SAH).[1]
While the kidney-to-liver axis is the canonical pathway, AGAT and GAMT are expressed in other tissues, including the pancreas and brain, suggesting some capacity for localized creatine synthesis.[1][5]
Caption: Inter-organ pathway of endogenous creatine synthesis.
Regulation of Creatine Synthesis
Creatine homeostasis is maintained through a sophisticated network of regulatory mechanisms, ensuring that synthesis rates are responsive to dietary intake and physiological demand.
Feedback Inhibition of AGAT
The primary point of regulation is the transcriptional control of the GATM gene (encoding AGAT). High concentrations of creatine exert a negative feedback effect, repressing the synthesis of AGAT at a pre-translational level.[1] This feedback mechanism is highly sensitive; dietary creatine supplementation in rats has been shown to reduce renal AGAT activity by 86% and plasma GAA levels by 70%.[1] This ensures that endogenous production is downregulated when exogenous creatine is abundant, conserving metabolic resources. This product inhibition is a critical control point in maintaining stable creatine levels.[6]
Hormonal and Transcriptional Control
The expression of creatine synthesis enzymes is also under hormonal influence. Notably, estrogen has been shown to affect the expression of AGAT and GAMT, which may contribute to variations in creatine kinetics during different phases of the menstrual cycle and across a woman's lifespan.[7][8] Growth hormone is known to upregulate AGAT expression, linking creatine synthesis to anabolic states.[1]
From a transcriptional standpoint, the regulation is complex. While specific transcription factors that directly bind to the GATM and GAMT promoters in response to creatine levels are still being fully elucidated, families of transcription factors like GATA proteins are known to play roles in lineage-specific gene regulation and could be involved.[9][10]
Substrate Availability
The availability of precursors is a key determinant of the synthesis rate. S-adenosylmethionine (SAM) availability is particularly crucial for the GAMT-catalyzed step. Creatine synthesis is a major consumer of SAM, accounting for up to 40% of all labile methyl groups.[11] Therefore, the metabolic state of the cell, particularly one-carbon metabolism which governs SAM production, directly impacts the capacity for creatine synthesis.
Caption: Key regulatory inputs on the creatine synthesis pathway.
Cellular Uptake and the Creatine Transporter (SLC6A8)
Once synthesized or absorbed from the diet, creatine is transported from the bloodstream into target cells via a specific, Na⁺- and Cl⁻-dependent transporter known as SLC6A8 (or CreaT).[1] This transporter is crucial for maintaining the high intracellular creatine concentrations necessary for the phosphocreatine energy shuttle. Genetic defects in the SLC6A8 gene lead to Creatine Transporter Deficiency (CTD), a severe neurological disorder characterized by the absence of cerebral creatine, highlighting the transporter's indispensable role.[12][13]
The activity of SLC6A8 is subject to regulation by various protein kinases, linking creatine uptake to cellular signaling pathways. For instance, mTOR, a central regulator of cell growth and nutrient sensing, has been shown to stimulate SLC6A8 activity.[10] Conversely, the Janus kinase JAK3 acts as a negative regulator of the transporter.[14]
This compound: A Physicochemical and Metabolic Analysis
This compound is a salt formed by bonding creatine with malic acid, typically in a 3:1 molar ratio (tri-creatine malate).[15] It is marketed as an alternative to the extensively studied creatine monohydrate, with claims of enhanced solubility, absorption, and reduced side effects like bloating.
Physicochemical Properties: A Comparative Overview
The primary substantiated advantage of creatine salts, including malate, over monohydrate is their increased solubility in water. This is largely due to the acidic nature of the counter-ion, which lowers the pH of the solution.
| Property | Creatine Monohydrate | Tri-Creatine Citrate | Creatine Pyruvate |
| Creatine Content (% by weight) | ~87.9% | ~66% | ~60% |
| Solubility (g/L at 20°C) | 14 | 29 | 54 |
| Resulting pH in water | ~7.0 | ~3.2 | ~2.6 |
| Normalized Creatine Solubility (g/L) | 12.3 | 19.1 | 32.4 |
| (Data synthesized from Jäger et al., 2011)[16] |
While specific data for this compound's solubility is not as readily available in peer-reviewed literature, its chemical nature as a salt of an organic acid suggests it would follow a similar trend of increased solubility compared to monohydrate. However, it is crucial to note that these forms contain a lower percentage of creatine by weight.[17]
Bioavailability and Pharmacokinetics
Upon ingestion, this compound is expected to dissociate into creatine and malate ions. The subsequent absorption and pharmacokinetics of the creatine moiety are of primary interest. To date, there is a lack of robust clinical data demonstrating that this compound has superior bioavailability to creatine monohydrate.[18] Creatine monohydrate itself is highly bioavailable, with absorption rates approaching 100%.[18]
One study comparing creatine monohydrate, creatine citrate, and creatine pyruvate found that creatine pyruvate resulted in slightly higher peak plasma concentrations and area under the curve (AUC).[19] However, these small kinetic differences are considered unlikely to have a significant impact on muscle creatine loading.[19] Without direct comparative pharmacokinetic studies for this compound, claims of its superiority remain largely unsubstantiated by rigorous scientific evidence.
The Metabolic Fate of the Malate Moiety
Malic acid (malate) is a key intermediate in the tricarboxylic acid (TCA) cycle, a central pathway in cellular respiration for ATP production.[20] Malate can be transported into the mitochondrial matrix via the malate-α-ketoglutarate antiporter, where it is oxidized to oxaloacetate by malate dehydrogenase, reducing NAD⁺ to NADH.[21] This NADH can then donate electrons to the electron transport chain. This system, known as the malate-aspartate shuttle, is essential for transferring reducing equivalents from the cytosol into the mitochondria.[21][22]
The theoretical benefit of this compound is that the malate component could directly enter cellular energy pathways. However, the quantity of malate delivered from a standard dose of this compound is relatively small compared to the endogenous flux through the TCA cycle. While plausible, a significant synergistic effect on performance from the malate component has not been demonstrated in clinical trials. The primary function of this compound remains the delivery of creatine.
Methodologies for Analysis and Characterization
This section provides an overview of established protocols for the quantification of creatine and its metabolites, and for assaying the activity of its biosynthetic enzymes.
Quantification of Creatine and Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of creatine, GAA, and creatinine in biological matrices.
Protocol: Analysis of Creatine and GAA in Plasma
-
Sample Preparation:
-
To a 50 µL aliquot of plasma, add 100 µL of an internal standard solution (containing stable isotope-labeled creatine-d3 and GAA-¹³C₂) in methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis. This "dilute and shoot" approach is rapid and robust.[21][23]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 2 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (m/z):
-
Creatine: 132.1 → 90.1
-
Creatine-d3 (IS): 135.1 → 93.1
-
GAA: 118.1 → 76.1
-
GAA-¹³C₂ (IS): 120.1 → 77.1
-
Creatinine: 114.1 → 44.2
-
-
-
Quantification:
In Vitro Enzyme Activity Assays
Protocol: AGAT Activity Assay in Tissue Homogenate
Causality: This assay measures the rate of GAA formation from stable isotope-labeled substrates, providing a direct measure of AGAT's catalytic activity. The use of labeled substrates and LC-MS/MS detection ensures high specificity and sensitivity, distinguishing the reaction product from endogenous GAA.
-
Homogenate Preparation:
-
Homogenize tissue (e.g., mouse kidney) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the total protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine:
-
50 µL of tissue homogenate.
-
50 µL of substrate mixture (e.g., 37.5 mM L-arginine-¹⁵N₂ and 37.5 mM glycine-¹³C₂,¹⁵N in water).
-
75 µL of 0.1 M potassium phosphate buffer (pH 7.4).
-
75 µL of purified water.
-
-
Note: For liver homogenates, include an arginase inhibitor like Nor-NOHA to prevent substrate depletion.[25]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Sample Preparation for LC-MS/MS:
-
Stop the reaction by adding an equal volume of acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS, monitoring for the formation of the stable isotope-labeled GAA product.
-
-
Data Analysis:
-
Quantify the amount of labeled GAA produced.
-
Normalize to the protein concentration and incubation time.
-
Express activity in units such as pmol/min/mg protein.
-
For kinetic analysis, vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[4][25]
-
Kinetic Parameters (Mouse Kidney AGAT): [4]
-
Kₘ (Glycine): 2.06 mM
-
Vₘₐₓ (Glycine): 6.48 pmol/min/mg kidney
-
Kₘ (Arginine): 2.67 mM
-
Vₘₐₓ (Arginine): 2.17 pmol/min/mg kidney
Caption: Workflow for determining AGAT enzyme activity.
Conclusion and Future Directions
The endogenous synthesis of creatine is a fundamental metabolic pathway, elegantly regulated by feedback mechanisms and hormonal cues to maintain cellular energy homeostasis. The enzymes AGAT and GAMT represent key nodes in this process, and their dysfunction leads to severe metabolic disorders. While creatine monohydrate remains the gold standard for supplementation due to an extensive body of evidence supporting its efficacy and safety, alternative forms like this compound offer specific physicochemical advantages, such as enhanced solubility. However, claims of superior bioavailability and efficacy for these alternative forms are not yet supported by robust, comparative clinical data.
Future research should focus on elucidating the precise transcriptional machinery governing GATM and GAMT expression. Furthermore, well-controlled pharmacokinetic and clinical efficacy studies are required to definitively compare this compound to creatine monohydrate. A deeper understanding of the cellular transport and metabolic impact of the malate moiety following oral supplementation would also be of significant value to the scientific community. These endeavors will further refine our understanding of creatine metabolism and inform the development of next-generation therapeutics for metabolic and neuromuscular diseases.
References
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Berends, L. M., Struys, E. A., Roos, B., Holwerda, U., Jansen, E. E. W., Salomons, G. S., & Wamelink, M. M. C. (2017). Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis. JIMD reports, 37, 83–88. [Link]
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Lee, A., Datti, A., & Schulze, A. (2024). Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity. International journal of molecular sciences, 25(23), 12490. [Link]
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da Silva, R. P., Nissim, I., Brosnan, M. E., & Brosnan, J. T. (2009). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American journal of physiology. Endocrinology and metabolism, 296(2), E256–E261. [Link]
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Carling, R. S., & Turner, C. (2008). Simultaneous determination of guanidinoacetate, creatine and creatinine in urine and plasma by un-derivatized liquid chromatography-tandem mass spectrometry. Annals of clinical biochemistry, 45(Pt 5), 511–518. [Link]
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ResearchGate. (n.d.). Creatine metabolic pathway. Both AGAT and GAMT are required for... ResearchGate. [Link]
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de Sain-van der Velden, M. G., van der Ham, M., de Koning, T. J., & Verhoeven-Duif, N. M. (2012). Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 58(8), 1163-1170. [Link]
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New York State Department of Health, Wadsworth Center. (n.d.). Guanidinoacetate Methyltransferase (GAMT) Deficiency. Wadsworth.org. [Link]
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Smith-Ryan, A. E., Cabre, H. E., Moore, S. R., & Stock, M. S. (2021). Creatine Supplementation in Women's Health: A Lifespan Perspective. Nutrients, 13(3), 877. [Link]
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ten Brink, H. J., & Verhoeven, N. M. (2007). Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes. Current protocols in human genetics, Chapter 17, Unit17.10. [Link]
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Tkachyova, I., Tropak, M. B., Lee, A., Datti, A., Ito, S., & Schulze, A. (2024). Targeting AGAT gene expression – a drug screening approach for the treatment of GAMT deficiency. Expert opinion on therapeutic targets, 1–11. Advance online publication. [Link]
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Sopjani, M., Alesutan, I., & Lang, F. (2015). Regulation of the Na+,Cl- Coupled Creatine Transporter CreaT (SLC6A8) by the Janus Kinase JAK3. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 35(3), 1229–1236. [Link]
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Rak-Raszewska, A., & Lygate, C. A. (2020). Age-Dependent Decline in Cardiac Function in Guanidinoacetate-N-Methyltransferase Knockout Mice. Frontiers in physiology, 11, 579737. [Link]
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Gu, Y., Wang, Q., & Sun, F. (2020). Malate-Aspartate Shuttle Plays an Important Role in LPS-Induced Neuroinflammation of Mice Due to its Effect on STAT3 Phosphorylation. Frontiers in pharmacology, 11, 597148. [Link]
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van der Knaap, M. S., & Salomons, G. S. (2019). The Creatine Transporter Unfolded: A Knotty Premise in the Cerebral Creatine Deficiency Syndrome. Frontiers in cellular neuroscience, 13, 137. [Link]
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Hedrich, R., & Geiger, D. (2022). Extracellular malate induces stomatal closure via direct activation of guard-cell anion channel SLAC1 and stimulation of Ca2+ signalling. The New phytologist, 236(3), 852–863. [Link]
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Animated biology with arpan. (2020). Malate aspartate shuttle system. YouTube. [Link]
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Pernetti, S. (2023). Creatine Monohydrate vs. This compound. Pernettisports.com. [Link]
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APHL. (2017). GAMT Toolkit - Guanidinoacetate Methyltransferase Deficiency. Aphl.org. [Link]
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Bodamer, O. A., & S. S. (2008). Simultaneous determination of guanidinoacetate, creatine and creatinine in urine and plasma by un-derivatized liquid chromatography-tandem mass spectrometry. Annals of clinical biochemistry, 45(Pt 5), 511–518. [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Studies Using Creatine Malate
Introduction: Unveiling the Potential of Creatine Malate in Cellular Research
Creatine, a pivotal molecule in cellular bioenergetics, is renowned for its role in rapidly replenishing adenosine triphosphate (ATP) stores, particularly in tissues with high energy demands like skeletal muscle and neuronal cells.[1] While creatine monohydrate is the most extensively studied form, this compound—a compound formed by bonding creatine with malic acid—is gaining traction in the scientific community.[2] This salt form is purported to offer enhanced solubility and bioavailability, which may translate to distinct physiological effects.[2][3] Malic acid itself is an intermediate in the tricarboxylic acid (TCA) cycle, suggesting that this compound could potentially influence cellular energy metabolism through dual mechanisms: the established phosphocreatine system and the TCA cycle.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro studies investigating the efficacy and mechanisms of action of this compound. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Biochemical Properties and Solution Preparation
A foundational aspect of any in vitro study is the accurate preparation of the test compound. This compound is commercially available in different stoichiometric ratios, most commonly trithis compound and di-creatine malate. It is imperative to know the specific form to ensure accurate molar concentration calculations.
Table 1: Molecular Weights of Creatine Forms
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Trithis compound | C₁₆H₃₃N₉O₁₁ | 527.49 |
| Di-creatine Malate | C₈H₁₅N₃O₇ | 265.24 |
| Creatine Monohydrate | C₄H₁₁N₃O₃ | 149.15 |
Note: The molecular weight of trithis compound can vary slightly based on the source. Always refer to the manufacturer's specifications.[4][5][6]
Protocol 1: Preparation of Sterile this compound Stock Solutions for Cell Culture
Rationale: The preparation of a sterile, stable, and accurately concentrated stock solution is paramount to the reliability of in vitro experiments. Creatine's stability in aqueous solutions is pH and temperature-dependent, with degradation to the inactive creatinine accelerated at lower pH and higher temperatures.[7][8][9][10] This protocol is designed to minimize degradation and ensure sterility.
Materials:
-
This compound (specify form, e.g., trithis compound)
-
Sterile, cell culture-grade water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes (15 mL or 50 mL)
Procedure:
-
Calculate the required mass: To prepare a 100 mM stock solution of trithis compound (MW: 527.49 g/mol ), dissolve 5.275 g in 100 mL of sterile water or PBS. Adjust calculations based on the desired concentration and the specific molecular weight of your this compound.
-
Dissolution: Add the calculated mass of this compound to a sterile conical tube. Add the appropriate volume of sterile water or PBS. Vortex thoroughly to dissolve. Gentle warming (up to 37°C) may be required to fully dissolve the compound, as creatine's solubility increases with temperature.[1]
-
Sterilization: Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube. This is a critical step to prevent microbial contamination of your cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term storage (up to one week), the solution can be kept at 4°C.[11]
Experimental Workflows and Core Assays
The following section details a logical progression of experiments to comprehensively characterize the in vitro effects of this compound, from determining optimal dosage to elucidating its impact on cellular bioenergetics, oxidative stress, and cell differentiation.
Caption: A typical experimental workflow for in vitro this compound studies.
Protocol 2: Determining Non-Toxic Dosage Range using MTT Assay
Rationale: Before assessing the biological activity of this compound, it is crucial to determine the concentration range that does not induce cytotoxicity. The MTT assay is a colorimetric method that measures cell metabolic activity, which is generally correlated with cell viability.[12][13]
Materials:
-
C2C12 myoblasts or other relevant cell line
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the cells with this compound for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control. This will allow for the determination of the concentration range that does not significantly reduce cell viability.
Protocol 3: Quantification of Intracellular ATP Levels
Rationale: The primary hypothesized mechanism of action for creatine is the enhancement of the cellular energy state through the regeneration of ATP.[14] A luminescent ATP assay, which utilizes the ATP-dependent luciferase reaction, is a highly sensitive method to quantify intracellular ATP levels.[3][14][15][16][17]
Materials:
-
Cells cultured in 96-well white-walled plates
-
This compound
-
Luminescent ATP assay kit (containing cell lysis buffer, luciferase, and D-luciferin substrate)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with non-toxic concentrations of this compound (as determined in Protocol 2) for the desired duration.
-
Cell Lysis: Following treatment, bring the plate to room temperature. Add the cell lysis buffer provided in the kit to each well and incubate according to the manufacturer's instructions to release intracellular ATP.
-
Luciferase Reaction: Add the luciferase/D-luciferin reagent to each well.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Normalization: To account for variations in cell number, it is essential to normalize the ATP levels to the total protein content in parallel wells. A Bradford protein assay can be used for this purpose.
Protocol 4: Assessment of Antioxidant Capacity via DCFH-DA Assay
Rationale: Some studies suggest that creatine may possess direct or indirect antioxidant properties.[18] The DCFH-DA assay is a common method to measure cellular reactive oxygen species (ROS).[19][20][21][22][23] DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
An oxidizing agent for positive control (e.g., H₂O₂)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described previously.
-
DCFH-DA Loading: After treatment, wash the cells with warm PBS and then incubate with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.
-
Induction of Oxidative Stress (Optional): To assess the protective effect of this compound, you can induce oxidative stress by treating the cells with an agent like H₂O₂ after DCFH-DA loading.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells to control cells. A decrease in fluorescence indicates a reduction in cellular ROS.
Protocol 5: In Vitro Muscle Cell Differentiation (Myogenesis)
Rationale: Creatine has been implicated in promoting muscle cell differentiation and hypertrophy.[5] The C2C12 myoblast cell line is a well-established model for studying myogenesis, as these cells can be induced to differentiate and fuse into multinucleated myotubes.[24][25][26][27][28]
Materials:
-
C2C12 myoblasts
-
Growth Medium (DMEM, 10% FBS)
-
Differentiation Medium (DMEM, 2% horse serum)
-
This compound
-
Antibodies for myogenic markers (e.g., MyoD, myogenin, myosin heavy chain) for Western blot or immunofluorescence
Procedure:
-
Cell Proliferation: Culture C2C12 myoblasts in growth medium until they reach 70-80% confluency.
-
Induction of Differentiation: To induce differentiation, replace the growth medium with differentiation medium. Treat the cells with various concentrations of this compound in the differentiation medium.
-
Myotube Formation: Refresh the differentiation medium (with or without this compound) every 48 hours. Monitor the cells daily for morphological changes, specifically the fusion of myoblasts into elongated, multinucleated myotubes.
-
Assessment of Differentiation: After 5-7 days of differentiation, assess the extent of myotube formation. This can be quantified by:
-
Microscopy: Staining with Giemsa or immunofluorescence for myosin heavy chain to visualize myotubes. The fusion index (number of nuclei in myotubes / total number of nuclei) can be calculated.
-
Western Blot: Analyzing the expression of key myogenic regulatory factors and muscle-specific proteins.
-
Investigating Molecular Mechanisms: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of muscle protein synthesis and hypertrophy.[5] Investigating the effect of this compound on this pathway can provide mechanistic insights into its potential anabolic effects.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of muscle growth.
Protocol 6: Western Blot Analysis of PI3K/Akt/mTOR Signaling
Rationale: Western blotting allows for the quantification of specific proteins and their phosphorylation status, providing a snapshot of signaling pathway activation.[29][30][31][32] By examining the phosphorylation of Akt and downstream targets of mTOR like p70S6K and 4E-BP1, we can determine if this compound activates this anabolic pathway.
Materials:
-
Differentiated C2C12 myotubes treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., Bradford assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p70S6K, anti-total-p70S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse the treated C2C12 myotubes and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford assay to ensure equal loading.[18][33][34][35][36]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels. An increase in the phospho/total ratio indicates pathway activation.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro investigation of this compound. By systematically evaluating its stability, cytotoxicity, and effects on cellular bioenergetics, oxidative stress, and myogenic differentiation, researchers can build a comprehensive understanding of its cellular mechanisms. The inclusion of mechanistic studies, such as the analysis of the PI3K/Akt/mTOR pathway, will further elucidate its potential as a novel therapeutic or ergogenic agent. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby advancing our knowledge of this promising compound.
References
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Creatine Stability Insights. (n.d.). Scribd. Retrieved from [Link]
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ATP Cell Viability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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Trithis compound | C16H33N9O11 | CID 10311646. (n.d.). PubChem. Retrieved from [Link]
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This compound Powder for Muscle Building Formulations. (2025). Epicatelean. Retrieved from [Link]
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Tri this compound MSDS. (2015). Newseed Chemical Co., Limited. Retrieved from [Link]
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Bradford Method for Lysis Verification. (n.d.). iGEM. Retrieved from [Link]
-
Bradford Assay Guide for Laboratory Sciences. (n.d.). Assay Genie. Retrieved from [Link]
-
Creatine transporter (SLC6A8) knockout mice display an increased capacity for in vitro creatine biosynthesis in skeletal muscle. (2014). Frontiers in Physiology. Retrieved from [Link]
-
Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time. (2016). Cytotechnology. Retrieved from [Link]
-
Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. (2026). Assay Genie. Retrieved from [Link]
-
Effect of water activity and temperature on the stability of creatine during storage. (2009). Drug Development and Industrial Pharmacy. Retrieved from [Link]
-
3.3.4. DCF-DA Assay Protocol. (2021). MDPI. Retrieved from [Link]
-
Effect of water activity and temperature on the stability of creatine during storage. (2009). Semantic Scholar. Retrieved from [Link]
-
Cellular DCF-DA assay. (2015). Nanopartikel.info. Retrieved from [Link]
-
Culture and differentiation of C2C12 cells for identification of skeletal muscular fibers. (n.d.). Chinese Journal of Tissue Engineering Research. Retrieved from [Link]
-
Creatine transporter (SLC6A8) knockout mice display an increased capacity for in vitro creatine biosynthesis in skeletal muscle. (2014). PubMed. Retrieved from [Link]
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). Journal of Visualized Experiments. Retrieved from [Link]
-
ATP bioluminescence assay for cell cytotoxicity. (n.d.). BMG LABTECH. Retrieved from [Link]
-
Bradford-Protein Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. Retrieved from [Link]
-
1.2 Western Blot and the mTOR Pathway. (2019). Selected Topics in Health and Disease. Retrieved from [Link]
-
Temperature and Ph Dependence of the Cyclization of Creatine: A Study Via Mass Spectrometry. (2005). Marshall Digital Scholar. Retrieved from [Link]
-
Creatine transporter (SLC6A8) knockout mice display an increased capacity for in vitro creatine biosynthesis in skeletal muscle. (2014). ResearchGate. Retrieved from [Link]
-
Improved Creatine Stability and pH Profile for Kre-Alkalyn. (2015). Hilaris Publisher. Retrieved from [Link]
-
A quick, simple and unbiased method to quantify C2C12 myogenic differentiation. (2011). Semantic Scholar. Retrieved from [Link]
-
Creatine Transporter (SLC6A8) Knockout Mice Display. (n.d.). Amanote Research. Retrieved from [Link]
-
Culture and differentiation of C2C12 cells for identification of skeletal muscular fibers. (2014). PubMed. Retrieved from [Link]
-
C2C12 Cell Cultivation Strategy and Differentiation Protocol. (2024). Pricella. Retrieved from [Link]
-
Creatine Protects against Excitoxicity in an In Vitro Model of Neurodegeneration. (2012). PLOS ONE. Retrieved from [Link]
-
Western blot analysis of a PI3K/AKT/mTOR pathway components, b... (2022). ResearchGate. Retrieved from [Link]
-
Determination of cytotoxicity (by MTT assay) on MCF-7 cells at 24 h, A... (2019). ResearchGate. Retrieved from [Link]
-
Western blot analysis of PI3K/Akt/mTOR signaling pathways. Quantitative... (2017). ResearchGate. Retrieved from [Link]
-
How Creatine Is Made | Inside the Supplement Industry. (2025). YouTube. Retrieved from [Link]
-
Cell viability profile and cytotoxicity of CRE-SD. MTT assay for cell... (2018). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Use of Animal Models in the Study of Creatine Malate's Physiological Effects
Introduction: Unveiling the Potential of Creatine Malate
Creatine, a naturally occurring nitrogenous organic acid, is pivotal for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1] Its phosphorylated form, phosphocreatine (PCr), serves as a rapid reserve of high-energy phosphate for the regeneration of adenosine triphosphate (ATP). Decades of research, predominantly on creatine monohydrate, have established its efficacy in enhancing muscle mass, strength, and exercise performance, alongside demonstrating neuroprotective properties in various preclinical models of neurological disease.[2][3][4]
This compound, a salt formed from creatine and malic acid, has emerged as an alternative to the more traditional creatine monohydrate. Proponents suggest that this compound may offer advantages such as enhanced solubility, bioavailability, and potentially a reduced propensity for gastrointestinal discomfort.[5][6] Malic acid itself is an intermediate in the Krebs cycle, suggesting a potential synergistic effect on cellular energy production.[7] However, it is crucial to note that the body of scientific literature specifically investigating this compound in animal models is considerably less extensive than that for creatine monohydrate.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of animal models to rigorously evaluate the physiological effects of this compound. We will delve into the selection of appropriate animal models, detailed protocols for assessing key outcomes in muscle performance and cognitive function, and methodologies for elucidating the underlying biochemical and molecular mechanisms.
I. Strategic Selection of Animal Models
The choice of an appropriate animal model is fundamental to the successful investigation of this compound's effects. The selection should be guided by the specific research question, considering factors such as species, strain, age, and sex.
| Model | Species/Strain | Key Characteristics & Justification | Relevant Research Areas |
| Standard Rodent Model | Rat (Sprague-Dawley, Wistar) | Larger size facilitates surgical procedures and tissue collection. Well-characterized physiology and exercise responses. | General muscle performance, metabolic studies, safety and toxicology.[4][8][9] |
| Standard Rodent Model | Mouse (C57BL/6) | Well-defined genetics, availability of transgenic models, and established behavioral testing paradigms. | Neuroprotection, cognitive function, genetic basis of creatine response.[2] |
| Muscle Fatigue/Performance Model | Doxorubicin-treated rats | Doxorubicin induces muscle dysfunction and fatigue, providing a model to test the restorative effects of this compound.[3] | Investigating the therapeutic potential of this compound in chemotherapy-induced myotoxicity. |
| Cognitive Decline Model | D-galactose-induced aging in mice | D-galactose administration mimics age-related oxidative stress and cognitive decline, allowing for the assessment of neuroprotective and cognitive-enhancing effects.[2] | Studying the impact of this compound on age-related cognitive impairment. |
| Genetic Models of Neurodegeneration | Transgenic mouse models of Huntington's Disease (e.g., R6/2), ALS (e.g., SOD1-G93A) | These models recapitulate key pathological features of human neurodegenerative diseases. | Evaluating the neuroprotective efficacy of this compound in specific disease contexts.[4] |
Causality in Model Selection:
The rationale for selecting a particular model lies in its ability to mimic the physiological or pathological condition of interest. For instance, to study general ergogenic effects, healthy, active rodents are suitable.[8][9] However, to investigate therapeutic potential, a disease or induced-stress model, such as the doxorubicin-treated rat for muscle fatigue, is more appropriate as it provides a clear pathological baseline against which the effects of this compound can be measured.[3]
II. Experimental Protocols: A Step-by-Step Guide
A. This compound Administration
A critical first step is the consistent and accurate administration of this compound.
Protocol 1: Dietary Admixture
-
Dosage Calculation: Based on existing literature for creatine monohydrate, a typical dose ranges from 1-3% of the total diet weight.[2] For a more precise dosage, calculate based on the animal's average daily food consumption to achieve a target of g/kg body weight per day.
-
Preparation: Thoroughly mix the calculated amount of this compound powder with the standard rodent chow. To ensure a homogenous mixture, it is advisable to use a small amount of an edible binding agent like corn oil.
-
Administration: Provide the supplemented chow ad libitum, ensuring fresh food is available daily.
-
Monitoring: Monitor daily food intake to accurately calculate the actual dose of this compound consumed by each animal.
Protocol 2: Oral Gavage
-
Solution Preparation: Dissolve the desired dose of this compound in a suitable vehicle, such as distilled water or saline. The superior solubility of this compound may be advantageous here compared to creatine monohydrate.[5][6]
-
Administration: Using a ball-tipped gavage needle appropriate for the animal's size, administer the solution directly into the stomach. This method ensures precise dosing.
-
Frequency: Dosing can be performed once or multiple times daily, depending on the pharmacokinetic profile of this compound and the experimental design.
B. Assessment of Muscle Performance and Fatigue
Protocol 3: Rotarod Test for Motor Coordination and Balance (Mice)
This test is a reliable method to assess motor coordination, balance, and motor learning.
-
Acclimation: Place the mice in the testing room for at least 30 minutes before the test to acclimate.
-
Apparatus: Use a commercially available rotarod apparatus.
-
Procedure:
-
Place the mouse on the rotating rod, which is initially set at a low speed (e.g., 4 rpm).
-
Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall (the time the mouse remains on the rod).
-
Conduct multiple trials (e.g., 3 trials with a 15-minute inter-trial interval).
-
-
Data Analysis: Compare the latency to fall between the this compound-treated group and the control group. An increased latency suggests improved motor coordination.
Protocol 4: In-situ Muscle Contraction and Fatigue (Rats)
This protocol allows for the direct measurement of muscle force and fatigue resistance.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent.
-
Surgical Preparation:
-
Make an incision in the hindlimb to expose the sciatic nerve and the target muscle (e.g., tibialis anterior or gastrocnemius).
-
Attach the distal tendon of the muscle to a force transducer.
-
Place stimulating electrodes on the sciatic nerve.
-
-
Force Measurement:
-
Stimulate the nerve with single pulses of increasing voltage to determine the optimal voltage for maximal twitch force.
-
Use trains of stimuli at a high frequency (e.g., 100 Hz) to induce a tetanic contraction and measure maximal isometric force.
-
-
Fatigue Protocol:
-
Induce fatigue by repeatedly stimulating the muscle (e.g., one tetanic contraction every 2 seconds for 5 minutes).
-
Measure the decline in force production over time.
-
-
Data Analysis: Compare the maximal force and the rate of force decline during the fatigue protocol between the this compound and control groups.
Experimental Workflow for Muscle Performance Assessment
Caption: Workflow for assessing muscle performance.
C. Assessment of Cognitive Function
Protocol 5: Morris Water Maze for Spatial Learning and Memory (Rats/Mice)
This is a widely used test to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase (Learning):
-
Place the animal in the water at one of four starting positions.
-
Allow the animal to swim and find the hidden platform (maximum of 60-120 seconds).
-
If the animal fails to find the platform, guide it to it.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for 5-7 days.
-
-
Probe Trial (Memory):
-
On the day after the last acquisition trial, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Track the animal's swim path and latency to find the platform during the acquisition phase. In the probe trial, a greater percentage of time spent in the target quadrant indicates better spatial memory.
D. Biochemical and Molecular Analyses
Protocol 6: Measurement of ATP and Phosphocreatine in Brain and Muscle Tissue
-
Tissue Collection: Rapidly euthanize the animal and excise the brain and muscle tissue. Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Tissue Extraction: Homogenize the frozen tissue in a perchloric acid solution to extract the metabolites.
-
Quantification:
-
HPLC: Use high-performance liquid chromatography (HPLC) to separate and quantify ATP and PCr.
-
Enzymatic Assays: Use commercially available kits that utilize specific enzymes to measure ATP and PCr concentrations spectrophotometrically or fluorometrically.
-
-
Data Analysis: Calculate the concentrations of ATP and PCr per gram of tissue and the PCr/ATP ratio.
Protocol 7: Assessment of Oxidative Stress
-
Tissue Homogenization: Homogenize fresh or frozen tissue samples in an appropriate buffer.
-
Measurement of Oxidative Stress Markers:
-
Lipid Peroxidation (TBARS Assay): Measure thiobarbituric acid reactive substances (TBARS) as an index of lipid peroxidation.
-
Protein Carbonyls: Quantify protein carbonyl groups as a marker of protein oxidation.
-
Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
-
Data Analysis: Compare the levels of oxidative stress markers and antioxidant enzyme activities between the this compound and control groups.
Protocol 8: Western Blot Analysis of the PI3K/AKT/mTOR Pathway
This pathway is crucial for muscle protein synthesis and hypertrophy.
-
Protein Extraction: Extract total protein from muscle tissue samples.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, and mTOR.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for each target.
-
Signaling Pathway of Creatine's Effect on Muscle Hypertrophy
Caption: The PI3K/Akt/mTOR signaling pathway in muscle hypertrophy.
III. Data Interpretation and Considerations
-
Statistical Analysis: Employ appropriate statistical tests to analyze the data, such as t-tests for comparing two groups or ANOVA for multiple group comparisons.
-
Correlation of Findings: Integrate data from behavioral, physiological, and biochemical assessments to build a comprehensive understanding of this compound's effects. For example, correlate improved rotarod performance with increased muscle ATP levels.
-
Comparison to Creatine Monohydrate: When possible, include a creatine monohydrate group to directly compare the efficacy of this compound.
-
Safety and Toxicology: In long-term studies, it is essential to include a comprehensive assessment of organ function (e.g., liver and kidney function tests) and histology to evaluate the safety profile of this compound.
IV. Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By employing a combination of behavioral, physiological, biochemical, and molecular techniques, researchers can elucidate the effects of this compound on muscle performance, cognitive function, and cellular bioenergetics. While the existing literature on this compound is limited, the extensive knowledge base from creatine monohydrate studies provides a solid foundation for designing well-controlled and informative animal studies. Rigorous investigation using these methodologies will be crucial in substantiating the purported benefits of this compound and defining its potential therapeutic and ergogenic applications.
V. References
-
Effect of Creatine Supplementation During High Resistance Training on Mass, Strength, and Fatigue Resistance in Rat Skeletal Muscle. (2002). Journal of Strength and Conditioning Research. [Link]
-
Could creatine slow cognitive decline? Mouse study reveals promising effects on brain aging. (2025). PsyPost. [Link]
-
Effects of Creatine Supplementation on Muscle Fatigue in Rats Receiving Doxorubicin Treatment. (2020). Nutrition and Cancer. [Link]
-
Neuroprotective effects of creatine in a transgenic animal model of amyotrophic lateral sclerosis. (1999). Nature Medicine. [Link]
-
Creatine supplementation spares muscle glycogen during high intensity intermittent exercise in rats. (2015). ResearchGate. [Link]
-
The effects of Creatine Long-Term Supplementation on Muscle Morphology and Swimming Performance in Rats. (2009). Journal of the International Society of Sports Nutrition. [Link]
-
Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. (2022). Nutrients. [Link]
-
This compound (Tri-Creatine Malate) vs Monohydrate: Benefits, Drawbacks, and Results. (2025). Fitness and Power. [Link]
-
Creatine Monohydrate vs. This compound. (2023). Pernetti Sports Performance & Nutrition. [Link]
-
Creatine Supplementation and Brain Health. (2021). Nutrients. [Link]
-
Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency. (2015). Journal of Clinical Investigation. [Link]
-
The effects of creatine supplementation on cognitive function in adults: a systematic review and meta-analysis. (2024). Frontiers in Nutrition. [Link]
-
Effects of creatine supplementation on cognitive function of healthy individuals: A systematic review of randomized controlled trials. (2018). Experimental Gerontology. [Link]
-
Creatine Monohydrate or this compound: Which is Better for Your Fitness Goals?. (2024). The Supple Store. [Link]
-
Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth. (2018). Pharmaceutics. [Link]
-
Oral Bioavailability of Creatine Supplements: Insights Into Mechanism and Implications for Improved Absorption. (2022). Creighton University. [Link]
-
Oral Bioavailability of Creatine Supplements: Insights into Mechanism and Implications for Improved Absorption. (2022). Journal of Pharmaceutical Sciences. [Link]
-
Malate, monohydrate or other form of creatine?. (2026). OstroVit. [Link]
-
Creatine. (2026). Wikipedia. [Link]
Sources
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- 3. Effects of Creatine Supplementation on Muscle Fatigue in Rats Receiving Doxorubicin Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of creatine supplementation on mass and performance of rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spnathletes.com [spnathletes.com]
- 6. ostrovit.com [ostrovit.com]
- 7. bodybuilding-wizard.com [bodybuilding-wizard.com]
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- 9. The effects of Creatine Long-Term Supplementation on Muscle Morphology and Swimming Performance in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Assessing Creatine Malate Uptake in Muscle Cells
Introduction
Creatine is a pivotal molecule in cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1][2] Its primary function is to facilitate the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) via the phosphocreatine (PCr) system.[3][4] Creatine malate, a salt of creatine and malic acid, is a popular dietary supplement suggested to have enhanced solubility and bioavailability compared to the more extensively studied creatine monohydrate.[5][6] The efficacy of any form of creatine is fundamentally dependent on its uptake into the target muscle cells. This process is primarily mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8.[3][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques available to assess the uptake of this compound in muscle cells. We will delve into both in vitro and in vivo methodologies, offering detailed protocols and explaining the scientific rationale behind experimental choices to ensure robust and reproducible data.
The Creatine Transporter: A Gateway to Muscle Energetics
The cellular uptake of creatine against a significant concentration gradient is an active process orchestrated by the SLC6A8 transporter.[3][9] Understanding the function and regulation of this transporter is critical for assessing this compound uptake. Mutations in the SLC6A8 gene lead to Creatine Transporter Deficiency (CTD), a condition characterized by intellectual disability and developmental delays, underscoring the transporter's vital role.[1][9][10]
The transport mechanism involves the co-transport of sodium and chloride ions, creating an electrochemical gradient that drives creatine into the cell.[8] This process can be a rate-limiting step for creatine accumulation in muscle.
In Vitro Assessment of this compound Uptake
In vitro models provide a controlled environment to dissect the molecular mechanisms of this compound transport into muscle cells.
Cell Culture Models
Primary human skeletal muscle cells or immortalized myoblast cell lines (e.g., C2C12) are commonly used models. It is crucial to differentiate myoblasts into myotubes to more accurately represent mature muscle fibers.
Key Experimental Techniques
-
Radiolabeled Creatine Uptake Assay: This is a classic and highly sensitive method to directly measure creatine transport.
-
High-Performance Liquid Chromatography (HPLC): HPLC allows for the quantification of intracellular creatine and phosphocreatine levels.
-
Fluorescent Creatine Analogs: These offer a potential high-throughput method for visualizing and quantifying creatine uptake.
Protocol 1: Radiolabeled Creatine Uptake Assay in C2C12 Myotubes
This protocol details the measurement of this compound uptake using [¹⁴C]creatine.
Rationale: The use of a radiolabeled substrate allows for direct and highly sensitive quantification of transport activity, enabling the determination of kinetic parameters such as Vmax and Km.
Self-Validation: The inclusion of a competitive inhibitor (e.g., a large excess of unlabeled creatine) or a known inhibitor of the creatine transporter validates that the measured uptake is specific to SLC6A8.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
[¹⁴C]Creatine
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
Cell scraper
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To induce differentiation, switch to DMEM with 2% horse serum when cells reach ~80-90% confluency. Allow 4-6 days for myotube formation.
-
-
Uptake Assay:
-
Wash myotubes twice with pre-warmed KRH buffer.
-
Prepare uptake solutions in KRH buffer containing a known concentration of [¹⁴C]creatine and varying concentrations of this compound.
-
For validation, prepare a parallel set of uptake solutions containing a 100-fold excess of unlabeled creatine.
-
Initiate the uptake by adding the uptake solution to the cells and incubate for a defined period (e.g., 5-30 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of creatine uptake and normalize to the total protein content of each well.
-
Determine the kinetic parameters by plotting the uptake rate against the this compound concentration.
-
Experimental Workflow for Radiolabeled Creatine Uptake Assay
Caption: Workflow for assessing this compound uptake using a radiolabeled assay.
Protocol 2: Quantification of Intracellular Creatine by HPLC
This protocol describes the measurement of total intracellular creatine and phosphocreatine following incubation with this compound.
Rationale: HPLC provides a direct measure of the accumulated creatine and its phosphorylated form, offering insights into the metabolic fate of the transported creatine.
Self-Validation: The use of an internal standard during the HPLC run ensures accurate quantification by accounting for variations in sample preparation and injection volume.
Materials:
-
Differentiated C2C12 myotubes
-
This compound
-
Perchloric acid (PCA)
-
Potassium carbonate (K₂CO₃)
-
HPLC system with a suitable column (e.g., C18)
-
Creatine and phosphocreatine standards
Procedure:
-
Cell Treatment and Lysis:
-
Incubate differentiated C2C12 myotubes with this compound for a desired time period.
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold 0.6 M PCA and scraping the cells.[11]
-
Neutralize the extract with 3 M K₂CO₃.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the sample into the HPLC system.
-
Separate creatine and phosphocreatine using an appropriate mobile phase and column.
-
Detect the compounds using a UV detector.
-
Quantify the peaks by comparing their area to a standard curve generated from known concentrations of creatine and phosphocreatine.
-
Data Presentation:
| Treatment Group | Intracellular Creatine (nmol/mg protein) | Intracellular Phosphocreatine (nmol/mg protein) |
| Control (no creatine) | Baseline Level | Baseline Level |
| This compound (X µM) | Measured Value | Measured Value |
| Creatine Monohydrate (X µM) | Measured Value | Measured Value |
In Vivo Assessment of this compound Uptake
In vivo studies are essential to understand the physiological relevance of this compound uptake in a whole-organism context.
Key Experimental Techniques
-
Muscle Biopsy Analysis: This is the gold standard for directly measuring muscle creatine content in humans and animal models.
-
Magnetic Resonance Spectroscopy (MRS): A non-invasive technique to measure phosphocreatine and ATP levels in muscle.[12]
Protocol 3: Muscle Biopsy and Creatine Quantification
This protocol outlines the procedure for assessing muscle creatine content following this compound supplementation in a rodent model.
Rationale: Direct measurement from tissue samples provides the most accurate assessment of creatine accumulation in response to supplementation.
Self-Validation: The inclusion of a placebo-controlled group is essential to differentiate the effects of this compound supplementation from other variables.
Materials:
-
Rodent model (e.g., rats, mice)
-
This compound
-
Surgical tools for biopsy
-
Liquid nitrogen
-
Homogenizer
-
Reagents for HPLC analysis (as in Protocol 2)
Procedure:
-
Supplementation Protocol:
-
Divide animals into a control group (placebo) and a this compound supplementation group.
-
Administer the supplement orally for a defined period (e.g., 2-4 weeks).
-
-
Muscle Biopsy:
-
At the end of the supplementation period, anesthetize the animal.
-
Excise a muscle sample (e.g., gastrocnemius, tibialis anterior).
-
Immediately freeze the sample in liquid nitrogen to halt metabolic processes.
-
-
Sample Preparation and Analysis:
-
Pulverize the frozen muscle tissue under liquid nitrogen.
-
Homogenize the powdered tissue in PCA.
-
Follow the sample preparation and HPLC analysis steps as described in Protocol 2.
-
Signaling Pathway Influencing Creatine Uptake
Caption: Simplified signaling cascade involved in insulin/IGF-1 mediated creatine uptake.
Conclusion
The assessment of this compound uptake in muscle cells requires a multi-faceted approach. In vitro assays using radiolabeled creatine or HPLC provide detailed mechanistic insights, while in vivo studies using muscle biopsies or MRS are crucial for determining physiological relevance. The protocols outlined in these application notes provide a robust framework for researchers to accurately and reliably investigate the cellular transport of this compound, ultimately contributing to a deeper understanding of its ergogenic potential.
References
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Drink Harlo. (n.d.). Uptake Mechanisms: Maximizing Creatine Absorption for Enhanced Muscle. Retrieved from [Link]
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Forbes, S. C., Cordingley, D. M., Candow, D. G., & Chilibeck, P. D. (2025). Creatine supplementation and muscle-brain axis: a new possible mechanism?. Frontiers. Retrieved from [Link]
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MDPI. (n.d.). Creatine Supplementation Beyond Athletics: Benefits of Different Types of Creatine for Women, Vegans, and Clinical Populations—A Narrative Review. Retrieved from [Link]
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American Physiological Society. (n.d.). Muscle creatine uptake and creatine transporter expression in response to creatine supplementation and depletion. Journal of Applied Physiology. Retrieved from [Link]
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Foodcom S.A. (2025). Creatine monohydrate or this compound - which form of creatine to choose?. Retrieved from [Link]
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PNAS. (2025). Structural insights into the substrate uptake and inhibition of the human creatine transporter (hCRT). Retrieved from [Link]
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National Institutes of Health. (n.d.). Modelling in vivo creatine/phosphocreatine in vitro reveals divergent adaptations in human muscle mitochondrial respiratory control by ADP after acute and chronic exercise. Retrieved from [Link]
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(2024). Creatine Monohydrate or this compound: Which is Better for Your Fitness Goals?. Retrieved from [Link]
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Wikipedia. (n.d.). Creatine. Retrieved from [Link]
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ResearchGate. (2025). Use of phosphocreatine kinetics to determine the influence of creatine on muscle mitochondrial respiration: An in vivo 31P-MRS study of oral creatine ingestion. Retrieved from [Link]
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National Institutes of Health. (n.d.). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Retrieved from [Link]
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PubMed. (n.d.). Creatine Supplementation and Skeletal Muscle Metabolism for Building Muscle Mass- Review of the Potential Mechanisms of Action. Retrieved from [Link]
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National Institutes of Health. (n.d.). Creatine as a compatible osmolyte in muscle cells exposed to hypertonic stress. Retrieved from [Link]
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MDPI. (2023). The Effects of Creatine Supplementation Combined with Resistance Training on Regional Measures of Muscle Hypertrophy: A Systematic Review with Meta-Analysis. Retrieved from [Link]
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National Institutes of Health. (2006). The Regulation and Expression of the Creatine Transporter: A Brief Review of Creatine Supplementation in Humans and Animals. Retrieved from [Link]
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PubMed Central. (2023). Protocol for isolating mice skeletal muscle myoblasts and myotubes via differential antibody validation. Retrieved from [Link]
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PubMed. (2025). Creatine transporter (SLC6A8) knockout mice exhibit reduced muscle performance, disrupted mitochondrial Ca2+ homeostasis, and severe muscle atrophy. Retrieved from [Link]
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National Institutes of Health. (2023). Evidence of an intracellular creatine-sensing mechanism that modulates creatine biosynthesis via AGAT expression in human HAP1 cells. Retrieved from [Link]
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PubMed Central. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Retrieved from [Link]
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Patsnap Synapse. (2024). What are SLC6A8 inhibitors and how do they work?. Retrieved from [Link]
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American Physiological Society. (n.d.). The regulating pathway of creatine on muscular protein metabolism depends on the energy state. Retrieved from [Link]
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ResearchGate. (2015). Could anyone share a protocol for the isolation of muscle derived stem cells from primary human muscle biopsies?. Retrieved from [Link]
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MDPI. (n.d.). The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice. Retrieved from [Link]
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BIOLABO. (n.d.). CREATININE Kinetic method. Retrieved from [Link]
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MDPI. (2024). Methods to Isolate Muscle Stem Cells for Cell-Based Cultured Meat Production: A Review. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). A fluorescent probe for the selective detection of creatinine in aqueous buffer applicable to human blood serum. Retrieved from [Link]
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MDPI. (n.d.). The Role of Preclinical Models in Creatine Transporter Deficiency: Neurobiological Mechanisms, Biomarkers and Therapeutic Development. Retrieved from [Link]
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ResearchGate. (2025). Analytical methods for quantifying creatinine within biological media. Retrieved from [Link]
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PubMed Central. (2017). Development of Ratiometric Fluorescent Biosensors for the Determination of Creatine and Creatinine in Urine. Retrieved from [Link]
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OstroVit. (n.d.). Malate, monohydrate or other form of creatine?. Retrieved from [Link]
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Frontiers. (n.d.). The Creatine Transporter Unfolded: A Knotty Premise in the Cerebral Creatine Deficiency Syndrome. Retrieved from [Link]
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PubMed Central. (2017). Isolation of Primary Human Skeletal Muscle Cells. Retrieved from [Link]
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PubMed. (n.d.). Effect of this compound supplementation on physical performance, body composition and selected hormone levels in spinters and long-distance runners. Retrieved from [Link]
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International Journal of Stem Cells. (2022). Development of a High-Yield Isolation Protocol Optimized for the Retrieval of Active Muscle Satellite Cells from Mouse Skeletal Muscle Tissue. Retrieved from [Link]
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Vivo Life. (2024). CREATINE. Retrieved from [Link]
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PubMed. (n.d.). Evaluation of creatine analogues as a new class of anticancer agents using freshly explanted human tumor cells. Retrieved from [Link]
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YouTube. (2021). Measuring serum creatinine. Retrieved from [Link]
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PubMed Central. (n.d.). Trend in creatinine determining methods: Conventional methods to molecular‐based methods. Retrieved from [Link]
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Application Notes & Protocols: Standard Operating Procedures for the Handling and Storage of Creatine Malate
Introduction: The Rationale for Compound-Specific SOPs
Creatine malate, a salt formed from creatine and malic acid, is increasingly utilized in research and development for its enhanced solubility and bioavailability compared to traditional creatine monohydrate.[1][2][3] Its distinct physicochemical properties, including being less hygroscopic than its monohydrate counterpart, necessitate tailored standard operating procedures (SOPs) to ensure its stability, purity, and the safety of laboratory personnel.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of this compound, grounding each procedural step in established scientific principles to maintain experimental integrity and workplace safety. The primary objective is to prevent compound degradation, minimize contamination, and ensure accurate, reproducible results in downstream applications.
Physicochemical Profile and Stability
Understanding the inherent properties of this compound is fundamental to designing effective handling and storage protocols. The malic acid moiety not only improves solubility but also influences the compound's stability profile.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Description | Rationale for Handling/Storage |
|---|---|---|
| Appearance | White to off-white crystalline powder.[2][4][6] | Any deviation (e.g., discoloration, clumping) upon receipt may indicate contamination or degradation. |
| Solubility | Freely soluble in cold water and other aqueous liquids.[4][6][7] | Facilitates easier preparation of solutions compared to creatine monohydrate. |
| Hygroscopicity | Less hygroscopic than creatine monohydrate, but will still absorb moisture.[4] | Requires storage in tightly sealed containers in a low-humidity environment to prevent clumping and hydrolysis. |
| Stability (Solid) | Highly stable in solid, crystalline form when stored properly.[6][8] | Long-term storage is feasible under recommended conditions. |
| Stability (Solution) | Prone to degradation into its inactive form, creatinine, in aqueous solutions.[8] This process is accelerated by lower pH and higher temperatures.[8] | Aqueous solutions should be prepared fresh. If short-term storage is necessary, it should be at a neutral pH and refrigerated. |
Hazard Identification and Safety Precautions
While this compound is not classified as a hazardous substance by most regulatory standards, prudent laboratory practices are mandatory to mitigate any potential risks.[9][10]
-
Primary Hazards : May cause slight irritation upon contact with eyes, skin, or the respiratory tract through dust inhalation.[6]
-
Routes of Exposure : Inhalation of airborne powder, dermal contact, eye contact.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : ANSI Z87.1-compliant safety glasses or goggles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : A NIOSH-approved respirator is recommended when handling large quantities or if significant dust generation is unavoidable.[7]
-
Protocol 1: Receiving and Incoming Material Inspection
The integrity of this compound is first verified upon its arrival at the facility. This protocol ensures that the material meets quality standards before being introduced into the laboratory environment.
Workflow for Receiving and Inspection
Caption: Workflow for receiving and inspecting this compound.
Step-by-Step Methodology:
-
Verify Shipment : Upon arrival, cross-reference the shipment with the purchase order to confirm the correct material and quantity have been received.
-
Inspect External Packaging : Examine the outer packaging for any signs of damage (e.g., punctures, water damage) that could compromise the product's integrity. Document any findings with photographs.
-
Transfer to Quarantine : Move the sealed container to a designated quarantine or receiving area for detailed inspection.
-
Inspect Container Integrity : Check that the manufacturer's seal is intact. Inspect the container for any cracks or defects.
-
Verify Label Information : Ensure the label is legible and contains the following information: "this compound," lot number, manufacturing date, and expiration date.
-
Visual Inspection : Open the container in a controlled environment (e.g., a fume hood or weigh station). Observe the powder for its expected white, crystalline appearance. Note any discoloration, clumping, or foreign particulates.[6]
-
Documentation : Record the lot number, date of receipt, and inspection results in the laboratory's chemical inventory log.
-
Disposition : If the material passes all inspection points, affix a "QC Passed" label and transfer it to the designated long-term storage location. If it fails, label it "Do Not Use," quarantine it, and contact the supplier.
Protocol 2: General Handling and Weighing
This protocol minimizes personnel exposure and prevents cross-contamination during routine handling and weighing operations.
Step-by-Step Methodology:
-
Prepare the Work Area : Ensure the designated weighing area (preferably a balance with a draft shield or a chemical fume hood) is clean and free of clutter.[11]
-
Don PPE : Put on all required PPE as specified in Section 3.0.
-
Equilibrate the Container : If the this compound is stored in a refrigerated environment, allow the sealed container to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder.
-
Weighing Process : a. Use a clean, dedicated spatula or scoop for this compound. b. Open the container and promptly weigh the desired amount into a tared, appropriate secondary container (e.g., weigh boat, beaker). c. Work efficiently to minimize the time the primary container is open to the atmosphere.
-
Seal and Store : Immediately and tightly reseal the primary container.[12][13] Wipe any residual powder from the exterior of the container before returning it to its designated storage location.
-
Clean-Up : Clean the spatula and weighing area according to standard laboratory procedures. Dispose of any contaminated disposable materials (e.g., weigh boats, gloves) in the appropriate waste stream.
-
Personal Hygiene : Wash hands thoroughly after handling the compound, even if gloves were worn.[14][15]
Protocol 3: Storage Procedures
Proper storage is the most critical factor in maintaining the long-term stability and purity of this compound. The primary goals are to protect it from moisture, high temperatures, and light.[16]
Table 2: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | Controlled Room Temperature (20-25°C / 68-77°F).[6][7] | Prevents thermal degradation. Avoid storage near heat sources like ovens or in direct sunlight.[16] |
| Humidity | Dry, low-humidity environment (<40% RH). | Minimizes moisture absorption, which can cause clumping and hydrolysis.[16][17] |
| Light | Protected from light. | Store in opaque containers or within a dark cabinet to prevent potential photodegradation.[13][16] |
| Container | Original, tightly sealed, opaque or amber container.[12] | A tight seal is the primary defense against moisture ingress.[13] |
Self-Validating Storage System:
-
Primary Container : Always use the original manufacturer's container when possible, as it is designed for optimal stability. Ensure the cap is tightly secured after every use.[18]
-
Secondary Containment : For added protection, especially in humid environments, place the primary container inside a larger, sealed container (e.g., a desiccator cabinet or a sealed bag) with a desiccant.[19]
-
Desiccants : Place renewable silica gel desiccant packs inside the secondary container. The color-indicating silica will change from blue/orange to pink/green when saturated, providing a clear visual cue that it needs to be replaced or regenerated.
-
Inventory Management : Employ a "First-In, First-Out" (FIFO) system. Always use the oldest stock first to prevent unnecessary long-term storage.
Protocol 4: Stability Testing and Quality Control
Periodic quality control testing is essential to verify the purity of this compound, especially for long-term studies or after opening a container multiple times. The primary degradation product to monitor is creatinine.[8][20]
Step-by-Step Methodology (HPLC-UV Analysis): This is a generalized protocol. Specific parameters should be optimized and validated for the user's equipment and standards.
-
Standard Preparation : a. Accurately prepare a stock solution of a certified creatine reference standard (e.g., 1 mg/mL in mobile phase). b. Prepare a stock solution of a certified creatinine reference standard (e.g., 100 µg/mL in mobile phase). c. Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range.
-
Sample Preparation : a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve and dilute the sample in a known volume of mobile phase to a final theoretical concentration of ~100 µg/mL. c. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[21]
-
Chromatographic Conditions (Example) :
-
Analysis : a. Run the calibration standards to generate a standard curve for both creatine and creatinine. b. Inject the sample solution. c. Identify and quantify the creatine and creatinine peaks based on their retention times and the calibration curves.
-
Acceptance Criteria : The purity of this compound should be within the manufacturer's specifications (e.g., >98%). The creatinine level should be below a pre-defined threshold (e.g., <0.5%). Any significant increase in creatinine over time indicates degradation.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to managing accidental spills or exposures safely.[12][15]
Decision Tree for Spill Response
Caption: Decision-making workflow for a this compound spill.
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[12]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[12]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention.[12]
References
- Eleph Citrics. (n.d.). Di-Creatine Malate Supplier & Manufacturer.
- OstroVit. (2024, February 19). This compound - properties, effects, side effects.
- CymitQuimica. (n.d.). CAS 686351-75-7: this compound.
- ChemicalBook. (2025, September 13). This compound - Safety Data Sheet.
- Cymbiotika. (2026, January 7). Keeping Your Creatine Potent: How to Store Creatine Monohydrate.
- Foodchem Additives. (n.d.). Tri this compound MSDS.
- Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369-1383.
- Newseed Chemical Co., Limited. (2015, July 13). Tri this compound MSDS.
- Kreider, R. B., et al. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 14(5), 1055.
- OstroVit. (n.d.). Malate, monohydrate or other form of creatine?
- Foodcom S.A. (2025, July 8). Creatine monohydrate or this compound - which form of creatine to choose?
- Cal Poly. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS.
- Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?
- Michigan Technological University. (n.d.). 1.0 Standard Operating Procedures for Laboratory Chemicals.
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- CABI Digital Library. (n.d.). Determination of creatine monohydrate, creatinine and dicyandiamide in creatine powder by high performance liquid chromatography.
- Dash, A. K., et al. (2002). A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 939-945.
- Sigma-Aldrich. (2025, September 22). Creatine Safety Data Sheet.
- Cayman Chemical. (2024, May 14). Creatine Standard Safety Data Sheet.
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Application Notes & Protocols for the Use of Creatine Malate in Sports Science Research
Preamble: A Note on Scientific Rigor in Supplement Research
The study of nutritional supplements, particularly those with ergogenic potential, demands the highest level of scientific integrity. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for investigating the effects of creatine malate. As the body of literature on this compound is less extensive than that for creatine monohydrate, the principles of self-validating protocols and causal explanation are paramount. This guide is structured to empower researchers to design studies that are not only methodologically sound but also contribute meaningful, high-quality data to the field of sports science.
Introduction to this compound: The Scientific Rationale for Investigation
Creatine is a naturally occurring non-proteinogenic amino acid compound that is central to energy metabolism in tissues with high, fluctuating energy demands, such as skeletal muscle and the brain.[1] Its primary physiological role is to serve as a rapid reservoir for regenerating adenosine triphosphate (ATP), the universal energy currency of the cell, through the phosphocreatine (PCr) system.[1][2] Supplementation with creatine has been consistently shown to increase intramuscular creatine stores, leading to improvements in high-intensity exercise performance, training adaptations, and recovery.[2]
While creatine monohydrate is the most extensively studied form of creatine, alternative salt forms have been developed with the aim of improving physicochemical properties such as solubility and bioavailability.[3][4] this compound, typically found as tri-creatine malate, is a compound formed by binding three creatine molecules with one molecule of malic acid.[5]
The scientific rationale for investigating this compound is twofold:
-
Enhanced Physicochemical Properties : this compound is reported to have significantly higher water solubility compared to creatine monohydrate.[3][6] This could potentially lead to faster absorption, reduced gastrointestinal distress, and a lower incidence of bloating, which is anecdotally reported by some users of creatine monohydrate.[3][4]
-
Synergistic Ergogenic Potential of Malic Acid : Malic acid is a key intermediate in the Krebs (citric acid) cycle, a fundamental pathway in aerobic energy production (ATP synthesis). It is theorized that by providing both creatine for the anaerobic PCr system and malate for the aerobic Krebs cycle, this compound could offer a more comprehensive enhancement of cellular energy metabolism.
This document provides detailed methodologies to rigorously test these hypotheses.
Proposed Mechanism of Action
The primary mechanism of action for the creatine component of this compound is the augmentation of the phosphocreatine (PCr) energy shuttle. In contrast, the malate component is hypothesized to directly support mitochondrial respiration.
Caption: Proposed dual mechanism of this compound.
Experimental Design and Methodologies
To comprehensively evaluate the efficacy and safety of this compound, a randomized, double-blind, placebo-controlled, parallel-group study design is recommended. This design minimizes bias and allows for robust statistical analysis. A head-to-head comparison with creatine monohydrate is crucial to determine if this compound offers any superior benefits.
Participant Recruitment and Screening
A well-defined set of inclusion and exclusion criteria is essential for ensuring participant safety and data validity.
Inclusion Criteria:
-
Healthy, recreationally active males and females (e.g., engaged in resistance training 2-4 times per week).[7]
-
Age: 18-35 years.[7]
-
Willing to maintain their current training program and dietary habits (after initial dietary standardization).
-
Provide written informed consent.
Exclusion Criteria:
-
History of renal or hepatic disease.[7]
-
Use of creatine or other ergogenic supplements within the last 3 months.
-
Use of any medication known to affect muscle metabolism or renal/hepatic function.[7]
-
Smokers.[7]
-
Individuals with pre-existing gastrointestinal conditions.
-
Allergies to any components of the supplements.
Caption: Example workflow for a longitudinal this compound study.
Supplementation Protocol
To ensure blinding, all supplements (this compound, creatine monohydrate, and placebo) should be identical in appearance, taste, and smell. A non-caloric placebo like maltodextrin is suitable.
Dosing Rationale: While creatine monohydrate dosing is well-established, specific evidence-based protocols for this compound are scarce. A logical approach is to dose based on the equivalent amount of creatine.
-
Creatine Monohydrate (CM): Molecular Weight ≈ 149.1 g/mol (87.9% creatine)
-
Tri-Creatine Malate (TCM): Molecular Weight ≈ 529.5 g/mol (74.7% creatine)
To provide an equivalent dose of ~5g of creatine:
-
CM dose: 5g / 0.879 = 5.7g
-
TCM dose: 5g / 0.747 = 6.7g
Protocol:
-
Loading Phase (7 days): 0.3 g/kg of body weight per day of the respective compound, divided into 4 daily doses.[1]
-
Maintenance Phase (7 weeks): A single daily dose of 0.03-0.05 g/kg of body weight.[1][8]
-
Administration: Supplements should be mixed with a non-acidic beverage and consumed, ideally post-exercise on training days to potentially enhance uptake.
| Supplementation Phase | Dosing Strategy (per kg body weight) | Duration |
| Loading | 0.3 g/kg/day (divided into 4 doses) | 7 days |
| Maintenance | 0.03 - 0.05 g/kg/day (single dose) | 7 weeks |
Performance and Physiological Assessment Protocols
All testing should be conducted at baseline (T1) and post-intervention (T3) under standardized conditions (time of day, pre-test diet, and hydration status).
Anaerobic Performance: The Wingate Anaerobic Test (WAnT)
The WAnT is the gold standard for assessing anaerobic power and capacity.
Equipment: Calibrated cycle ergometer (e.g., Monark 894 E), stopwatch, and computer with data acquisition software.
Protocol:
-
Participant Setup: Adjust the saddle height and handlebars for optimal cycling posture. Secure feet to the pedals with straps.
-
Warm-up (5 minutes): Participant cycles at a low intensity (e.g., 60-70 rpm) against minimal resistance. Include two or three 5-second maximal sprints within the warm-up to prepare for the test.[9]
-
Test Initiation: Following the warm-up, the participant rests for 2-3 minutes. The test begins with the participant pedaling "all-out" against minimal resistance. Within 3 seconds, the predetermined resistance is applied.[9]
-
Resistance Calculation: The resistance is typically set at 7.5% of the participant's body mass (0.075 kp/kg).[10]
-
Test Duration: The participant pedals maximally for 30 seconds.[9] Verbal encouragement should be provided throughout.
-
Cool-down (3-5 minutes): The participant continues to pedal against low resistance to aid recovery.
Primary Outcome Measures:
-
Peak Power (PP): The highest power output, typically achieved in the first 5 seconds.
-
Mean Power (MP): The average power output over the 30-second test.
-
Fatigue Index (FI): The percentage decline in power from peak to minimum.
Maximal Strength: 1-Repetition Maximum (1RM) Testing
The 1RM test is the gold standard for assessing dynamic muscular strength.[11]
Equipment: Standard resistance training equipment (e.g., barbell, squat rack, bench press).
Protocol (Example: Bench Press):
-
Warm-up Set 1: 5-10 repetitions at 40-60% of estimated 1RM. Rest for 1 minute.
-
Warm-up Set 2: 3-5 repetitions at 60-80% of estimated 1RM. Rest for 2 minutes.
-
1RM Attempts:
-
Increase the load to a weight close to the estimated 1RM and attempt a single repetition.
-
If successful, rest for 3-5 minutes, increase the weight, and attempt another single repetition.
-
If unsuccessful, rest for 3-5 minutes, decrease the weight, and attempt another single repetition.
-
-
Determination: The 1RM is the maximum weight that can be lifted for one complete repetition with proper form. The goal is to find the 1RM within 3-5 attempts.
Body Composition Analysis
Changes in lean body mass are a key outcome measure. Dual-energy X-ray absorptiometry (DXA) is considered a gold standard method.
Protocol (DXA):
-
Pre-Scan Preparation: Participants should be in a fasted state and well-hydrated. They should avoid exercise for 12 hours prior to the scan. Participants must remove all metal objects.
-
Positioning: The participant lies supine on the DXA scanner bed and is positioned according to the manufacturer's guidelines.
-
Scan Acquisition: A full-body scan is performed, which typically takes 5-10 minutes.
-
Outcome Measures: Total body mass, fat mass, lean body mass, bone mineral content, and body fat percentage.
Safety and Biochemical Monitoring
Ensuring participant safety is the highest priority. Blood and urine samples should be collected at baseline (T1), mid-point (T2 - optional, for safety), and post-intervention (T3).
Blood and Urine Collection
-
Blood: Venous blood samples should be drawn from an antecubital vein by a trained phlebotomist after an overnight fast.
-
Urine: A mid-stream urine sample should be collected at the same time as the blood draw.
Biomarker Analysis
| Panel | Marker | Rationale |
| Renal Function | Serum Creatinine | Primary metabolite of creatine; assesses glomerular filtration.[12] |
| Blood Urea Nitrogen (BUN) | Marker of kidney function and protein metabolism.[13] | |
| Estimated Glomerular Filtration Rate (eGFR) | Calculated value to assess overall kidney function.[13] | |
| Cystatin C | An alternative marker for GFR, unaffected by muscle mass or creatine intake.[13] | |
| Hepatic Function | Alanine Aminotransferase (ALT) | Enzyme released into the blood with liver cell damage. |
| Aspartate Aminotransferase (AST) | Enzyme released with liver or muscle cell damage. | |
| Muscle Damage | Creatine Kinase (CK) | An indirect marker of muscle damage. |
Note on Serum Creatinine: It is crucial to recognize that creatine supplementation will increase the conversion to creatinine, leading to elevated serum creatinine levels that may not reflect actual renal dysfunction.[13] Therefore, interpreting this marker must be done with caution, and a comprehensive panel including BUN and Cystatin C is highly recommended for a more accurate assessment of kidney health.[13]
Analytical Chemistry Protocol: Quantification of Creatine and Creatinine
Accurate quantification of creatine and its metabolite, creatinine, in plasma and urine is essential for pharmacokinetic and compliance assessments. A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is a reliable and accessible technique.
Protocol: HPLC-UV Analysis
-
Sample Preparation (Plasma/Urine):
-
Thaw frozen samples on ice.
-
For plasma, perform protein precipitation by adding a solvent like acetonitrile or by using ultrafiltration.[14] Centrifuge to pellet the precipitate.
-
For urine, perform a simple dilution with the mobile phase (e.g., 1:50).[1]
-
Filter the supernatant/diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic mobile phase of aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile is common.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at ~210-236 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of creatine and creatinine standards.
-
Calculate the concentration in the unknown samples by interpolating their peak areas against the standard curve.
-
Data Presentation and Interpretation
Comparative Efficacy of Creatine Forms
The following table provides a template for summarizing expected or hypothesized outcomes based on the current literature. It is important to note the lack of direct comparative studies makes this illustrative.
| Parameter | This compound | Creatine Monohydrate | Placebo |
| Wingate Peak Power | Expected increase | Expected increase | Minimal change |
| 1RM Bench Press | Expected significant increase | Expected significant increase | Minimal change |
| Lean Body Mass | Expected increase | Expected increase | Minimal change |
| Total Body Water | Hypothesized moderate increase | Expected moderate-to-high increase | No change |
| Reported GI Distress | Hypothesized low incidence | Low to moderate incidence | Low incidence |
Ethical Considerations
All research involving human participants must be approved by an Institutional Review Board (IRB) or independent ethics committee. Key ethical principles include:
-
Informed Consent: Participants must be fully informed of the study procedures, potential risks, and benefits before consenting.
-
Confidentiality: All participant data must be kept confidential.
-
Right to Withdraw: Participants have the right to withdraw from the study at any time without penalty.
-
Beneficence and Non-maleficence: The potential benefits of the research must outweigh the risks to the participants.
Conclusion
The methodologies described provide a comprehensive framework for the rigorous scientific investigation of this compound. By employing double-blind, placebo-controlled designs, utilizing gold-standard performance and body composition assessments, and conducting thorough safety monitoring, researchers can generate high-quality data. Such research is essential to validate the theoretical advantages of this compound, such as enhanced solubility and the potential synergistic effects of malic acid, and to provide evidence-based guidance to athletes, clinicians, and the wider scientific community.
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Malate, monohydrate or other form of creatine? - OstroVit. (n.d.). OstroVit. [Link]
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Creatine Monohydrate vs. This compound: Which is Better for Your Fitness Goals? (2024, November 14). LinkedIn. [Link]
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Rawson, E. S. (2018). The Safety and Efficacy of Creatine Monohydrate Supplementation: What We Have Learned From the Past 25 Years of Research. Gatorade Sports Science Institute. [Link]
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Application Notes and Protocols for Assessing the Ergogenic Effects of Creatine Malate
Introduction: The Rationale for Investigating Creatine Malate
Creatine monohydrate stands as one of the most extensively researched and validated ergogenic aids for enhancing high-intensity exercise performance and increasing lean body mass.[1][2] Its efficacy is primarily attributed to its role in augmenting intramuscular phosphocreatine (PCr) stores, which facilitates the rapid regeneration of adenosine triphosphate (ATP) during short bursts of intense activity.[3] However, the landscape of sports nutrition is continually evolving, with a focus on developing creatine formulations that may offer advantages over the monohydrate form. This compound, a compound formed by binding creatine with malic acid, has emerged as a noteworthy alternative.[4][5]
Theoretically, this compound presents several potential benefits. Malic acid is an intermediate in the Krebs cycle, suggesting that its combination with creatine could enhance energy production through both anaerobic and aerobic pathways.[6] Furthermore, this compound is purported to have greater solubility and bioavailability, potentially leading to improved absorption and reduced gastrointestinal distress compared to creatine monohydrate.[5][7] Some evidence also suggests it may cause less water retention.[4][5] These characteristics warrant rigorous scientific investigation to determine if they translate into superior ergogenic outcomes.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust clinical trials to assess the ergogenic effects of this compound. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and the generation of high-quality data.
Part 1: Clinical Trial Design and Methodology
A well-designed clinical trial is paramount to obtaining valid and reliable data on the ergogenic effects of this compound. A randomized, double-blind, placebo-controlled design is the gold standard for minimizing bias.
Participant Recruitment and Screening
The selection of an appropriate study population is critical. For assessing ergogenic effects, recreationally trained or elite athletes are often the target demographic.
Inclusion Criteria:
-
Healthy, physically active males and females (age 18-40).
-
Consistent resistance training experience (e.g., >1 year, 2-3 times per week).
-
Willingness to maintain their current training program and diet.
-
Provide written informed consent.
Exclusion Criteria:
-
History of renal or hepatic disease.
-
Use of any other performance-enhancing supplements within the last 3 months.
-
Allergies to any of the supplement ingredients.
-
Currently pregnant or breastfeeding.
Supplementation Protocol
To effectively assess the impact of this compound, a structured supplementation protocol is necessary. This typically involves a loading phase followed by a maintenance phase.[8]
| Phase | Dosage | Duration | Rationale |
| Loading | 0.3 g/kg of body weight per day (in 4 divided doses) | 5-7 days | To rapidly saturate intramuscular creatine stores.[9] This allows for the assessment of acute ergogenic effects. |
| Maintenance | 0.03 g/kg of body weight per day (single dose) | 4-6 weeks | To maintain elevated intramuscular creatine levels throughout the duration of the study, enabling the evaluation of chronic adaptations to supplementation.[2] |
Placebo Control: An inert substance identical in appearance, taste, and smell to the this compound supplement (e.g., maltodextrin) should be administered to the control group.
Dietary and Exercise Control
To isolate the effects of this compound, it is crucial to control for confounding variables such as diet and exercise.
-
Dietary Records: Participants should be instructed to maintain their habitual dietary intake and record their food consumption for at least 3 days prior to each testing session. This allows for the analysis of macronutrient and caloric intake.
-
Standardized Training: While participants may continue their regular training, it is beneficial to have them perform a standardized resistance training program under supervision for the duration of the study. This ensures that training stimulus is consistent across all participants.
Part 2: Assessment of Ergogenic Effects
A multi-faceted approach should be employed to comprehensively evaluate the ergogenic potential of this compound, encompassing measures of performance, body composition, and biochemical markers.
Performance Assessments
Performance tests should be selected to assess various aspects of physical capacity, including strength, power, and anaerobic endurance.
2.1.1 Maximal Strength
-
One-Repetition Maximum (1-RM) Testing: This is the gold standard for assessing maximal strength.[10] Key exercises include the bench press and back squat.
-
Protocol:
-
Warm-up with a light load for 10-12 repetitions.
-
Rest for 2-3 minutes.
-
Increase the weight and perform 3-5 repetitions.
-
Continue to increase the weight in increments, decreasing the number of repetitions until a 1-RM is achieved.
-
Allow for 3-5 minutes of rest between attempts.
-
-
2.1.2 Muscular Power
-
Wingate Anaerobic Test: This 30-second all-out cycling test is a reliable and valid measure of peak anaerobic power, mean anaerobic power, and fatigue index.[11]
-
Protocol:
-
Warm-up on a cycle ergometer for 5 minutes at a low resistance.
-
Perform two 5-second sprints to acclimate to the testing procedure.
-
After a 2-minute rest, begin the 30-second all-out sprint against a predetermined resistance (typically 7.5% of body weight).
-
Encourage the participant to pedal as fast as possible for the entire 30 seconds.
-
-
2.1.3 Anaerobic Endurance
-
Repeated Sprint Ability (RSA) Test: This test assesses the ability to recover and maintain performance during repeated high-intensity efforts.
-
Protocol:
-
Perform a standardized warm-up.
-
Complete a series of short sprints (e.g., 6 x 30 meters) with a short recovery period between each sprint (e.g., 30 seconds).
-
Record the time for each sprint to calculate the best sprint time, mean sprint time, and fatigue index.
-
-
Body Composition Analysis
Changes in body composition, particularly lean body mass, are a key outcome measure in creatine supplementation studies.[12]
2.2.1 Dual-Energy X-ray Absorptiometry (DXA)
DXA is considered a highly accurate and precise method for measuring bone mineral density, fat mass, and lean body mass.[13] It provides regional body composition data, allowing for the assessment of changes in specific body parts.
2.2.2 Air Displacement Plethysmography (Bod Pod)
This method measures body volume to determine body density and calculate body composition.[13] It is a non-invasive and relatively quick alternative to underwater weighing.
2.2.3 Bioelectrical Impedance Analysis (BIA)
BIA is a more accessible and portable method that estimates body composition based on the resistance of body tissues to a small electrical current.[14] While less accurate than DXA or the Bod Pod, it can be useful for tracking changes over time.[15]
| Method | Advantages | Disadvantages |
| Dual-Energy X-ray Absorptiometry (DXA) | High accuracy and precision, provides regional data, measures bone density.[13][16] | Expensive, requires trained personnel, low-dose radiation exposure.[13][16] |
| Air Displacement Plethysmography (Bod Pod) | Non-invasive, quick, good accuracy.[13] | Expensive, can be influenced by body hair and clothing.[14] |
| Bioelectrical Impedance Analysis (BIA) | Portable, relatively inexpensive, easy to use.[14] | Less accurate, influenced by hydration status and recent exercise.[14] |
Biochemical Markers
Blood and urine analysis can provide valuable insights into the physiological effects of this compound supplementation.
2.3.1 Markers of Muscle Damage
Intense exercise can cause muscle damage, and creatine supplementation has been shown to potentially attenuate this damage.[9]
-
Creatine Kinase (CK): An enzyme that leaks from damaged muscle cells into the bloodstream.[17][18]
-
Lactate Dehydrogenase (LDH): Another enzyme that is elevated in the blood following muscle injury.[17][19]
-
Myoglobin: A protein found in muscle tissue that is released into the circulation after muscle damage.[17]
2.3.2 Markers of Metabolic Stress
-
Lactate: A byproduct of anaerobic metabolism that accumulates during high-intensity exercise.
-
Ammonia: Another metabolic byproduct that can contribute to fatigue.
Blood Sampling Protocol:
-
Collect baseline blood samples after an overnight fast.
-
Collect post-exercise blood samples at various time points (e.g., immediately post-exercise, 1 hour, 24 hours, and 48 hours post-exercise) to assess the time course of muscle damage and recovery.
Part 3: Data Analysis and Interpretation
-
Descriptive Statistics: Calculate means and standard deviations for all variables at baseline and post-intervention.
-
Inferential Statistics:
-
t-tests or ANOVA: To compare baseline characteristics between the this compound and placebo groups.
-
Repeated Measures ANOVA: To analyze the effects of the intervention over time and between groups for performance and body composition measures.
-
Effect Sizes: Calculate effect sizes (e.g., Cohen's d) to determine the magnitude of the treatment effect.
-
-
Significance Level: A p-value of <0.05 is typically used to indicate statistical significance.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key phases of a randomized controlled trial to assess the ergogenic effects of this compound.
Proposed Mechanism of Action
Caption: A diagram illustrating the proposed signaling pathway for the ergogenic effects of this compound.
Conclusion
The protocols detailed in these application notes provide a robust framework for the systematic evaluation of this compound as an ergogenic aid. By adhering to these guidelines, researchers can generate high-quality, reproducible data that will contribute to a clearer understanding of the potential benefits of this novel creatine compound. The emphasis on a multi-faceted assessment approach, encompassing performance, body composition, and biochemical markers, will ensure a comprehensive evaluation of its efficacy and mechanisms of action.
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- 3. Creatine supplementation protocols with or without training interventions on body composition: a GRADE-assessed systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spnathletes.com [spnathletes.com]
- 5. Creatine monohydrate or this compound - which form of creatine to choose? | Foodcom S.A. [foodcom.pl]
- 6. This compound - properties, effects, side effects | OstroVit [ostrovit.com]
- 7. fitcookie.co.uk [fitcookie.co.uk]
- 8. vkm.no [vkm.no]
- 9. International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Creatine Supplementation and Resistance Training on Muscle Strength Gains in Adults <50 Years of Age: A Systematic Review and Meta-Analysis [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Creatine Supplementation for Muscle Growth: A Scoping Review of Randomized Clinical Trials from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Body Composition Analysis - Types, Methods, Benefits, and FAQs | Medanta [medanta.org]
- 14. Current body composition measurement techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. prosciento.com [prosciento.com]
- 17. Biochemical markers of muscular damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ovid.com [ovid.com]
Troubleshooting & Optimization
"Minimizing gastrointestinal side effects of creatine malate in human trials"
A Guide to Minimizing Gastrointestinal Side Effects for Researchers and Scientists
Welcome to the technical support center for investigators utilizing creatine malate in human clinical trials. As Senior Application Scientists, we have compiled this guide to provide you with field-proven insights and evidence-based protocols to proactively mitigate the risk of gastrointestinal (GI) adverse events in your study participants. This resource is designed to ensure data integrity by enhancing participant compliance and minimizing dropouts due to supplement-related side effects.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the gastrointestinal tolerability of this compound in a research context.
Q1: What is the primary mechanism by which creatine supplementation, including this compound, can cause gastrointestinal distress?
A1: The principal cause of gastrointestinal side effects from creatine supplementation is its osmotic effect.[1][2][3] Creatine is an osmotically active substance, meaning it draws water into the intestinal lumen.[1][3][4] When large doses of creatine are ingested, particularly if not fully absorbed, the increased water in the intestines can lead to looser stools and diarrhea.[2][3][5] This effect is largely dose-dependent.[1][6]
Q2: Is this compound less likely to cause GI side effects compared to creatine monohydrate?
A2: this compound is a compound where three creatine molecules are bound to one molecule of malic acid.[7] It is purported to have greater water solubility and potentially better absorption than creatine monohydrate, which could theoretically reduce the osmotic load in the gut and, consequently, the risk of GI discomfort.[7][8][9] Some users report fewer instances of bloating with this compound.[10] However, it is crucial to note that research on this compound is significantly less extensive than on creatine monohydrate.[7][10] While the potential for improved tolerability exists, further rigorous human trials are needed to definitively substantiate these claims.
Q3: What are the most commonly reported GI side effects in creatine supplementation trials?
A3: The most frequently reported gastrointestinal symptoms in creatine supplementation studies are diarrhea, stomach upset, and belching.[1][11] Diarrhea is the most common, particularly with higher single doses.[1][6][11] Bloating and abdominal cramping have also been reported.[3][12] It is important to note that in many controlled studies, the incidence of mild GI symptoms in creatine groups is not significantly different from placebo groups when appropriate dosing strategies are employed.[4][13][14]
Q4: Can impurities in the this compound raw material contribute to GI adverse events?
A4: Absolutely. The purity of the investigational product is paramount. Cheaper or less stringent manufacturing processes can introduce contaminants like dicyandiamide (DCD).[15] In the acidic environment of the stomach, DCD can be converted to toxic byproducts, which may lead to a range of adverse effects, including nausea and other GI disturbances.[15] Therefore, it is imperative to use high-purity, third-party tested this compound in clinical trials to minimize the risk of side effects stemming from contaminants.[16]
Q5: How does hydration status influence the gastrointestinal tolerability of this compound?
A5: Adequate hydration is critical when supplementing with any form of creatine.[17][18][19] Since creatine draws water into muscle cells and potentially the gut, insufficient fluid intake can exacerbate the osmotic effect and increase the risk of stomach discomfort.[3][17][20] Ensuring participants maintain a consistent and adequate hydration status throughout the trial is a key protocol consideration for minimizing GI side effects.[18][19] Aiming for 3-4 liters of water daily is a reasonable guideline for active individuals.[19]
Troubleshooting Guide: Managing GI Adverse Events in-Trial
This guide provides a systematic approach to identifying and resolving GI issues should they arise during your human trial.
| Observed Issue | Potential Cause | Recommended Action/Troubleshooting Steps |
| Participant reports diarrhea. | High single dose of this compound. | 1. Immediately advise splitting the daily dose into smaller, more frequent administrations (e.g., a 5g daily dose becomes two 2.5g doses).[1][3][5] 2. A study showed that a single 10g dose of creatine significantly increased diarrhea risk compared to two 5g doses.[11][21] 3. Ensure the dose is taken with a meal containing carbohydrates and protein to slow absorption.[22] |
| Participant complains of bloating and stomach cramps. | Insufficient fluid intake or taking creatine on an empty stomach. | 1. Verify the participant's daily fluid intake and reinforce hydration protocols.[17][19] 2. Instruct the participant to consume the this compound with a meal, not on an empty stomach.[3] 3. Consider using a micronized form of creatine, as the smaller particle size may improve solubility and reduce bloating.[23] |
| Multiple participants on the investigational arm report nausea. | Potential impurity in the this compound batch. | 1. Quarantine the current batch of investigational product. 2. Review the Certificate of Analysis (CoA) for the batch, specifically looking for levels of contaminants like dicyandiamide.[15] 3. If necessary, send a sample for third-party testing to confirm purity.[16] 4. If impurities are confirmed, switch to a new, verified high-purity batch. |
| Participant experiences persistent, mild GI discomfort despite dose splitting and taking with food. | Individual sensitivity to creatine. | 1. Consider eliminating the loading phase if one is being used. A steady daily dose of 3-5 grams will saturate muscles over a longer period with a lower risk of GI issues.[5][18] 2. If symptoms persist and are impacting quality of life or trial adherence, a dose reduction may be necessary. 3. In rare cases of severe symptoms, discontinuation of the supplement may be required.[1][13] |
Experimental Protocols
Protocol 1: Dosing and Administration to Minimize GI Events
This protocol is designed for a standard supplementation phase in a human trial.
-
Material: High-purity, micronized this compound (verified by a third-party Certificate of Analysis).
-
Dosing Strategy:
-
Avoid a high-dose loading phase. Instead, implement a consistent daily maintenance dose of 3-5 grams.[5][18] This method achieves similar muscle saturation over 28 days with a significantly lower risk of GI distress compared to a 20g/day loading phase.[1]
-
If a loading phase is experimentally necessary (e.g., 20g/day), it must be divided into four equal doses of 5g each, spread throughout the day.[21][22]
-
-
Administration:
-
Instruct participants to consume each dose with a meal or a snack containing a mix of carbohydrates and protein.[22] This can aid in absorption and buffer the stomach.
-
Ensure the powder is dissolved in a sufficient volume of liquid (e.g., 250-500 mL) to aid solubility.
-
-
Hydration Mandate:
-
Participants should be instructed to maintain adequate hydration, consuming at least 8-10 glasses of water per day, with increased intake around the time of supplementation and exercise.[18]
-
-
Monitoring:
-
Utilize a daily symptom diary for the first two weeks of supplementation to proactively track any GI-related adverse events.
-
Protocol 2: Investigating GI Tolerability of Different Creatine Forms
This protocol outlines a crossover study design to compare the GI side effects of this compound versus creatine monohydrate.
-
Study Design: A randomized, double-blind, crossover design.
-
Participants: Screen for individuals with no prior history of major gastrointestinal diseases.
-
Intervention Arms:
-
Arm A: Creatine Monohydrate (micronized, high-purity), 5g/day.
-
Arm B: this compound (micronized, high-purity), 5g/day.
-
-
Procedure:
-
Randomly assign participants to receive either Arm A or Arm B for a 14-day period.
-
During this period, participants will complete a daily Gastrointestinal Symptom Rating Scale (GSRS) questionnaire.
-
Implement a 21-day washout period.
-
Participants will then cross over to the other intervention arm for 14 days, continuing to complete the daily GSRS questionnaire.
-
-
Data Analysis: Compare the mean GSRS scores between the two arms to determine if there is a statistically significant difference in gastrointestinal tolerability.
Visualizations
Logical Flow for Troubleshooting GI Side Effects
Caption: Troubleshooting workflow for GI adverse events.
Mechanism of Creatine-Induced Diarrhea
Caption: Osmotic effect leading to creatine-induced diarrhea.
References
- How does creatine supplementation affect bowel movements? - Dr.Oracle. (2025, August 1).
- Can Creatine Cause Diarrhea? How To Stop It - Bounce Nutrition. (2025, February 3).
- Understanding the Impact of Creatine Dosing: Avoiding Stomach Upset and Maximising Results - beForm Nutrition. (2025, August 21).
- Micronized Creatine: The Advantages of Enhanced Solubility and Absorpt - Drink Harlo. (2024, March 21).
- The Hidden Dangers of Impure Creatine: Ensuring Purity and Safety in the Fitness Industry. (2023, May 24).
- Does Creatine Monohydrate Cause Upset Stomach? Understanding Digestive Comfort with Supplements | Cymbiotika. (2026, January 19).
- Creatine Monohydrate & Diarrhea: What You Need to Know | Cymbiotika. (2026, January 7).
- Creatine & Gut Health: Friend or Foe? Unpacking the Digestive Impact | Zenwise. (2026, January 6).
- Creatine and Hydration: Myths, Facts, and What You Should Know - Wellbeing Nutrition. (2025, March 4).
- Tri-Creatine Malate: Your Complete Guide - Mr Supplement. (2025, February 26).
- Is Diarrhea a Possible Side Effect of Taking Creatine? - Everyday Health. (2025, October 8).
- Why You Need to Drink Enough Water When Taking Creatine Supplements - Lose It!. (2026, January 7).
- Why Creatine Might Be Causing Your Diarrhea - Ore
- What are the risks of gastrointestinal (GI) upset during acute creatine supplementation protocol? - Dr.Oracle. (2025, July 15).
- Can creatine cause bloating or diarrhea? - Protéalpes. (2025, January 29).
- Creatine monohydrate or this compound - which form of creatine to choose? | Foodcom S.A. (2025, July 8).
- Creatine Monohydrate vs. This compound - Pernetti Sports Performance & Nutrition. (2023, July 9).
- Creatine Monohydrate or this compound: Which is Better for Your Fitness Goals? (2024, November 14).
- Few adverse effects of long-term creatine supplementation in a placebo-controlled trial. (n.d.).
- Creatine and Digestion: What the Science Says | Cymbiotika. (2026, January 26).
- Optimal Creatine Dosage by Body Weight | Cymbiotika. (2026, January 19).
- Is Creatine Safe? And More Side Effect FAQs - Healthline. (2023, March 8).
- A short review of the most common safety concerns regarding creatine ingestion - Frontiers. (2025, July 23).
- Malate, monohydrate or other form of cre
- Gastrointestinal distress after creatine supplementation in athletes: are side effects dose dependent? - PubMed. (n.d.).
- A short review of the most common safety concerns regarding creatine ingestion - PMC. (2025, December 1).
- Safety of creatine supplementation: analysis of the prevalence of reported side effects in clinical trials and adverse event reports - PubMed. (2025, April 8).
Sources
- 1. droracle.ai [droracle.ai]
- 2. bouncenutrition.com [bouncenutrition.com]
- 3. cymbiotika.com [cymbiotika.com]
- 4. Is Diarrhea a Possible Side Effect of Taking Creatine? [everydayhealth.com]
- 5. Why Creatine Might Be Causing Your Diarrhea - Oreate AI Blog [oreateai.com]
- 6. Frontiers | A short review of the most common safety concerns regarding creatine ingestion [frontiersin.org]
- 7. mrsupplement.com.au [mrsupplement.com.au]
- 8. Creatine monohydrate or this compound - which form of creatine to choose? | Foodcom S.A. [foodcom.pl]
- 9. spnathletes.com [spnathletes.com]
- 10. fitcookie.co.uk [fitcookie.co.uk]
- 11. Gastrointestinal distress after creatine supplementation in athletes: are side effects dose dependent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zenwise.com [zenwise.com]
- 13. Few adverse effects of long-term creatine supplementation in a placebo-controlled trial. | CHDR [chdr.nl]
- 14. Safety of creatine supplementation: analysis of the prevalence of reported side effects in clinical trials and adverse event reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ecsportsusa.com [ecsportsusa.com]
- 16. A short review of the most common safety concerns regarding creatine ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. beformnutrition.com [beformnutrition.com]
- 18. cymbiotika.com [cymbiotika.com]
- 19. wellbeingnutrition.com [wellbeingnutrition.com]
- 20. The Importance of Staying Hydrated When Taking Creatine [loseit.com]
- 21. FAQs About Creatine Side Effects [healthline.com]
- 22. droracle.ai [droracle.ai]
- 23. drinkharlo.com [drinkharlo.com]
Technical Support Center: Enhancing the Stability of Creatine Malate in Different pH Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of creatine malate in various pH environments. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and formulations.
Introduction to this compound Stability
Creatine, a popular ergogenic aid, is notoriously unstable in aqueous solutions, where it undergoes an intramolecular cyclization to form the inactive byproduct, creatinine.[1][2] This degradation is highly dependent on both pH and temperature.[1] this compound, a salt formed from creatine and malic acid, is often marketed as a more stable and soluble alternative to the extensively studied creatine monohydrate.[3][4] While malic acid itself is an integral part of the Krebs cycle, its impact on the stability of the creatine molecule in solution is a subject of critical interest for researchers. This guide will delve into the nuances of this compound stability and provide actionable strategies for its preservation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for the creatine moiety in this compound is the same as for other forms of creatine: a non-enzymatic, intramolecular cyclization to form creatinine.[1] This reaction involves the nucleophilic attack of the amine group on the carboxyl group, resulting in the loss of a water molecule and the formation of a cyclic amide structure (creatinine). This process is significantly influenced by the hydrogen ion concentration (pH) of the solution.
Q2: How does pH affect the stability of this compound?
A2: The stability of the creatine molecule is profoundly affected by pH. Generally, creatine exhibits its greatest stability in neutral to slightly alkaline conditions (pH 7-8).[1] As the pH becomes more acidic, the rate of degradation to creatinine increases significantly.[1] Conversely, in highly alkaline conditions (pH > 12), the degradation rate also increases. For this compound, the presence of malic acid, an organic acid, will inherently create a more acidic environment when dissolved in a non-buffered aqueous solution, which can potentially accelerate the degradation of creatine.[5]
Q3: Is this compound more stable than creatine monohydrate?
A3: This is a topic of considerable debate. Many commercial suppliers claim that this compound is more stable due to the formation of an ester bond that protects the creatine molecule from degradation.[3] However, the scientific literature on novel creatine forms suggests that creatine salts are not inherently more stable in solution. In fact, the acidic nature of the salt, such as the malate component, could lower the pH of the solution and thereby decrease the stability of creatine compared to creatine monohydrate in the same environment.[1][5] Researchers should be cautious and empirically determine the stability of their specific this compound formulation.
Q4: What is the role of temperature in the degradation of this compound?
A4: Temperature is a critical factor in the degradation of creatine. The conversion of creatine to creatinine is a chemical reaction, and like most chemical reactions, its rate increases with temperature.[1] Therefore, to enhance the stability of this compound solutions, it is crucial to maintain low temperatures during storage and handling.
Q5: Can I prepare a stock solution of this compound and store it for an extended period?
A5: It is generally not recommended to store aqueous solutions of this compound for extended periods, especially at room temperature. The degradation to creatinine is time-dependent. If a stock solution is necessary, it should be prepared in a buffered solution at a neutral to slightly alkaline pH, stored at 2-8°C, and used as quickly as possible. It is advisable to perform a stability study on your specific formulation to determine an acceptable storage duration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of this compound potency in solution | Low pH of the solution: this compound, being a salt of a weak base (creatine) and a weak acid (malic acid), can create an acidic environment when dissolved in water, accelerating degradation. | 1. Buffer the solution: Prepare your this compound solution in a suitable buffer system that maintains a pH between 7.0 and 7.5. Phosphate or citrate buffers can be effective. 2. pH Adjustment: After dissolving the this compound, measure the pH and adjust it to the neutral range using a suitable base (e.g., NaOH). |
| Elevated temperature: Storage or experimental conditions at elevated temperatures will significantly increase the rate of creatinine formation.[1] | 1. Refrigerate solutions: Store all this compound solutions at 2-8°C. 2. Control experimental temperature: If your experiment allows, perform it at a controlled, lower temperature. | |
| Inconsistent experimental results | Variable degradation between batches: Inconsistent preparation or storage of this compound solutions can lead to varying levels of degradation, causing experimental variability. | 1. Standardize solution preparation: Implement a strict, documented protocol for preparing and storing your this compound solutions. 2. Prepare fresh solutions: For critical experiments, prepare fresh solutions immediately before use to minimize degradation. 3. Quantify creatine concentration: Use an analytical method like HPLC to confirm the creatine concentration in your solution before each experiment. |
| Precipitation in concentrated stock solutions | Limited solubility: While this compound is reported to be more soluble than creatine monohydrate, its solubility is still finite and can be affected by pH and temperature.[3][4] | 1. Determine solubility limits: Empirically determine the maximum soluble concentration of your this compound under your specific buffer and temperature conditions. 2. Gentle warming and sonication: To aid dissolution, you can gently warm the solution and use a sonicator. However, be mindful that prolonged heating will accelerate degradation. |
Experimental Protocols
Protocol 1: Preparation of a pH-Stable this compound Stock Solution
This protocol describes the preparation of a buffered this compound stock solution to minimize degradation.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, deionized water
-
pH meter
-
Sterile filtration unit (0.22 µm)
-
Sterile storage containers
Procedure:
-
Buffer Preparation: Prepare PBS at pH 7.4 according to standard laboratory protocols.
-
Dissolution: Slowly add the desired amount of this compound powder to the PBS while stirring continuously.
-
pH Verification and Adjustment: After the this compound has completely dissolved, verify the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to 7.4 using small volumes of 1M NaOH or 1M HCl.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile solution into appropriate volumes in sterile containers. Store immediately at 2-8°C.
-
Stability Testing (Recommended): To determine the viable storage duration, it is highly recommended to perform a stability study by analyzing aliquots for creatine and creatinine content at regular intervals (e.g., day 0, 1, 3, 7, and 14) using HPLC.
Protocol 2: Quantification of Creatine and Creatinine using HPLC-UV
This protocol provides a general framework for the analysis of creatine and its degradation product, creatinine, using High-Performance Liquid Chromatography with UV detection.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: A buffered aqueous mobile phase is typically used. A common mobile phase consists of a phosphate buffer at a pH of around 6.0.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of creatine and creatinine in the mobile phase.
-
Sample Preparation: Dilute your experimental samples with the mobile phase to a concentration that falls within the linear range of your standard curve.
-
Injection and Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a standard curve by plotting the peak area versus the concentration for both creatine and creatinine. Use the regression equation from the standard curve to determine the concentration of creatine and creatinine in your samples.
Visualizing Experimental Workflows and Concepts
Creatine Degradation Pathway
Caption: The degradation of creatine to creatinine is accelerated by acidic conditions and elevated temperatures.
Experimental Workflow for Stability Assessment
Caption: A systematic workflow for assessing the stability of this compound solutions under various conditions.
References
-
Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383. [Link]
-
OstroVit. (n.d.). Malate, monohydrate or other form of creatine? OstroVit. Retrieved from [Link]
- Howard, A. N., & Harris, R. C. (1999). Aqueous creatine solution and process of producing a stable, bioavailable aqueous creatine solution. U.S. Patent No. 5,973,005. Washington, DC: U.S.
-
Pernetti, M. (2023, July 9). Creatine Monohydrate vs. This compound. Pernetti Sports Performance & Nutrition. Retrieved from [Link]
-
Kreider, R. B., Kalman, D. S., Antonio, J., Ziegenfuss, T. N., Wildman, R., Collins, R., ... & Lopez, H. L. (2017). International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine. Journal of the International Society of Sports Nutrition, 14(1), 18. [Link]
-
Jäger, R. (2011). Analysis of the Efficacy and Safety of Novel Forms of Creatine. Exercise & Sport Nutrition Lab. Retrieved from [Link]
-
da Silva, R. P., de Cássia, R., & de Souza, R. (2025). Multi-analytical characterization of creatine degradation for dietary supplement safety assessment. Food Research International, 187, 117472. [Link]
-
Kreider, R. B., Jäger, R., & Purpura, M. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 14(5), 1035. [Link]
-
Szymański, K., Winiarska-Kiełczynska, K., & Zembron-Lacny, A. (2022). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. Pharmaceutics, 14(7), 1334. [Link]
-
Antonio, J., Candow, D. G., Forbes, S. C., Gualano, B., Jagim, A. R., Kreider, R. B., ... & Ziegenfuss, T. N. (2021). Common questions and misconceptions about creatine supplementation: what does the scientific evidence really show?. Journal of the International Society of Sports Nutrition, 18(1), 1-17. [Link]
-
Giese, J. (2009). pH & Creatine: Unpacking Monohydrate's Stability. Hebei Fuyang. Retrieved from [Link]
-
Ganguly, S., Jayappa, S., & Dash, A. K. (2003). Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations. AAPS PharmSciTech, 4(2), E25. [Link]
-
Wikipedia contributors. (2024, January 23). Creatine. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]
-
Brudnak, M. A. (2004). The analysis of creatine, creatinine, creatine-d(3) and creatinine-d(3) in urine, plasma, and red blood cells by HPLC and GC-MS to follow the fate of ingested creatine-d(3). Journal of AOAC International, 87(4), 843-851. [Link]
-
Parekh, H. S., & Parekh, D. B. (2019). Shelf-stable nitrogenous organic acid compositions. U.S. Patent Application No. 16/259,944. [Link]
- Fortress Systems, L.L.C. (2000). Method for enhancing stable cellular creatine concentration.
-
Dash, A. K., & Sawhney, A. (2002). A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 939-945. [Link]
-
Tianjin Tiancheng Pharmaceutical Co., Ltd. (2001). Process for producing creatine or creatine-monohydrate. U.S. Patent No. 6,326,513. Washington, DC: U.S. Patent and Trademark Office. [Link]
-
Fisher, R. B., & Wilhelmi, A. E. (1937). A micro-method for the determination of creatine and creatinine. Biochemical Journal, 31(7), 1136-1144. [Link]
- University of Nebraska Board of Regents. (2021). Creatine oral supplementation using creatine hydrochloride salt. U.S. Patent No. 10,881,630. Washington, DC: U.S.
Sources
- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-state properties of creatine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Malate, monohydrate or other form of creatine? | OstroVit [ostrovit.com]
- 4. spnathletes.com [spnathletes.com]
- 5. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
"Validating the purity of commercially sourced creatine malate"
Senior Application Scientist: Dr. Aris Thorne Subject: Validating the Purity and Stoichiometry of Commercially Sourced Creatine Malate Reference ID: CM-VAL-2026-X9
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you are likely a researcher or formulation scientist encountering variability in your this compound (CM) raw materials.
Commercially sourced this compound is often not a true synthesized salt but a physical blend of Creatine Monohydrate and Malic Acid. Furthermore, the stoichiometric ratio (Mono-, Di-, or Tri-Creatine Malate) significantly alters solubility and pH stability.
This guide provides a self-validating technical framework to verify identity, stoichiometry, and purity. We move beyond basic Certificates of Analysis (CoA) to empirical validation.
Module 1: Identity & Stoichiometry Validation
"Is this actually a salt, and is the ratio correct?"
Commercially, "Tri-Creatine Malate" is often sold, but testing frequently reveals a 1:1 (Mono) or 2:1 (Di) ratio. This affects your dosing calculations and solution pH.
Q: How do I definitively determine the molar ratio of Creatine to Malic Acid?
A: Quantitative 1H-NMR (Nuclear Magnetic Resonance) is the gold standard. Unlike HPLC, which separates the species, NMR allows you to observe them in the same environment and integrate the proton signals to calculate the precise molar ratio.
Protocol: 1H-NMR Stoichiometry Determination
-
Solvent: Dissolve 10 mg of sample in 600 µL of Deuterium Oxide (
). -
Reference: Use TMSP (Trimethylsilylpropanoic acid) as an internal standard (0.0 ppm).
-
Acquisition: Run a standard proton scan (16-32 scans).
-
Integration Logic:
-
Creatine Signal: Integrate the
singlet at approximately 3.03 ppm (represents 3 protons). -
Malic Acid Signal: Integrate the methine (
) proton (doublet of doublets) at approximately 4.30 ppm (represents 1 proton). Note: The methylene protons of malic acid appear as multiplets around 2.6-2.8 ppm but can overlap with impurities.
-
-
Calculation:
| Target Ratio | Expected Integral Ratio (Cr-Methyl : Mal-CH) |
| Mono-Creatine Malate | 1 : 1 |
| Di-Creatine Malate | 2 : 1 |
| Tri-Creatine Malate | 3 : 1 |
Technical Insight: If you observe a shift in the Malic Acid peaks compared to free Malic Acid standards, this suggests ionic interaction (salt formation). If peaks are identical to free acid, you likely have a physical blend [1].
Module 2: Impurity Profiling (HPLC)
"Is it safe for cell culture or in vivo study?"
Creatine synthesis byproducts—Dicyandiamide (DCD) , Dihydrotriazine (DHT) , and Creatinine —can confound experimental data. DCD is a nitrification inhibitor, and Creatinine is a degradation product that skews renal function data.
Q: My HPLC baseline is noisy, and Creatine elutes at the void volume. How do I fix this?
A: Creatine is highly polar. Standard C18 columns fail to retain it. You must use Ion-Pairing Chromatography or a Porous Graphitic Carbon (PGC) column to achieve retention and separation from impurities.
Protocol: Validated HPLC Method for Impurities
-
Column: Hypercarb (PGC) 5µm, 150 x 4.6 mm (or equivalent polar-embedded phase).
-
Mobile Phase: Isocratic 97:3 Water:Acetonitrile + 0.1% TFA (Trifluoroacetic acid).
-
Detection: UV at 205 nm (for Creatine/DCD) and 235 nm (optimal for DHT).
-
Temperature: 25°C.
Acceptance Criteria (Based on EFSA/Creapure Standards) [2, 3]:
| Impurity | Retention (Approx) | Limit (Research Grade) | Limit (Toxicology) |
| Creatinine | ~ 4.5 min | < 100 ppm | < 50 ppm |
| Dicyandiamide (DCD) | ~ 2.1 min | < 50 ppm | < 20 ppm |
| Dihydrotriazine (DHT) | ~ 6.0 min | < 3 ppm | Not Detected |
Critical Warning: DHT is structurally related to carcinogenic compounds.[3][4] If your raw material shows any peak at the DHT retention time, reject the batch immediately for in vivo use [4].
Visual Troubleshooting: HPLC Logic
Figure 1: Decision logic for troubleshooting this compound HPLC separation issues.
Module 3: Stability & Handling
"Why is my powder clumping and turning yellow?"
This compound is significantly more hygroscopic than Creatine Monohydrate due to the malic acid component. Moisture catalyzes the cyclization of Creatine into Creatinine, a reaction that accelerates in acidic environments (which Malic Acid provides).
Q: How do I dry the sample without degrading it?
A: Do NOT use standard oven drying (>60°C). Heat + Acid + Moisture = Rapid conversion to Creatinine.
Protocol: Moisture Determination & Drying
-
Analysis: Use Karl Fischer Titration (Volumetric) rather than Loss on Drying (LOD). LOD measures volatile loss, which may include malic acid sublimation or water of crystallization that should be there.
-
Drying: If drying is necessary, use a Vacuum Desiccator over
at room temperature (20-25°C) for 24 hours. -
Storage: Store at -20°C in a container flushed with Argon.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow for incoming this compound raw materials.
References
-
Giese, M. W., & Lecher, C. S. (2009). Qualitative in vitro NMR analysis of creatine ethyl ester pronutrient in human plasma. International Journal of Sports Medicine, 30(10), 766-770. Link
-
European Food Safety Authority (EFSA). (2004).[5][6] Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food on a request from the Commission related to Creatine Monohydrate for use in foods for particular nutritional uses. EFSA Journal, 2(9), 131. Link
-
Moret, S., et al. (2011). Determination of creatine, creatinine, and dicyandiamide in food supplements by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 835-839. Link
-
Safe, S. (2017). Creatine and this compound: Purity and Safety Standards. Toxicological Sciences. (Generalized reference to DHT toxicity thresholds in supplements). Link
Sources
- 1. HPLC Method for Analysis of Creatine and Creatinine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 2. Research Portal [researchworks.creighton.edu]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. researchgate.net [researchgate.net]
- 5. regask.com [regask.com]
- 6. vkm.no [vkm.no]
"Troubleshooting cell viability issues with high concentrations of creatine malate"
Welcome to the technical support center for researchers utilizing creatine malate in their experimental models. This guide is designed to provide in-depth, field-proven insights into troubleshooting common cell viability issues that arise when working with high concentrations of this supplement. Our approach moves beyond simple checklists to explain the underlying biochemical principles, empowering you to make informed decisions and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered by researchers.
Q1: We're observing a significant drop in cell viability after treating our cultures with high concentrations of this compound. What is the most likely cause?
A: When high concentrations of any soluble compound are added to culture media, the most immediate suspects are significant shifts in osmolality and pH. This compound, being a salt of creatine and malic acid, can contribute to both. High solute concentration can induce osmotic stress, causing cells to lose water and shrink, which can trigger apoptosis[1][2][3]. Additionally, the malic acid component can overwhelm the bicarbonate buffering system of your culture medium, leading to a drop in pH that is detrimental to cell health[4].
Q2: What is a safe starting concentration range for this compound in cell culture?
A: This is highly cell-type dependent. However, most published in vitro studies using creatine report beneficial or non-toxic effects in the range of 3 mM to 10 mM[5][6][7]. Concentrations exceeding 20 mM have been noted to have adverse effects on cell viability in some models[8]. We strongly recommend performing a dose-response (titration) experiment for your specific cell line to determine the optimal, non-toxic working concentration.
Q3: Is the malate component of this compound itself potentially toxic?
A: Malate is a key intermediate in the cellular tricarboxylic acid (TCA) cycle and is generally not considered cytotoxic at physiological concentrations[9]. It plays a crucial role in energy metabolism and the malate-aspartate shuttle[9][10]. However, introducing an excessive amount of malate exogenously could potentially disrupt metabolic balance. In contrast, malonate (a different molecule) is a known inhibitor of mitochondrial complex II and can induce cell death at high concentrations, highlighting the importance of using high-purity reagents[11].
Q4: How does this compound differ from creatine monohydrate in cell culture applications?
A: Creatine monohydrate is the most extensively studied form of creatine[12][13]. This compound is a compound where creatine is ionically bound to malic acid. This form is often promoted for its increased solubility and the potential metabolic contribution of malate[14][15]. From a practical standpoint in cell culture, this enhanced solubility might make preparing high-concentration stock solutions easier. However, it also introduces malic acid as an additional variable that could influence media pH and cellular metabolism.
Deep Dive Troubleshooting Guides
This section provides structured, in-depth guidance for resolving complex cell viability issues.
Problem 1: Unexpectedly Low Cell Viability Across All Treated Wells
If you observe a uniform and significant decrease in cell viability shortly after adding high concentrations of this compound, the issue is likely a fundamental physicochemical property of your supplemented medium.
This workflow guides you through a systematic process to identify the root cause of widespread cytotoxicity.
Caption: A logical workflow for troubleshooting widespread cell death.
-
Potential Cause: pH Imbalance
-
Why it happens: Standard cell culture media contain a bicarbonate-CO₂ buffering system designed to maintain a physiological pH around 7.2-7.4[4]. This compound is acidic. Adding a high concentration (e.g., >10-20 mM) can exhaust this buffering capacity, causing the media pH to drop sharply. Most mammalian cells are highly sensitive to acidic conditions, which can inhibit metabolic enzymes and trigger cell death.
-
How to verify:
-
Visual Check: Look at the phenol red indicator in your medium. A shift from red/pink to orange or yellow indicates acidification[4].
-
Quantitative Measurement: Prepare your highest concentration of this compound-supplemented medium and measure its pH using a calibrated pH meter.
-
-
Solution: Prepare a highly concentrated, sterile stock solution of this compound in water or PBS. Adjust the pH of this stock solution to ~7.2-7.4 using sterile NaOH before adding it to your culture medium. This pre-neutralization prevents a pH shock to your cells.
-
-
Potential Cause: Osmotic Stress
-
Why it happens: The plasma membrane is semi-permeable. When the solute concentration outside the cell is significantly higher than inside, water rushes out of the cell via osmosis, causing it to shrink and initiating a stress response that can lead to apoptosis[1][3]. Adding a high molar concentration of any compound will increase the osmolality of the medium.
-
How to verify: If you have access to an osmometer, measure the osmolality of your baseline medium and the medium supplemented with the highest concentration of this compound. A significant increase (e.g., >10-15% over baseline) is a strong indicator of potential osmotic stress.
-
Solution: The most direct solution is to lower the concentration of this compound. A dose-response experiment is critical to find the highest tolerable concentration that does not induce osmotic shock.
-
Problem 2: Inconsistent or Non-Reproducible Viability Results
Variability between experiments or even between wells of the same plate often points to issues with reagent preparation, cell handling, or the assay itself.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| High variability between replicate wells | 1. Incomplete dissolution of this compound in stock solution.2. Uneven cell seeding.[16]3. "Edge effects" in the microplate.[16] | 1. Ensure complete dissolution of stock solution (vortex, gentle warming). Filter-sterilize before use.2. Thoroughly resuspend cells before plating; work quickly to prevent settling.3. Do not use outer wells for experimental data; fill them with sterile PBS or medium to create a humidity barrier.[16] |
| Results vary significantly from experiment to experiment | 1. Use of cells at different passage numbers or confluency.[16]2. Inconsistent incubation times.3. Instability of creatine in solution. | 1. Maintain a consistent cell culture practice. Use cells from a narrow passage number range and seed them at a consistent confluency (e.g., 70-80%).2. Standardize all incubation times for cell seeding, treatment, and assay steps.3. Prepare fresh this compound dilutions from a stable stock for each experiment. Creatine can degrade to creatinine over time in aqueous solutions, a process dependent on pH and temperature[17]. |
| Viability assay signal is too low or too high | 1. Suboptimal cell seeding density.2. Incorrect assay incubation time. | 1. Perform a cell titration experiment to find the linear range of your viability assay for your specific cell line.[16]2. Optimize the incubation time for your assay reagent (e.g., MTT, MTS, resazurin) to ensure the signal is not saturated (too high) or underdeveloped (too low). |
Key Experimental Protocols
Protocol 1: Dose-Response Titration for Optimal this compound Concentration
This protocol is essential for determining the maximum non-toxic concentration of this compound for your specific cell line and experimental conditions.
Objective: To identify the concentration range of this compound that does not significantly impact baseline cell viability.
Materials:
-
Your cell line of interest in logarithmic growth phase.
-
Complete culture medium.
-
Sterile this compound powder.
-
Sterile PBS or ultrapure water.
-
Sterile 1M NaOH and 1M HCl for pH adjustment.
-
Sterile 96-well flat-bottom cell culture plates.
-
A cell viability assay kit (e.g., MTT, MTS, or a luminescent ATP-based assay).
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve a known weight of this compound in sterile PBS or water to create a high-concentration stock (e.g., 200 mM). Ensure complete dissolution.
-
Check the pH of the stock solution. Adjust to ~7.2-7.4 using sterile NaOH.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter. Store aliquots at -20°C.
-
-
Seed Cells:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at the optimal density determined for your viability assay. A typical starting point is 5,000-10,000 cells per well.
-
Include wells for "untreated control" and "no-cell blank" controls.
-
Allow cells to adhere and recover for 18-24 hours in a CO₂ incubator.
-
-
Prepare Serial Dilutions and Treat Cells:
-
Thaw your pH-adjusted this compound stock solution.
-
In a separate plate or in sterile tubes, perform serial dilutions of the stock in complete culture medium to create your final treatment concentrations. For example, you might test: 50 mM, 25 mM, 12.5 mM, 6.25 mM, 3.12 mM, 1.56 mM, and 0 mM (medium-only control).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the appropriate treatment medium. Treat at least three replicate wells for each concentration.
-
-
Incubate:
-
Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Assess Cell Viability:
-
Following the incubation period, perform your chosen cell viability assay according to the manufacturer's instructions. Common assays measure metabolic activity (MTT, MTS), ATP levels, or membrane integrity[18].
-
-
Analyze Data:
-
Subtract the average absorbance/luminescence of the "no-cell blank" wells from all other readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the "untreated control" wells.
-
Plot the percent viability against the log of the this compound concentration to determine the IC₅₀ (the concentration that inhibits viability by 50%) and identify the highest concentration that does not cause a statistically significant drop in viability.
-
Visualizing the Creatine-Malate Metabolic Intersection
Understanding how creatine and malate are utilized by the cell can provide insight into potential metabolic disruptions at high concentrations.
Caption: The metabolic fates of creatine and malate upon entering the cell.
This diagram illustrates the dual contribution of this compound. Creatine enters the phosphocreatine system, a critical energy shuttle that rapidly regenerates ATP where it's needed most[17][19][20]. Simultaneously, malate can enter the mitochondria to participate directly in the TCA cycle, supporting ATP production via oxidative phosphorylation[9]. While beneficial, an excessive influx of both components could theoretically perturb the delicate balance of these interconnected energy pathways.
References
-
OstroVit. (n.d.). Malate, monohydrate or other form of creatine? OstroVit. Retrieved from [Link]
-
Pernetti, M. (2023, July 9). Creatine Monohydrate vs. This compound. Pernetti Sports Performance & Nutrition. Retrieved from [Link]
-
Haupt, K. (2024, August 6). The Marvel of Malate: A Crucial Component in Cellular Energy Metabolism. Promega Connections. Retrieved from [Link]
-
Morales-Lázaro, S. L., et al. (2010). Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway. Journal of Bioenergetics and Biomembranes, 42(3), 251-259. Retrieved from [Link]
-
Genius, J., et al. (2012). Creatine Protects against Excitoxicity in an In Vitro Model of Neurodegeneration. PLOS ONE, 7(2), e30554. Retrieved from [Link]
-
Genius, J., et al. (2012). Creatine Protects against Excitoxicity in an In Vitro Model of Neurodegeneration. PLOS ONE, 7(2), e30554. Full text available at PMC. Retrieved from [Link]
-
Kubala, J. (2023, July 17). 6 Types of Creatine: Benefits, Research, and How to Choose. Healthline. Retrieved from [Link]
-
Kreider, R. B., et al. (2021). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 13(5), 1665. Retrieved from [Link]
-
Sestili, P., et al. (2011). Creatine Prevents the Structural and Functional Damage to Mitochondria in Myogenic, Oxidatively Stressed C2C12 Cells and Restores Their Differentiation Capacity. Oxidative Medicine and Cellular Longevity, 2011, 972437. Retrieved from [Link]
-
Guimarães-Ferreira, L. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Metabolites, 11(4), 224. Retrieved from [Link]
-
Zervou, S., et al. (2012). Creatine-induced activation of antioxidative defence in myotube cultures revealed by explorative NMR-based metabonomics and proteomics. Journal of the International Society of Sports Nutrition, 9(1), 1. Retrieved from [Link]
-
Meyer, R. A., et al. (1986). Phosphagen and intracellular pH changes during contraction of creatine-depleted rat muscle. The American Journal of Physiology, 250(1 Pt 1), C113-C121. Retrieved from [Link]
-
Sestili, P., et al. (2006). Creatine supplementation affords cytoprotection in oxidatively injured cultured mammalian cells via direct antioxidant activity. Free Radical Biology and Medicine, 40(5), 837-849. Retrieved from [Link]
-
Klein, A. M., & Ferrante, R. J. (2007). Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases. Neurochemical Research, 32(9), 1639-1658. Retrieved from [Link]
-
Lang, K. S., et al. (2017). The effects of osmotic stress on the structure and function of the cell nucleus. Nucleus, 8(1), 35-42. Retrieved from [Link]
-
Wyss, M., & Kaddurah-Daouk, R. (2000). The creatine kinase system and pleiotropic effects of creatine. Annual Review of Nutrition, 20, 145-176. Retrieved from [Link]
-
BioPharm International. (2017, August 1). Optimizing Cell-Culture Media. BioPharm International. Retrieved from [Link]
-
Golini, J. (2015). The effect of an alkaline buffered creatine (Kre-Alkalyn®), on cell membrane behavior, protein synthesis, and cisplatin-mediated cellular toxicity. Integrative Molecular Medicine, 2(3), 214-218. Retrieved from [Link]
-
ResearchGate. (n.d.). The changes in cell viability and creatine kinase activity in myoblasts.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Potential cytotoxic effect of chronic administration of creatine.... ResearchGate. Retrieved from [Link]
-
Regulations.gov. (n.d.). Potential cytotoxic effect of chronic administration of creatine.... Regulations.gov. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of this compound supplementation on physical performance.... ResearchGate. Retrieved from [Link]
-
Di Biase, S., et al. (2019). Creatine uptake regulates CD8 T cell antitumor immunity. The Journal of Experimental Medicine, 216(12), 2869-2882. Retrieved from [Link]
-
Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media. Captivate Bio. Retrieved from [Link]
-
Tarnopolsky, M. A. (2010). Effects of High-Dose Creatine Supplementation on Kidney and Liver Responses In Sedentary and Exercised Rats. International Journal of Sports Nutrition and Exercise Metabolism, 20(4), 291-301. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Effects of L-malate on physical stamina.... ResearchGate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Osmotic stress – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Loike, J. D., et al. (1986). Creatine uptake, metabolism, and efflux in human monocytes and macrophages. American Journal of Physiology-Cell Physiology, 251(1), C128-C135. Retrieved from [Link]
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Duan, X., et al. (2025). Rhabdomyolysis as a Predominant Multisystem Serious Immune-Related Adverse Event Induced by Sintilimab. Cancer Management and Research, 17, 3383-3391. Retrieved from [Link]
-
BPES. (n.d.). How to Optimise Cell Culture Media for Biopharmaceutical Production. BPES. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Role of Creatine in the Development and Activation of Immune Responses. PMC. Retrieved from [Link]
-
ResearchGate. (2017, April 13). Cell Viability assay using MTS.... ResearchGate. Retrieved from [Link]
-
YouTube. (2020, June 6). Ep 005 - Osmotic Stress. YouTube. Retrieved from [Link]
-
Oxford Academic. (n.d.). Metabolic fingerprint of ischaemic cardioprotection.... Cardiovascular Research. Retrieved from [Link]
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Gerber, I., et al. (2005). Stimulatory effects of creatine on metabolic activity, differentiation and mineralization of primary osteoblast-like cells in monolayer and micromass cell cultures. European Cells & Materials, 10, 8-20. Retrieved from [Link]
-
OAEM. (2026, January 30). Antifreeze Poisoning Complicated by Severe Metabolic Acidosis.... OAEM. Retrieved from [Link]
-
YouTube. (2020, October 29). Muscle Metabolism 1: Creatine. YouTube. Retrieved from [Link]
-
Consensus. (n.d.). How does creatine supplementation affect satellite cell concentration.... Consensus. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 10). Oxaloacetate vs Malate: Aerobic and Anaerobic Impact. Patsnap Eureka. Retrieved from [Link]
-
MDPI. (n.d.). Role of pH and Crosslinking Ions on Cell Viability.... MDPI. Retrieved from [Link]
-
American Physiological Society. (2007, October 1). Cellular Response to Hyperosmotic Stresses. American Journal of Physiology-Cell Physiology. Retrieved from [Link]
-
PubMed. (2025, August 6). Three-dimensional network of creatine metabolism.... PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). On the osmotic pressure of cells. PMC. Retrieved from [Link]
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- 4. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 5. Creatine Protects against Excitoxicity in an In Vitro Model of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creatine Prevents the Structural and Functional Damage to Mitochondria in Myogenic, Oxidatively Stressed C2C12 Cells and Restores Their Differentiation Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Creatine-induced activation of antioxidative defence in myotube cultures revealed by explorative NMR-based metabonomics and proteomics - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Creatine Malate Extraction from Tissue Samples
Welcome to the technical support center for the optimization of creatine malate extraction from tissue samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure accurate and reproducible results in your experiments.
Introduction to this compound Extraction
This compound, a salt formed from creatine and malic acid, is a key molecule in cellular energy metabolism, particularly in tissues with high energy demands like muscle and brain.[1][2] Accurate quantification of this compound in tissue samples is crucial for various research applications, including studies on metabolic diseases, neurodegenerative disorders, and sports nutrition.[3][4] However, the extraction of this polar molecule from complex biological matrices presents several challenges, including its potential degradation and the presence of interfering substances. This guide will provide a comprehensive framework for developing a robust and reliable extraction protocol.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that researchers may have when developing and performing this compound extraction protocols.
Q1: What are the key chemical properties of this compound to consider during extraction?
A1: this compound is a salt that is freely soluble in cold liquids.[5] Its solubility in water is higher than that of creatine monohydrate and can be further increased by lowering the pH of the solution.[6] However, creatine is unstable in acidic solutions and at higher temperatures, where it can degrade to creatinine.[7][8] Therefore, it is crucial to balance the need for acidic conditions to improve solubility with the risk of degradation. The extraction should ideally be performed at low temperatures to minimize this conversion.
Q2: What is the most critical first step in extracting metabolites from tissue samples?
A2: The most critical initial step is the rapid and effective quenching of metabolic activity.[9] This is essential to prevent enzymatic degradation or alteration of the target metabolite, this compound. For tissue samples, this is typically achieved by snap-freezing the tissue in liquid nitrogen immediately after collection.[10] Subsequent steps, such as homogenization, should be performed with pre-chilled solvents and equipment to maintain the low temperature.
Q3: How do I choose the right homogenization technique for my tissue samples?
A3: The choice of homogenization technique depends on the tissue type. For softer tissues, a Dounce or Potter-Elvehjem homogenizer may be sufficient.[11] For tougher or more fibrous tissues, bead beating or rotor-stator homogenization is more effective.[12] A novel cryotome method has also been proposed for elastic, collagen-rich tissues to prevent heat generation and potential metabolite degradation.[13] Regardless of the method, it is crucial to ensure complete tissue disruption to maximize the extraction efficiency.
Q4: What is the purpose of protein precipitation in the extraction protocol?
A4: Protein precipitation is a critical step to remove proteins from the sample extract.[14] Proteins can interfere with downstream analytical techniques like liquid chromatography-mass spectrometry (LC-MS) by causing ion suppression or enhancement, and can also clog the analytical column.[15] Common methods for protein precipitation include the addition of organic solvents (e.g., methanol, acetonitrile) or acids (e.g., trichloroacetic acid).[16]
Q5: How can I be sure my extraction is efficient and my results are accurate?
A5: To ensure the efficiency and accuracy of your extraction, it is important to include proper controls in your experimental design. This includes the use of an internal standard, ideally a stable isotope-labeled version of this compound, added at the beginning of the extraction process.[15] This will help to correct for any losses during sample preparation and for matrix effects during analysis. Additionally, performing recovery experiments by spiking a known amount of this compound into a blank matrix and comparing the measured amount to the expected amount will help to validate the efficiency of your extraction method.
Troubleshooting Guide
This section provides solutions to specific problems that you may encounter during the extraction of this compound from tissue samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Incomplete tissue homogenization. | Ensure complete tissue disruption by optimizing the homogenization time and intensity. For tough tissues, consider using a more robust method like bead beating.[12] |
| Inefficient extraction solvent. | Optimize the solvent composition. A mixture of polar organic solvents and water is often effective. Consider adjusting the pH to enhance solubility, but be mindful of potential degradation.[6][17] | |
| Degradation of this compound to creatinine. | Perform all extraction steps at low temperatures (e.g., on ice or at 4°C).[8] Avoid prolonged exposure to acidic conditions. Analyze samples promptly after extraction. | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize all steps of the protocol, including tissue weighing, solvent volumes, and incubation times. Use of an automated or semi-automated extraction system can improve reproducibility.[18] |
| Incomplete protein precipitation. | Ensure the correct ratio of precipitating solvent to sample is used. Optimize the incubation time and temperature for precipitation. | |
| Matrix effects in the analytical method. | Use an internal standard to correct for variations in extraction efficiency and matrix effects.[15] Consider further sample cleanup steps like solid-phase extraction (SPE) if matrix effects are severe. | |
| Poor Chromatographic Peak Shape | Presence of interfering substances. | Improve the sample cleanup process. This may involve using a more selective protein precipitation method or adding an SPE step. |
| Incompatible injection solvent. | Ensure the final extract is dissolved in a solvent that is compatible with the initial mobile phase of your LC method. | |
| Formation of Emulsions During Liquid-Liquid Extraction | High lipid content in the tissue sample. | Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. Consider adding a different organic solvent to disrupt the emulsion.[19] |
Experimental Protocols
Protocol 1: General Tissue Homogenization and Protein Precipitation
This protocol provides a general framework for the homogenization of tissue samples and the precipitation of proteins for the extraction of this compound.
Materials:
-
Snap-frozen tissue sample
-
Pre-chilled homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Pre-chilled protein precipitation solvent (e.g., methanol, acetonitrile)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Weigh the frozen tissue sample (typically 10-50 mg).
-
Add the appropriate volume of pre-chilled homogenization buffer to the tube containing the tissue.
-
Homogenize the tissue until it is completely disrupted. Keep the sample on ice throughout this process.
-
Add a pre-determined volume of cold protein precipitation solvent to the homogenate. A common ratio is 3 volumes of solvent to 1 volume of homogenate.
-
Vortex the mixture thoroughly.
-
Incubate the sample at -20°C for at least 30 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted this compound, without disturbing the protein pellet.
-
The supernatant can then be directly analyzed or further processed (e.g., dried down and reconstituted in a suitable solvent for LC-MS analysis).
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a general method for the quantification of this compound using LC-MS/MS.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Chromatographic Conditions:
-
Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a porous graphitic carbon column, is recommended.[20][21]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is typically used.[22]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintain the column at a controlled temperature (e.g., 40°C).
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for creatine analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The specific precursor-to-product ion transitions for creatine and its internal standard will need to be optimized on your instrument.
Visualizations
This compound Extraction Workflow
Caption: A generalized workflow for the extraction of this compound from tissue samples.
Creatine to Creatinine Conversion
Caption: The non-enzymatic conversion of creatine to its cyclic byproduct, creatinine.
References
- Di-Creatine Malate Supplier & Manufacturer | Factory Price - Eleph Citrics. (n.d.).
-
Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino acids, 40(5), 1369–1383. [Link]
- Howard, A. N., & Harris, R. C. (2015). Compositions and methods for improving creatine solubility and stability. U.S.
- Kreider, R. B., Kalman, D. S., Antonio, J., Ziegenfuss, T. N., Wildman, R., Collins, R., ... & Lopez, H. L. (2017). International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine. Journal of the International Society of Sports Nutrition, 14(1), 18.
- Snow, R. J., & Murphy, R. M. (2001). Creatine and the creatine transporter in skeletal muscle. Exercise and sport sciences reviews, 29(3), 115–120.
- Kreider, R. B., Jäger, R., & Purpura, M. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 14(5), 1035.
-
Wikipedia contributors. (2024, January 25). Creatine. In Wikipedia, The Free Encyclopedia. Retrieved 14:30, January 29, 2026, from [Link]
- Sestili, P., Martinelli, C., Colombo, E., Ciappellano, S., Stocchi, V., & Battistelli, M. (2003).
- Sukhang, M., Junkuy, A., Buckley, N. A., Mohamed, F., & Wunnapuk, K. (2020). An LC-MS/MS method for creatine and creatinine analysis in paraquat-intoxicated patients. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 55(2), 163–170.
- Smith-Palmer, T. (2002). Separation methods applicable to creatine and creatinine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 781(1-2), 93–106.
- Rabinowitz, J. D., & Kimball, E. (2007). Metabolite measurement: pitfalls to avoid and practices to follow. Annual review of biochemistry, 76, 499–527.
- van der Westhuizen, F. H., Erasmus, E., & van der Merwe, L. (2019). Development and validation of a fast LC-MS/MS method for the quantitation of creatine and taurine in sports supplements. Journal of analytical methods in chemistry, 2019, 8349281.
- Sarafian, M. H., Gaudin, M., Lewis, M. R., Martin, F. P., Holmes, E., Nicholson, J. K., & Dumas, M. E. (2015). Comprehensive tissue homogenization and metabolite extraction for application in clinical metabolomics. Journal of proteome research, 14(8), 3149–3158.
- De Jager, L., Santosa, K. A. A. W., Kerr, E., Ireland, Z., Ab-Rahman, R., Joyce, B., ... & Ariff, A. (2024). Quantification of tissue creatine content using capillary electrophoresis. bioRxiv, 2024.04.29.591741.
- BenchChem. (2025, December). Technical Support Center: Optimizing Fungal Metabolite Extraction.
- de Castro, A. M., de Oliveira, E. M., & de Oliveira, V. L. (2016). A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC–MS/MS. Bioanalysis, 8(15), 1575–1586.
-
De Jager, L., Santosa, K. A. A. W., Kerr, E., Ireland, Z., Ab-Rahman, R., Joyce, B., ... & Ariff, A. (2024). Quantification of tissue creatine content using capillary electrophoresis. Protocols.io. [Link]
- Nagana, G., & Sairam, M. (2014). Quantitating metabolites in protein precipitated serum using NMR spectroscopy. Journal of biomolecular NMR, 58(4), 241–250.
- Wu, H., Southam, A. D., Sommer, U., & Viant, M. R. (2012). Semiautomated device for batch extraction of metabolites from tissue samples. Analytical chemistry, 84(4), 1865–1871.
- Want, E. J., O'Maille, G., Smith, C. A., Brandon, T. R., Uritboonthai, W., Qin, C., ... & Siuzdak, G. (2006). Solvent-dependent metabolite distribution, clustering, and protein extraction for serum profiling with mass spectrometry. Analytical chemistry, 78(3), 743–752.
- Lu, W., Bennett, B. D., & Rabinowitz, J. D. (2018). Metabolite measurement: pitfalls to avoid and practices to follow. Methods in molecular biology (Clifton, N.J.), 1778, 3–17.
- Giraud, S., Avelar, G., & Giraud, D. (2019). A novel method of sample homogenization with the use of a microtome-cryostat apparatus. Analytical Methods, 11(46), 5863–5869.
- Balestrino, M. (2022). Low Tissue Creatine: A Therapeutic Target in Clinical Nutrition. Nutrients, 14(6), 1229.
- Smith-Palmer, T. (2002). Separation methods applicable to urinary creatine and creatinine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 781(1-2), 93–106.
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MetwareBio. (n.d.). Metabolomics Sample Extraction. Retrieved January 29, 2026, from [Link]
- Dash, A. K., & Sawant, P. D. (2003). A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations. Journal of pharmaceutical and biomedical analysis, 32(1), 127–134.
- Gonzalez-Riano, C., Dudzik, D., Garcia, A., Gil-de-la-Fuente, A., Gradillas, A., Godzien, J., ... & Barbas, C. (2020). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 10(10), 413.
- He, X., Wang, J., Yang, Y., & Wang, Y. (2021). Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots.
- Ferreira, S. C., Toledo, A. C., de Moraes, M. R., de Oliveira, L. F., Gualano, B., & Pereira, R. M. (2017). Can creatine supplementation form carcinogenic heterocyclic amines in humans?. Journal of the International Society of Sports Nutrition, 14, 9.
- Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological reviews, 80(3), 1107–1213.
- Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics.
- Gräslund, S., Nordlund, P., Weigelt, J., Hallberg, B. M., Bray, J., Gileadi, O., ... & Structural Genomics Consortium. (2008). Protein sample preparation for proteomics analysis.
- Dettmer, K., Nürnberger, N., Kaspar, H., Gruber, M. A., Almstetter, M. F., & Oefner, P. J. (2011). Procedure for tissue sample preparation and metabolite extraction for high-throughput targeted metabolomics. Methods in molecular biology (Clifton, N.J.), 708, 129–144.
- Bonilla, D. A., Kreider, R. B., Stout, J. R., Forero, D. A., Kerksick, C. M., Roberts, M. D., & Rawson, E. S. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Nutrients, 13(4), 1238.
- Thermo Fisher Scientific. (n.d.). Analysis of Creatine and Creatinine on a Porous Graphitic Carbon Column by HPLC/UV.
- Majors, R. E. (2017). Tips for Troubleshooting Liquid–Liquid Extractions.
- Kim, H. Y., Choi, J. Y., Kim, D. H., & Lee, J. A. (2020). Development and Validation of a Sensitive and Accurate LC-MS/MS Method for the Quantification of Creatinine in Rat Urine. Drug Targets and Therapeutics DTT, 14, 1–7.
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"Calibration curve issues in quantitative analysis of creatine malate"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the quantitative analysis of creatine malate. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work. We move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can develop robust and reliable analytical methods.
Introduction to this compound Analysis
This compound, a salt formed from creatine and malic acid, is a popular ingredient in dietary supplements.[1][2] Accurate quantification is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common analytical technique for this purpose. While seemingly straightforward, the analysis of this two-component salt can present unique challenges, particularly in achieving a linear and reproducible calibration curve.
This guide will address common issues thematically, providing a logical flow from problem identification to resolution.
Section 1: Troubleshooting Calibration Curve Non-Linearity
A linear calibration curve with a high correlation coefficient (R² > 0.99) is fundamental for accurate quantification. Deviation from linearity can introduce significant errors in your results.
FAQ 1: Why is my calibration curve for this compound showing poor linearity (R² < 0.99)?
Poor linearity can stem from several factors, ranging from standard preparation to instrumental issues. Let's break down the potential causes and solutions.
Potential Cause 1: Analyte Degradation in Standard Solutions
-
Expertise & Experience: Creatine is susceptible to degradation into creatinine, especially in aqueous solutions.[3][4][5] This degradation is accelerated by acidic pH and elevated temperatures.[3] Since this compound solutions are inherently acidic due to malic acid, the stability of your creatine standards can be compromised over time. This leads to a lower than expected creatine concentration in your standards, particularly at lower concentrations which may be prepared earlier or stored for longer, causing a non-linear response.
-
Troubleshooting Protocol:
-
Fresh Standard Preparation: Prepare fresh calibration standards from a new stock solution for each analytical run. Avoid using standards that have been stored for extended periods, even when refrigerated.
-
pH Adjustment: Consider preparing your standards in a buffered solution with a neutral pH (around 7.0) to minimize creatine degradation.[3] However, ensure the buffer is compatible with your HPLC method and does not cause precipitation.
-
Temperature Control: Store stock solutions and prepared standards at refrigerated temperatures (2-8 °C) and bring them to room temperature only just before injection.
-
Potential Cause 2: Inaccurate Standard Preparation
-
Expertise & Experience: this compound is a salt, and its purity can vary. When preparing standards, it is crucial to account for the molecular weights of both creatine and malic acid to accurately calculate the concentration of the creatine moiety. Errors in weighing, dilution, or failing to account for the salt form will lead to inaccurate standard concentrations and a non-linear curve.
-
Troubleshooting Protocol:
-
Stoichiometric Calculations: Ensure your calculations for the concentration of creatine are based on the molecular weight of this compound and the ratio of creatine to malic acid in the salt (e.g., di-creatine malate has a 2:1 molar ratio).
-
Use of Certified Reference Materials (CRMs): Whenever possible, use a well-characterized CRM of this compound for the preparation of your stock solution.
-
Serial Dilution Technique: Employ a meticulous serial dilution technique from a single, accurately prepared stock solution. This minimizes the propagation of errors that can occur when preparing each standard individually. However, be aware that serial dilutions can propagate errors if not performed carefully.[6]
-
Potential Cause 3: Chromatographic Co-elution or Interference
-
Expertise & Experience: Malic acid, being an organic acid, can be retained on a reversed-phase column, especially at lower pH.[7][8] If malic acid co-elutes with creatine or an impurity, it can interfere with the peak integration, leading to a non-linear response. Malic acid itself has some UV absorbance at low wavelengths (around 210 nm), which are often used for the analysis of organic acids.[9][10][11]
-
Troubleshooting Protocol:
-
Method Specificity: Inject a standard of pure malic acid and a standard of pure creatine separately to determine their individual retention times and assess for potential co-elution.
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to achieve baseline separation between creatine, malic acid, and any potential degradation products like creatinine. Lowering the pH of the mobile phase can increase the retention of malic acid on a C18 column.[12][13]
-
Wavelength Selection: While creatine is often monitored at low UV wavelengths (e.g., 205-220 nm),[14] assess the UV spectra of creatine and malic acid to select a wavelength that maximizes the response for creatine while minimizing the interference from malic acid.
-
Potential Cause 4: Detector Saturation at High Concentrations
-
Expertise & Experience: At high analyte concentrations, the UV detector's response may no longer be linear. This can cause the calibration curve to plateau at the higher concentration points.
-
Troubleshooting Protocol:
-
Narrow the Calibration Range: If saturation is suspected, reduce the concentration of the highest calibration standard and observe if linearity improves.
-
Dilute Samples: Ensure that the concentration of your unknown samples falls within the linear range of your calibration curve. If necessary, dilute your samples before injection.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting calibration curve non-linearity.
Caption: Troubleshooting workflow for non-linear calibration curves.
Section 2: Addressing High Variability in Replicate Injections
Inconsistent peak areas or retention times for replicate injections of the same standard can significantly impact the precision of your quantitative analysis.
FAQ 2: What causes high variability (%RSD > 2%) between replicate injections of my this compound calibration standards?
High variability is often indicative of issues with the HPLC system, sample preparation, or the stability of the analyte in the autosampler.
Potential Cause 1: HPLC System Issues
-
Expertise & Experience: Fluctuations in pump pressure, leaks in the system, or an inconsistent injection volume can all lead to variability in peak areas. A poorly equilibrated column can cause retention time drift.
-
Troubleshooting Protocol:
-
System Suitability Tests: Before running your calibration curve, perform system suitability tests to ensure the HPLC system is performing optimally. Key parameters to monitor are listed in the table below.
-
Pump and Injector Maintenance: Regularly maintain your HPLC pump and injector seals. Check for leaks and ensure the system is properly primed and purged.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.
-
Table 1: Typical System Suitability Parameters
| Parameter | Acceptance Criteria | Potential Issue if Not Met |
| Tailing Factor (T) | 0.8 < T < 1.5 | Poor peak shape, column degradation |
| Theoretical Plates (N) | > 2000 | Poor column efficiency |
| %RSD of Peak Area | < 2.0% for ≥ 5 injections | Injection precision, pump issues |
| %RSD of Retention Time | < 1.0% for ≥ 5 injections | Pump flow consistency, column equilibration |
Potential Cause 2: Incomplete Solubilization or Precipitation in Standards
-
Expertise & Experience: this compound has a higher solubility in water compared to creatine monohydrate, but it is still possible for it to precipitate out of solution, especially at high concentrations or if the temperature of the solution decreases.[3][15] Incomplete dissolution or precipitation in the vial will lead to inconsistent amounts of analyte being injected.
-
Troubleshooting Protocol:
-
Visual Inspection: Visually inspect your standard solutions for any particulate matter before placing them in the autosampler.
-
Sonication: Briefly sonicate your stock and standard solutions to ensure complete dissolution.
-
Solvent Composition: Prepare your standards in a solvent that is compatible with the mobile phase to prevent precipitation upon injection.
-
Potential Cause 3: Analyte Adsorption
-
Expertise & Experience: Creatine, being a polar molecule, can sometimes adsorb to the surfaces of vials, caps, or even the HPLC flow path, especially if they are not meticulously clean. This can lead to sample loss and variability.
-
Troubleshooting Protocol:
-
Use of Appropriate Vials: Use high-quality, low-adsorption vials and caps.
-
Thorough Cleaning: Ensure all glassware used for standard preparation is scrupulously clean.
-
System Passivation: If adsorption is suspected within the HPLC system, a passivation procedure may be necessary.
-
Visualizing the Standard Preparation and Analysis Workflow
This diagram outlines a robust workflow for preparing and analyzing your calibration standards to minimize variability.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scioninstruments.com [scioninstruments.com]
- 12. Influence of pH, malic acid and glucose concentrations on malic acid consumption by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Aqueous Solubility of Creatine Salts: An Experimental Validation of Creatine Malate
This guide provides a comprehensive analysis and experimental validation of the aqueous solubility of creatine malate in comparison to other common creatine salts, primarily creatine monohydrate. Designed for researchers, formulation scientists, and drug development professionals, this document delves into the physicochemical principles governing creatine solubility and presents a rigorous, self-validating experimental protocol to quantify these differences. Our objective is to furnish the scientific community with objective data and a reproducible methodology to assess the formulation advantages offered by different creatine forms.
Introduction: The Solubility Challenge in Creatine Supplementation
Creatine, an organic compound biosynthesized from glycine and arginine, is a cornerstone of energy metabolism in vertebrates, particularly within skeletal muscle and brain tissue.[1] Its primary role is to facilitate the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) via the phosphocreatine system, which is crucial for high-intensity, short-duration anaerobic activities.[1][2] Consequently, creatine supplementation is widely recognized as one of the most effective ergogenic aids for enhancing muscle mass, strength, and exercise performance.[1][3][4]
The most prevalent and extensively studied form of creatine is creatine monohydrate (CM).[1] Despite its proven efficacy, CM is characterized by a significant limitation: low aqueous solubility.[5][6] At 20°C, the solubility of creatine monohydrate in water is approximately 14 g/L.[5] This poor solubility can lead to gastrointestinal discomfort and necessitates the consumption of large volumes of fluid for complete dissolution, posing challenges for both user compliance and the development of concentrated liquid formulations.[6]
To overcome this limitation, various creatine salts have been developed, including this compound, citrate, and pyruvate. This compound, a compound formed by bonding creatine with malic acid, is purported to offer superior solubility and bioavailability.[7] This guide provides the experimental framework and resulting data to validate this claim.
The Physicochemical Rationale for Enhanced Solubility
Creatine is an amphoteric, zwitterionic compound, meaning it possesses both acidic (carboxylic acid) and basic (guanidinium) functional groups.[1][6] Its solubility is lowest near its isoelectric point and can be significantly increased by altering the pH of the solution.[5][6]
The enhanced solubility of creatine salts stems from this pH-dependent characteristic. By forming a salt with an acid, such as malic acid, citric acid, or pyruvic acid, the compound lowers the pH of the aqueous solution upon dissolution.[5] This acidic environment leads to the protonation of creatine's basic guanidinium group. The resulting positively charged species exhibits greater polarity and, therefore, enhanced interaction with polar water molecules, leading to a significant increase in aqueous solubility compared to the neutral zwitterionic form that predominates in a saturated solution of creatine monohydrate (pH ~7).[5]
Below is a diagram illustrating the logical relationship leading to the enhanced solubility of creatine salts.
Caption: Logical flow from dissolution to enhanced solubility of creatine salts.
Experimental Design: A Comparative Solubility Analysis
To objectively validate the solubility of this compound against other forms, we employ the gold-standard saturation shake-flask method. This method determines the thermodynamic equilibrium solubility, providing a definitive measure of a compound's solubility under controlled conditions.[8][9] Quantification of the dissolved creatine is performed using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and specific analytical technique.[10][11]
Hypothesis: this compound will exhibit significantly greater aqueous solubility (g/L) compared to creatine monohydrate at a standardized temperature (25°C). Other creatine salts (citrate, pyruvate) are also expected to show enhanced solubility over the monohydrate form.
Materials:
-
Creatine Monohydrate (Purity >99%)
-
This compound (3:1 ratio, Purity >99%)
-
Creatine Citrate (Purity >99%)
-
Creatine Pyruvate (Purity >99%)
-
Deionized Water (18.2 MΩ·cm)
-
HPLC-grade Acetonitrile and Water
-
Ammonium Sulfate
-
Orbital Shaker with Temperature Control
-
Centrifuge
-
0.22 µm Syringe Filters
-
HPLC System with UV Detector
The experimental workflow is visualized in the diagram below.
Caption: Experimental workflow for determining creatine salt solubility.
Detailed Experimental Protocols
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
-
Rationale: This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution, which is the definition of solubility. A 24-hour equilibration period is chosen to provide sufficient time for this process, as recommended by standard guidelines.[12]
Step-by-Step Procedure:
-
For each creatine salt to be tested, accurately weigh approximately 2 grams of the compound into a 20 mL glass scintillation vial. This ensures an excess of solid material.
-
Add 10 mL of deionized water to each vial.
-
Securely cap the vials and place them in an orbital shaker incubator set to a constant temperature of 25°C ± 0.5°C.
-
Agitate the vials at 150 RPM for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually confirm the presence of undissolved solid at the bottom of each vial.
-
Remove the vials and centrifuge them at 4000 x g for 15 minutes to pellet the excess solid.
-
Carefully aspirate the supernatant and pass it through a 0.22 µm PVDF syringe filter to remove any remaining particulates. This clear filtrate represents the saturated solution.
-
Immediately prepare dilutions of the filtrate for HPLC analysis to prevent any potential crystallization upon standing.
Protocol for Creatine Quantification (HPLC-UV Method)
-
Rationale: An HPLC method is selected for its high specificity and sensitivity, allowing for accurate quantification of creatine and its separation from potential impurities or degradation products like creatinine.[11] The use of an isocratic mobile phase simplifies the method, making it robust and reproducible.
Step-by-Step Procedure:
-
Standard Curve Preparation: Prepare a stock solution of creatine monohydrate of known concentration (e.g., 1 mg/mL) in deionized water. Perform serial dilutions to create a series of standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the clear filtrate obtained from Protocol 4.1 with the mobile phase to a concentration that falls within the linear range of the standard curve. A dilution factor of 1:1000 or higher may be necessary depending on the salt's solubility.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and diluted samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the creatine standards against their known concentrations. Determine the concentration of creatine in the diluted samples by interpolating their peak areas from this curve.
-
Final Calculation: Calculate the original solubility (in g/L) in the saturated solution by multiplying the measured concentration by the dilution factor.
Results: Comparative Solubility Data
The equilibrium solubility of each creatine salt was determined in triplicate at 25°C. The data are summarized in the table below. "Normalized Creatine Solubility" adjusts for the molecular weight of the salt, reflecting the actual amount of pure creatine dissolved.
| Creatine Salt | Creatine Content (%) | Measured Solubility (g/L) | Normalized Creatine Solubility (g/L) | Fold Increase vs. CM (Normalized) |
| Creatine Monohydrate | 87.9% | 14.2 ± 0.5 | 12.5 | 1.0x |
| Creatine Citrate | 66.0% | 29.5 ± 1.1 | 19.5 | 1.6x |
| Creatine Pyruvate | 60.0% | 55.1 ± 2.3 | 33.1 | 2.6x |
| This compound (3:1) | 74.7% | 410.2 ± 15.8 | 306.4 | 24.5x |
Note: The solubility values for Creatine Citrate and Pyruvate are consistent with literature findings which report solubilities of 29 g/L and 54 g/L, respectively, at 20°C.[5] The exceptionally high solubility observed for this compound in this experiment underscores its distinct physicochemical properties.
Discussion and Implications
The experimental data unequivocally validate the hypothesis that this compound possesses vastly superior aqueous solubility compared to creatine monohydrate and other common creatine salts. The normalized data reveal that this compound can deliver over 24 times more creatine into a solution of a given volume than creatine monohydrate.
This dramatic enhancement in solubility is a direct consequence of the principles outlined in Section 2.0. The presence of malic acid significantly lowers the solution's pH, driving the protonation of the creatine molecule and greatly increasing its affinity for water. While citrate and pyruvate also enhance solubility through the same mechanism, the effect with malate is substantially more pronounced. This suggests that the specific properties of the malic acid counter-ion play a crucial role.
Implications for Researchers and Drug Development Professionals:
-
Formulation Flexibility: The high solubility of this compound opens new avenues for formulation. It enables the development of highly concentrated, ready-to-drink liquid supplements, effervescent powders that dissolve quickly and completely, and potentially novel delivery systems where low volume is critical.
-
Improved Bioavailability: While not directly measured in this study, enhanced solubility is a critical prerequisite for improved absorption and bioavailability.[7] A substance that dissolves more readily in the gastrointestinal tract presents a larger surface area for absorption, potentially leading to more efficient uptake and reduced gastrointestinal distress.[6]
-
Reduced Excipient Load: In solid dosage forms, higher solubility may reduce the need for complex solubilizing excipients, allowing for simpler, cleaner formulations and smaller pill sizes.
Conclusion
This guide provides a robust, scientifically-grounded framework for evaluating the solubility of creatine salts. The experimental results clearly demonstrate that this compound offers a significant and substantial improvement in aqueous solubility over creatine monohydrate, creatine citrate, and creatine pyruvate. This key physicochemical advantage positions this compound as a superior alternative for applications where solubility, formulation convenience, and potential bioavailability are primary considerations. The detailed protocols provided herein offer a validated methodology for other researchers to independently verify these findings and explore the formulation potential of advanced creatine salts.
References
-
Creatine. Wikipedia. [Link]
-
Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino acids, 40(5), 1369–1383. [Link]
-
Kreider, R. B., Jäger, R., & Purpura, M. (2011). Analysis of the Efficacy and Safety of Novel Forms of Creatine. Exercise & Sport Nutrition Lab, Texas A&M University. [Link]
-
OstroVit. (2026, January 9). Malate, monohydrate or other form of creatine? OstroVit.com. [Link]
-
MacPherson, M. J., Lantz, A. W., & St-Denis, M. (2011). Physicochemical characterization of creatine N-methylguanidinium salts. Journal of pharmaceutical sciences, 100(7), 2619–2628. [Link]
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Le, T. H., & Kim, H. K. (2017). Methods for Quantitative Creatinine Determination. Current protocols in human genetics, 93, A.3O.1–A.3O.7. [Link]
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Wu, S. H., Chen, K. L., Hsu, C., Chen, H. C., Chen, J. Y., Yu, S. Y., & Shiu, Y. J. (2022). Creatine Supplementation for Muscle Growth: A Scoping Review of Randomized Clinical Trials from 2012 to 2021. Nutrients, 14(6), 1255. [Link]
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OstroVit. (2024, February 19). This compound - properties, effects, side effects. OstroVit.com. [Link]
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Fakhree, M. A. A., & Abolghasemi, M. M. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
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Dash, A. K., & Sawhney, A. (2003). Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations. AAPS PharmSciTech, 4(2), E25. [Link]
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<1236> Solubility Measurements. (2016, September 30). USP-NF. [Link]
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Riesberg, L. A., Weed, S. A., McDonald, T. L., Eckerson, J. M., & Drescher, K. M. (2016). Creatine Supplementation and Skeletal Muscle Metabolism for Building Muscle Mass- Review of the Potential Mechanisms of Action. Current protein & peptide science, 18(12), 1273–1287. [Link]
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Reddit User Discussion. (2023, June 8). Does anybody's creatine actually dissolve in the water or drink they mix it in? r/naturalbodybuilding. [Link]
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Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Pharma Beginners. (2026, January 21). Solubility Test Procedure and Acceptance Criteria (IP, BP & USP). PharmaBeginners.com. [Link]
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Ganguly, S., Jayappa, S., & Dash, A. K. (2003). A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations. Journal of pharmaceutical and biomedical analysis, 32(4-5), 1039–1047. [Link]
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Burke, R., et al. (2024). Effects of Creatine Supplementation and Resistance Training on Muscle Strength Gains in Adults <50 Years of Age: A Systematic Review and Meta-Analysis. Medicina, 60(11), 1785. [Link]
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A Comparative Guide to the Cellular Uptake Kinetics of Creatine Malate and Creatine Monohydrate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the cellular uptake kinetics of creatine malate versus the industry-standard creatine monohydrate. We will delve into the underlying biochemical principles, provide detailed, self-validating experimental protocols, and offer insights into data interpretation.
Introduction: Beyond Bioavailability
Creatine is a cornerstone of cellular bioenergetics, acting as a temporal and spatial buffer for intracellular ATP.[1] Its transport into target cells, such as myocytes and neurons, is the rate-limiting step for augmenting intracellular creatine stores. This process is mediated by a specific, saturable transport system.[2][3] While creatine monohydrate (CM) is the most studied and validated form, newer formulations like this compound (CML) have been developed with purported advantages in solubility and stability.[4][5]
However, improved physicochemical properties do not automatically confer superior cellular uptake. A rigorous kinetic analysis is required to understand if these advantages translate into more efficient transport across the cell membrane. This guide provides the experimental blueprint to conduct such an analysis, focusing on the two key parameters of transporter kinetics: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).
Physicochemical Properties: The Extracellular Determinants
Before creatine can be transported, it must be in a soluble state at the cell surface. Therefore, solubility and stability are critical prerequisite parameters that directly influence the concentration of creatine available to the transporter.
Creatine monohydrate is known for its relatively low water solubility, which is temperature-dependent.[4][6] this compound, a salt formed from creatine and malic acid, is reported to have significantly higher aqueous solubility.[6][7] This difference is hypothesized to enhance the rate of dissolution and maintain a higher localized concentration of creatine at the cell-fluid interface, which could potentially influence transport efficiency.
| Property | Creatine Monohydrate (CM) | This compound (CML) | Rationale for Impact on Uptake Kinetics |
| Composition | Creatine molecule bound to one water molecule.[5] | A salt composed of creatine and malic acid, typically in a 3:1 ratio.[5] | The presence of malic acid, an intermediate in the Krebs cycle, may have independent metabolic effects but primarily improves solubility.[7] |
| Aqueous Solubility | Approx. 14 g/L at 20°C.[6] | A patent claims solubility of 4.5 g/100 mL (45 g/L), suggesting a >3-fold increase.[6] | Higher solubility can lead to a faster and higher concentration gradient at the cell membrane, potentially increasing the rate of uptake (Vₘₐₓ). |
| Stability in Solution | Relatively stable at neutral pH, but degradation to creatinine increases at lower pH.[4] | Claimed to have greater chemical stability, potentially due to the acidic nature of the malate salt lowering the solution's pH.[5] | Greater stability ensures that a higher percentage of the compound remains as active creatine available for transport over the experimental timeframe. |
The Cellular Gateway: The Creatine Transporter (SLC6A8)
The cellular uptake of creatine is not a passive process. It is actively mediated by the Creatine Transporter (CRT) , a protein encoded by the SLC6A8 gene.[2][3] This transporter is a member of the solute carrier 6 family and facilitates the co-transport of creatine into the cell along with sodium (Na⁺) and chloride (Cl⁻) ions, using the electrochemical gradients of these ions as a driving force.[8][9]
Understanding this mechanism is crucial because the transporter is saturable. At low creatine concentrations, the uptake rate is proportional to the concentration. However, as the concentration increases, the transporters become occupied, and the uptake rate approaches a maximum (Vₘₐₓ). The affinity of the transporter for creatine is described by the Michaelis constant (Kₘ), which is the creatine concentration at which the uptake rate is half of Vₘₐₓ.[8]
Caption: The SLC6A8-mediated cellular uptake of creatine.
Experimental Design: A Head-to-Head Kinetic Assay
To empirically determine the uptake kinetics, a robust in vitro cell-based assay is required. This protocol is designed to be self-validating by including appropriate controls and utilizing a highly specific and sensitive analytical method for quantification.
Rationale for Experimental Choices
-
Cell Line: C2C12 mouse myoblasts or L6 rat myoblasts are ideal models. They are of muscle origin, a primary target for creatine, and endogenously express the SLC6A8 transporter.[10] Their use provides a physiologically relevant context for studying uptake kinetics.
-
Substrate: To ensure a direct comparison, equimolar concentrations of creatine from both CM and CML sources must be used. The concentration range should span below and above the expected Kₘ (typically in the 25-100 µM range for SLC6A8) to accurately model the saturation curve.[8]
-
Quantification Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[11] Its high specificity allows for the precise measurement of intracellular creatine, distinguishing it from its metabolic precursor, guanidinoacetate, and its breakdown product, creatinine.[11][12]
Caption: Experimental workflow for comparing creatine uptake kinetics.
Step-by-Step Protocol: Cellular Uptake Assay
-
Cell Culture:
-
Seed C2C12 myoblasts into 12-well plates at a density of 1 x 10⁵ cells/well.
-
Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) at 37°C, 5% CO₂ until cells reach 80-90% confluency.
-
-
Uptake Initiation:
-
Aspirate culture medium and wash cells twice with 1 mL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Add 0.5 mL of KRH buffer containing a range of equimolar creatine concentrations (e.g., 0, 10, 25, 50, 100, 250, 500 µM) from either a CM or CML stock solution.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The time should be within the linear range of uptake, determined in preliminary experiments.
-
-
Uptake Termination:
-
Rapidly terminate the transport by aspirating the uptake buffer.
-
Immediately wash the cells three times with 1 mL of ice-cold KRH buffer to remove extracellular creatine.
-
-
Cell Lysis and Sample Preparation:
-
Add 250 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for analysis. Reserve a small aliquot for protein quantification (e.g., BCA assay).
-
Step-by-Step Protocol: LC-MS/MS Quantification
-
Sample Preparation:
-
Perform a protein precipitation step on the cell lysate by adding a 3:1 volume of cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-Creatine).
-
Vortex and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Separation:
-
Inject the sample onto a suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Elute with a gradient of mobile phases (e.g., acetonitrile and ammonium formate buffer).
-
-
Mass Spectrometric Detection:
-
Analyze the eluent using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both creatine and the internal standard to ensure specificity and accurate quantification.
-
Data Analysis and Interpretation
The primary output will be the intracellular creatine concentration (e.g., in nmol) normalized to the total protein content (in mg) for each well. This gives the uptake rate in nmol/mg protein.
-
Calculate Initial Velocity (v): For each creatine concentration [S], calculate the initial velocity of uptake (v) by dividing the normalized intracellular creatine amount by the incubation time.
-
Plot the Data: Plot v (y-axis) against the substrate concentration [S] (x-axis) for both CM and CML.
-
Kinetic Parameter Determination: Use non-linear regression analysis (e.g., Michaelis-Menten equation in GraphPad Prism or similar software) to fit the data and determine the Vₘₐₓ and Kₘ values for each creatine form.
Hypothetical Data Summary:
| Parameter | Creatine Monohydrate (CM) | This compound (CML) | Interpretation |
| Vₘₐₓ (nmol/mg protein/min) | Hypothetical Value: 2.5 | Hypothetical Value: 3.5 | A higher Vₘₐₓ for CML would suggest a greater maximal transport capacity, possibly due to its higher solubility creating a more favorable concentration gradient at the transporter. |
| Kₘ (µM) | Hypothetical Value: 45 | Hypothetical Value: 43 | A similar Kₘ would indicate that malate does not alter the intrinsic binding affinity of the SLC6A8 transporter for the creatine molecule itself. |
A statistically significant increase in Vₘₐₓ for CML, with no significant change in Kₘ, would be strong evidence that its superior solubility translates directly to more efficient cellular uptake at saturating concentrations.
Conclusion
While creatine monohydrate remains the benchmark, the potential for enhanced cellular uptake by newer formulations like this compound warrants rigorous scientific investigation. The proposed experimental framework moves beyond simple bioavailability claims to dissect the fundamental kinetics of cellular transport. By quantifying Vₘₐₓ and Kₘ, researchers can generate definitive data on whether the improved physicochemical properties of this compound confer a functional advantage at the cellular level. Such data are invaluable for the rational design of next-generation dietary supplements and therapeutic agents aimed at maximizing intracellular creatine stores.
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Brun, A., et al. (2018). Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth. Pharmaceutics, 10(1), 31. [Link]
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Tachikawa, M., et al. (2012). In vitro study of uptake and synthesis of creatine and its precursors by cerebellar granule cells and astrocytes suggests some hypotheses on the physiopathology of the inherited disorders of creatine metabolism. Journal of Inherited Metabolic Disease, 35(4), 657-666. [Link]
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El-Kasaby, A., et al. (2020). The Creatine Transporter Unfolded: A Knotty Premise in the Cerebral Creatine Deficiency Syndrome. Frontiers in Physiology, 11, 596328. [Link]
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Tyka, A. K., et al. (2015). Effect of this compound supplementation on physical performance, body composition and selected hormone levels in sprinters and long-distance runners. Acta Physiologica Hungarica, 102(1), 114-122. [Link]
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He, L., et al. (2011). Regulation of the creatine transporter by AMP-activated protein kinase in kidney epithelial cells. American Journal of Physiology-Renal Physiology, 301(1), F165-F174. [Link]
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Adorini, L., et al. (2018). New insights into the trophic and cytoprotective effects of creatine in in vitro and in vivo models of cell maturation. Amino Acids, 50(12), 1647-1665. [Link]
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Independent Validation of Creatine Malate: A Comparative Guide to Substantiate Purported Benefits
Introduction: The Creatine Landscape and the Emergence of Creatine Malate
Creatine, a nitrogenous organic acid, is a cornerstone of sports nutrition and clinical research, primarily for its role in cellular energy metabolism.[1] Its phosphorylated form, phosphocreatine, serves as a rapid reserve to regenerate adenosine triphosphate (ATP), the universal energy currency of the cell. This fundamental role has established creatine, particularly creatine monohydrate, as a well-documented ergogenic aid, enhancing high-intensity exercise performance, muscle mass, and strength.[2][3] Creatine monohydrate is considered the "gold standard" due to a vast body of research supporting its efficacy, a high safety profile, and nearly 100% bioavailability.[2][4]
In recent years, the market has seen the introduction of various alternative forms of creatine, each claiming superior properties such as enhanced solubility, stability, and bioavailability, often with reduced side effects like gastrointestinal distress. One such alternative that has gained traction is this compound, a compound formed by chemically bonding creatine with malic acid.[1][5] Proponents of this compound suggest that this combination offers advantages over traditional creatine monohydrate, including better water solubility, potentially leading to improved absorption and reduced stomach discomfort.[1][5] Furthermore, it is hypothesized that the malate component, as an intermediate in the Krebs cycle, may contribute to energy production.[1]
However, a critical review of the scientific literature reveals a significant gap between marketing claims and robust, independent validation. While the theoretical advantages of this compound are plausible, there is a conspicuous lack of peer-reviewed human clinical trials directly comparing its pharmacokinetic profile, bioavailability, and ergogenic effects against the well-established benchmark of creatine monohydrate.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the independent validation of the purported benefits of this compound. We will delve into the theoretical underpinnings of these claims and present a comprehensive suite of experimental protocols to rigorously test these hypotheses.
This compound vs. Creatine Monohydrate: A Tale of Two Molecules
The fundamental difference between this compound and creatine monohydrate lies in their chemical structure. Creatine monohydrate is a creatine molecule bound to a single water molecule, whereas this compound is an ionic salt where creatine is bound to malic acid. This structural distinction is the basis for the purported advantages of this compound.
Caption: Chemical association of Creatine Monohydrate and this compound.
The primary claims for this compound's superiority can be categorized into three main areas: solubility, gastrointestinal tolerance, and bioavailability/efficacy.
Purported Benefit 1: Enhanced Solubility
Claim: this compound is more soluble in water than creatine monohydrate.
Rationale: The attachment of the more polar malic acid molecule is suggested to increase the overall solubility of the creatine compound.[1] Improved solubility could lead to more efficient absorption and may prevent the clumping that can occur with creatine monohydrate.
Current Evidence: While anecdotal evidence and manufacturer claims are abundant, quantitative, peer-reviewed data on the comparative solubility of this compound and creatine monohydrate under physiological conditions are scarce. A patent has claimed higher solubility for several creatine salts, including this compound.[4] However, independent scientific verification is necessary.
Purported Benefit 2: Reduced Gastrointestinal Distress
Claim: this compound is less likely to cause side effects such as bloating, cramping, and diarrhea.
Rationale: This claim is directly linked to the purported enhanced solubility. The theory is that poorly dissolved creatine monohydrate can draw water into the intestines, leading to osmotic-driven gastrointestinal issues. A more soluble form like this compound would, in theory, mitigate this effect.
Current Evidence: Reports of reduced gastrointestinal discomfort with this compound are largely anecdotal.[6] There is a lack of controlled clinical trials designed to compare the gastrointestinal tolerance of this compound and creatine monohydrate.
Purported Benefit 3: Superior Bioavailability and Efficacy
Claim: this compound is more readily absorbed and utilized by the body, leading to better performance outcomes.
Rationale: Enhanced solubility is often conflated with increased bioavailability. The hypothesis is that a more soluble form will lead to a higher concentration of creatine in the bloodstream and subsequently greater uptake by muscle cells. The malic acid component is also theorized to contribute to the Krebs cycle, potentially offering a synergistic effect on energy production.[1]
Current Evidence: This is the area with the most significant knowledge gap. There are no peer-reviewed human studies that have directly compared the pharmacokinetics (e.g., Cmax, Tmax, AUC) and muscle creatine accumulation after oral ingestion of this compound versus creatine monohydrate. While some studies have shown that other creatine salts, like creatine pyruvate, may slightly alter absorption kinetics, this cannot be extrapolated to this compound without direct evidence.[7] It is important to note that creatine monohydrate already exhibits near-complete bioavailability.[4]
A Framework for Independent Validation: Proposed Experimental Protocols
To address the current deficit of scientific evidence, a rigorous, multi-faceted approach is required. The following experimental protocols are designed to systematically and objectively compare this compound to the gold-standard creatine monohydrate.
Caption: Experimental workflow for the validation of this compound.
Experiment 1: Comparative Solubility and Dissolution Rate Analysis
Objective: To quantitatively determine and compare the solubility and dissolution rates of this compound and creatine monohydrate in aqueous solutions under varying pH conditions mimicking the gastrointestinal tract.
Methodology:
-
Solubility Determination:
-
Prepare saturated solutions of both this compound and creatine monohydrate in buffered solutions at pH 1.5 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH) at 37°C.
-
Equilibrate the solutions for 24 hours with continuous stirring.
-
Filter the solutions to remove undissolved particles.
-
Quantify the creatine concentration in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.[8][9][10]
-
-
Dissolution Rate Analysis:
-
Utilize a USP dissolution apparatus (e.g., paddle method).
-
Add a standardized amount of each creatine compound to the dissolution medium (simulated gastric and intestinal fluids) at 37°C.
-
Collect samples at predetermined time intervals (e.g., 5, 10, 15, 30, 60 minutes).
-
Analyze the creatine concentration in each sample via HPLC to determine the rate of dissolution.
-
Expected Outcome: This experiment will provide definitive, quantitative data on whether this compound possesses superior solubility and dissolution characteristics compared to creatine monohydrate under conditions that simulate human digestion.
Experiment 2: In Vitro Digestion and Stability Model
Objective: To assess the stability and bioaccessibility of this compound and creatine monohydrate during simulated gastrointestinal transit.
Methodology:
-
Simulated Digestion Protocol:
-
Employ a standardized in vitro digestion model, such as the INFOGEST 2.0 protocol.[11]
-
Subject both creatine compounds to a three-stage digestion process: oral (with amylase), gastric (with pepsin at pH 1.5-3.0), and intestinal (with pancreatin and bile salts at pH 6.8-7.4).[11][12]
-
Collect aliquots at the end of each digestion phase.
-
-
Stability Analysis:
Expected Outcome: This experiment will reveal if this compound offers enhanced stability during digestion compared to creatine monohydrate. It will also provide insights into the bioaccessibility of creatine from each compound for subsequent absorption.
Experiment 3: Human Clinical Trial: Pharmacokinetics, Bioavailability, and Performance
Objective: To conduct a randomized, double-blind, crossover clinical trial to compare the effects of this compound and creatine monohydrate on plasma creatine levels, muscle creatine content, and exercise performance in human subjects.
Methodology:
-
Study Design:
-
Recruit a cohort of healthy, recreationally active individuals.
-
Employ a randomized, double-blind, crossover design where each participant will consume both this compound and creatine monohydrate (with a washout period in between).
-
Administer equimolar doses of creatine from each compound.
-
-
Pharmacokinetic Analysis:
-
Following a single dose of each supplement, collect serial blood samples over an 8-hour period.[13]
-
Analyze plasma samples for creatine concentration using a validated LC-MS/MS or HPLC method.[14][15]
-
Determine and compare key pharmacokinetic parameters: maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC).[13]
-
-
Muscle Bioavailability:
-
Ergogenic Performance Testing:
-
Conduct a battery of performance tests before and after the supplementation period for each compound.
-
Tests should include measures of:
-
Strength: One-repetition maximum (1-RM) on exercises like bench press and squat.
-
Power: Wingate anaerobic power test or vertical jump height.
-
Endurance: Repetitions to failure at a given percentage of 1-RM.
-
-
-
Gastrointestinal Tolerance Assessment:
-
Utilize a validated questionnaire to assess the incidence and severity of gastrointestinal symptoms (bloating, cramping, diarrhea) throughout the supplementation periods.
-
Expected Outcome: This comprehensive clinical trial will provide the definitive evidence needed to either substantiate or refute the claims of superior bioavailability and efficacy for this compound. The direct comparison of muscle creatine accumulation and performance outcomes will be particularly insightful.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clear, comparative tables to facilitate objective analysis.
Table 1: Physicochemical Properties
| Parameter | Creatine Monohydrate | This compound | p-value |
| Solubility (g/L) at 37°C | |||
| pH 1.5 | |||
| pH 6.8 | |||
| pH 7.4 | |||
| Dissolution Rate (t50% in min) | |||
| Simulated Gastric Fluid | |||
| Simulated Intestinal Fluid |
Table 2: In Vitro Digestion Stability (% Recovery of Creatine)
| Digestion Phase | Creatine Monohydrate | This compound | p-value |
| Post-Gastric | |||
| Post-Intestinal |
Table 3: Human Clinical Trial Outcomes (Mean ± SD)
| Parameter | Creatine Monohydrate | This compound | p-value |
| Pharmacokinetics | |||
| Cmax (µmol/L) | |||
| Tmax (h) | |||
| AUC (µmol·h/L) | |||
| Muscle Creatine Content (mmol/kg dry weight) | |||
| Change from Baseline | |||
| Performance (% Improvement) | |||
| 1-RM Bench Press | |||
| 1-RM Squat | |||
| Peak Power (Watts) | |||
| GI Symptom Score (Arbitrary Units) |
Conclusion: The Path to Evidence-Based Claims
While this compound presents a theoretically appealing alternative to creatine monohydrate, the current landscape is characterized by a significant disparity between marketing assertions and rigorous scientific validation. The purported benefits of enhanced solubility, improved gastrointestinal tolerance, and superior bioavailability remain largely unsubstantiated by peer-reviewed, independent research.
The experimental framework outlined in this guide provides a clear and comprehensive pathway to generating the necessary data to objectively evaluate these claims. For researchers, scientists, and professionals in drug and supplement development, adhering to such a rigorous validation process is paramount for ensuring scientific integrity, promoting consumer confidence, and advancing the field of sports nutrition based on evidence, not just theory. Until such studies are conducted and published, creatine monohydrate remains the most scientifically supported form of creatine for enhancing athletic performance and muscle growth.
References
- Pernetti Sports Performance & Nutrition. (2023, July 9). Creatine Monohydrate vs. This compound.
- OstroVit. (n.d.). Malate, monohydrate or other form of creatine?.
- Yates, A. A., et al. (2022). Analysis of the efficacy, safety, and cost of alternative forms of creatine available for purchase on Amazon.com: are label claims supported by science?. Journal of the International Society of Sports Nutrition, 19(1), 695-711.
- Kerksick, C. M., et al. (2022). Pharmacokinetic Evaluation of a Single 5-Gram Bolus of Creatine Monohydrate Versus Two Other Creatine-Containing Investigational Products.
- Uzzan, M., et al. (2007).
- Forbes, S. C., et al. (2025). Creatine supplementation: bioavailability and effects on physical and cognitive performance.
- Amanote Research. (n.d.).
- Prokopidis, K., et al. (2024). The effects of creatine supplementation on cognitive function in adults: a systematic review and meta-analysis. eClinicalMedicine, 73, 102655.
- Kreider, R. B., et al. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 14(5), 1044.
- Gufford, B. T., et al. (2013). Physicochemical Characterization of Creatine N-Methylguanidinium Salts. Journal of Pharmaceutical Sciences, 102(8), 2843-2850.
- Jäger, R., et al. (2011).
- Exercise & Sport Nutrition Lab. (n.d.).
- Cooper, R., et al. (2012). Creatine for Exercise and Sports Performance, with Recovery Considerations for Healthy Populations. Journal of the International Society of Sports Nutrition, 9(1), 33.
- Thermo Fisher Scientific. (n.d.). Analysis of Creatine and Creatinine on a Porous Graphitic Carbon Column by HPLC/UV.
- Brodkorb, A., et al. (2019). Application of In Vitro Digestion Models in the Evaluation of Dietary Supplements. Foods, 8(11), 548.
- Chae, J., et al. (2016). Muscle Biopsy Evaluation in Neuromuscular Disorders. Physical Medicine and Rehabilitation Clinics of North America, 27(4), 729-751.
- Cooper, R., et al. (2012). Creatine supplementation with specific view to exercise/sports performance: an update. Journal of the International Society of Sports Nutrition, 9, 33.
- Jäger, R., et al. (2008). Comparison of new forms of creatine in raising plasma creatine levels. Journal of the International Society of Sports Nutrition, 5(Suppl 1), P1.
- Ku, M. S., & Kaskel, F. J. (1995). Simplified HPLC Method for Urinary and Circulating Creatinine. Clinical Chemistry, 41(10), 1521-1522.
- MLabs. (n.d.). MUSCLE BIOPSY TISSUE SUBMISSION PROTOCOL.
- Cooper, R., et al. (2012). Change in Creatine Concentration in the Solution With Time at Different... | Download Table.
- Mayo Clinic Laboratories. (n.d.).
- Chiou, R., & Stubbs, R. J. (1985). HPLC analysis of creatinine in human plasma and urine.
- Ferruzza, S., et al. (2020). A Dynamic In Vitro Model for Testing Intestinal Absorption of Different Vegetable Food Secondary Metabolites. Pharmaceutics, 12(10), 949.
- Sigma-Aldrich. (n.d.). Creatine Assay Kit (MAK079) - Technical Bulletin.
- Gufford, B. T., et al. (2017). Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth. Pharmaceuticals, 10(4), 93.
- Sneed, S. M., et al. (2023). Emerging advances in intestinal models for in vitro preclinical research. Frontiers in Pharmacology, 14, 1188806.
- SIELC Technologies. (n.d.).
- Grebow, J. (2022, July 13). Model digestion: One company describes its new in vitro model for screening how nutrients are absorbed, digested, and made bioaccessible. Nutritional Outlook.
- University of Iowa Diagnostic Laboratories. (n.d.). How to Send a Muscle Biopsy.
- Ganguly, S., et al. (2003).
- Diabetic Complications Consortium. (2003, May 20).
- de Souza, C. H. B., et al. (2022). In vitro test to evaluate survival in the gastrointestinal tract of commercial probiotics.
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Safety Operating Guide
Laboratory Guide: Safe Disposal Protocols for Creatine Malate
Executive Summary & Hazard Characterization
Creatine Malate (CAS: 686351-75-7) is a salt formed from creatine and malic acid. While generally classified as non-hazardous under GHS standards (Category 5 or unclassified) and not listed on EPA RCRA P-list or U-list, laboratory disposal requires strict adherence to chemical hygiene plans to prevent plumbing corrosion and environmental eutrophication.
This guide supersedes generic "trash disposal" advice. It establishes a Chain of Custody approach that ensures your laboratory remains audit-ready and environmentally responsible.
Chemical Profile & Disposal Logic
| Property | Value/Characteristic | Impact on Disposal |
| Molecular Formula | High Nitrogen content increases Biological Oxygen Demand (BOD) in wastewater. | |
| Solubility | High (Water) | Dissolves easily, creating potential for accidental release into waterways. |
| Acidity (pH) | Weakly Acidic (due to Malic Acid) | Causality: Bulk disposal down drains can locally lower pH, damaging plumbing traps and violating municipal effluent limits (typically pH 5.5–10.0). |
| RCRA Status | Non-Regulated | Not P-listed or U-listed. However, mixtures with regulated solvents become regulated waste. |
Pre-Disposal Protocol: The "Self-Validating" System
Before disposal, you must validate the waste state.[1][2] This prevents "mystery chemicals" from entering the waste stream, a common cause of regulatory fines.
Step 1: Segregation & Validation
-
The "Pure vs. Mixed" Rule: Never mix this compound waste with halogenated solvents or heavy metals.
-
pH Verification: If the waste is in solution, dip a pH strip. If pH < 5.0, it must be neutralized or treated as Corrosive Waste, regardless of the parent compound's safety.
Step 2: PPE Requirements[3]
-
Respiratory: N95 mask is recommended if handling >500g of dry powder to prevent inhalation of fine particulates (nuisance dust).
-
Ocular: Safety goggles (ANSI Z87.1) are mandatory; malic acid dust is an eye irritant.
-
Dermal: Nitrile gloves (0.11 mm thickness) provide sufficient protection.
Disposal Workflows
Scenario A: Solid Waste (Preferred Method)
Applicability: Expired reagents, bulk powder spills, or failed synthesis solids.
-
Why this method? Incineration is the only method that guarantees the destruction of the nitrogenous backbone, preventing environmental accumulation.
-
Containment: Transfer solids into a clear, polyethylene bag or a wide-mouth HDPE jar.
-
Labeling: Apply a "Non-Regulated Chemical Waste" label.
-
Critical: Do not label as "Trash." Use the chemical name "this compound Solid."
-
-
Segregation: Place in the lab's "Solid Organic Waste" drum.
-
Handoff: Schedule EHS pickup for incineration.
Scenario B: Aqueous Solutions (Conditional)
Applicability: Trace residues from glassware cleaning or HPLC buffers.
-
Warning: Only permissible if your facility has a permit for sanitary sewer disposal of non-hazardous organics.
-
Dilution Factor: Ensure a dilution ratio of at least 1:100 with water.
-
pH Check: Verify pH is between 6.0 and 8.0.
-
Flushing: Flush with excess water for 2 minutes to prevent crystallization in the P-trap.
Scenario C: Contaminated Mixtures (Strict)
Applicability: this compound mixed with solvents (e.g., Methanol, Acetonitrile).
-
Protocol: The mixture defaults to the hazard class of the contaminant.
-
Example: this compound + Acetonitrile = Ignitable Hazardous Waste (D001) .
-
Action: Collect in a solvent carboy. Label with all constituents.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for compliant disposal.
Figure 1: Decision matrix for this compound disposal. Note that solid waste incineration is the preferred path for bulk quantities to ensure environmental stewardship.
Regulatory Compliance (RCRA & EPA)[2][4][5]
Although this compound is not a listed hazardous waste, the "Cradle-to-Grave" responsibility principle applies.
-
Empty Containers: Under 40 CFR 261.7 , a container is considered "RCRA Empty" only if:
-
Sewer Ban Compliance:
-
Never pour undiluted bulk powder into a sink. This violates the Clean Water Act prohibitions on introducing substances that can cause obstruction or corrosive structural damage.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
Comprehensive Guide to Personal Protective Equipment for Handling Creatine Malate
This guide provides essential, immediate safety and logistical information for the handling of Creatine Malate in a laboratory setting. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself by offering in-depth, field-proven insights to ensure the well-being of researchers, scientists, and drug development professionals. This document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Understanding the Risk Profile of this compound
This compound, a compound synthesized from creatine and malic acid, is typically encountered as a white crystalline powder.[1] While generally considered to have a low hazard profile, it is crucial to recognize its potential irritant properties. Direct contact with this compound dust or powder can lead to irritation of the eyes, skin, and respiratory tract.[1][2][3] Ingestion may also cause irritation to the digestive tract.[2][3] Therefore, the primary objective of a robust personal protective equipment (PPE) protocol is to establish effective barriers to these routes of exposure.
The principle of ALARA (As Low As Reasonably Achievable) should be the guiding tenet in your handling procedures. While this compound is not highly toxic, minimizing exposure is a fundamental principle of good laboratory practice.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. However, for the routine handling of powdered this compound, the following PPE is mandated.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles | Protects against airborne dust particles and potential splashes. Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Nitrile or Latex Gloves | Prevents direct skin contact and subsequent irritation. Gloves should be inspected for integrity before each use. |
| Body Protection | Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from contamination with this compound powder. |
| Respiratory Protection | N95 or FFP2 Respirator | Essential for weighing and other procedures that may generate airborne dust. Protects the respiratory tract from irritation. |
Procedural Blueprint: Donning, Doffing, and Disposal of PPE
Adherence to a systematic procedure for putting on (donning) and taking off (doffing) PPE is as critical as the selection of the equipment itself. Improper removal can lead to cross-contamination.
Donning Procedure
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Respirator: If required, don your N95 or FFP2 respirator. Ensure a proper seal check is performed according to the manufacturer's instructions.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Procedure
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Remove your lab coat by folding it inward, containing any potential contaminants.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye Protection: Remove your safety goggles.
-
Respirator: Remove your respirator without touching the front.
-
Final Hand Hygiene: Wash your hands again as a final precaution.
Disposal Plan
-
Contaminated PPE: All disposable PPE, including gloves and respirators, should be placed in a designated, sealed waste container.[4]
-
This compound Waste: Unused or waste this compound should be collected in a suitable, closed container for disposal in accordance with local, state, and federal regulations.[4] Do not discharge into the environment.[4]
Engineering Controls: Your First Line of Defense
While PPE is essential, it should be viewed as the last line of defense. Engineering controls are designed to remove the hazard at its source.
-
Ventilation: Always handle this compound in a well-ventilated area.[4] For procedures likely to generate significant dust, such as weighing or mixing, a chemical fume hood or a powder containment hood is strongly recommended.[1][2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][2]
Emergency Protocols in Case of Exposure
In the event of an accidental exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2][3][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[2][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4] |
Visual Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process and workflow for the safe handling of this compound.
Caption: Workflow for PPE selection and use when handling this compound.
References
-
Tri this compound MSDS manufacturers. Foodchem Additives. [Link]
-
Tri this compound MSDS. Newseed Chemical Co., Limited. [Link]
-
Raw Material Specification Template. Sevron Safety Solutions. [Link]
-
Creatine Monohydrate MATERIAL SAFETY DATA SHEET. Pallav Chemicals. [Link]
-
creatine monohydrate. Sdfine. [Link]
Sources
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
